4-(1-Methylcyclopropyl)butanoic acid
Description
The exact mass of the compound this compound is 142.099379685 g/mol and the complexity rating of the compound is 136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylcyclopropyl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(5-6-8)4-2-3-7(9)10/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWANZNIJWFYBDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654871 | |
| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39223-32-0 | |
| Record name | 4-(1-Methylcyclopropyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its rigid, three-membered ring introduces conformational constraint into flexible molecules, which can lead to enhanced binding affinity for biological targets and improved metabolic stability. The inherent strain of the cyclopropane ring also imparts unique electronic properties, influencing the acidity of nearby functional groups and participating in specific non-covalent interactions. 4-(1-Methylcyclopropyl)butanoic acid incorporates this valuable moiety into a butanoic acid framework, presenting a versatile building block for the synthesis of novel bioactive compounds and specialized chemical agents. This guide aims to provide a detailed technical understanding of this compound for research and development purposes.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of this compound is crucial for its application in research and synthesis. While experimental data for this specific compound is not extensively published, we can infer its characteristics based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 39223-32-0 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [2][3] |
| Molecular Weight | 142.20 g/mol | [3] |
| Predicted Boiling Point | 236.6 ± 8.0 °C | [3] |
| Predicted Density | 1.038 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 4.83 ± 0.10 | [3] |
| InChI Key | UWANZNIJWFYBDY-UHFFFAOYSA-N | [1] |
Spectroscopic Profile (Predicted)
Due to the lack of publicly available experimental spectra for this compound, this section outlines the expected spectral characteristics based on its chemical structure and by drawing comparisons with butanoic acid.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the cyclopropane ring, the cyclopropyl methylene protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid. The protons on the cyclopropyl ring would likely appear as complex multiplets in the upfield region. The methylene groups of the butanoic acid chain would exhibit characteristic splitting patterns based on their neighboring protons. The acidic proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display unique signals for the quaternary and methylene carbons of the cyclopropyl ring, the carbons of the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would appear significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[4] A strong C=O stretching absorption for the carbonyl group is expected around 1725-1700 cm⁻¹.[4][5] The spectrum will also feature C-H stretching vibrations for the alkyl and cyclopropyl groups below 3000 cm⁻¹.[4]
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would be expected to involve cleavage of the butanoic acid chain and rearrangements of the cyclopropyl group.
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
Step 1: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (NaOEt) in absolute ethanol (EtOH), add diethyl malonate dropwise at 0 °C.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add 1-bromo-1-methylethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the alkylated malonate intermediate.
Causality: This initial step introduces the carbon framework that will become the butanoic acid chain. Diethyl malonate is a common starting material for forming substituted carboxylic acids due to the acidity of the alpha-protons, facilitating alkylation.
Step 2: Cyclopropanation
-
To a fresh solution of NaOEt in EtOH, add the alkylated malonate intermediate from Step 1.
-
Add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract with diethyl ether.
-
Dry the organic layer and concentrate to yield the cyclopropyl malonate intermediate.
Causality: This step forms the key cyclopropyl ring. The second deprotonation of the malonate followed by a double nucleophilic substitution with 1,2-dibromoethane is a classic method for cyclopropane synthesis.
Step 3: Hydrolysis and Decarboxylation
-
To the cyclopropyl malonate intermediate, add an aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux to facilitate the hydrolysis of the esters to the corresponding dicarboxylic acid salt.
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) until the pH is acidic.
-
Gently heat the acidic solution to promote decarboxylation, releasing carbon dioxide and forming the final product.
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation or chromatography to obtain this compound.
Causality: The final step converts the diester into the desired carboxylic acid. Saponification (hydrolysis) followed by acidification and heating leads to the loss of one of the carboxyl groups as CO₂, a common and efficient method for producing monosubstituted acetic acid derivatives from malonic esters.
Potential Applications and Biological Significance
While specific biological studies on this compound are limited, its structural features suggest several areas of potential interest for researchers in drug development.
As a Molecular Scaffold in Medicinal Chemistry
The incorporation of a cyclopropyl ring can significantly impact the pharmacological profile of a molecule. The rigid nature of the cyclopropane ring in this compound can serve as a conformational anchor, locking a portion of the molecule in a specific orientation. This can be advantageous for optimizing the binding of a drug candidate to its target receptor or enzyme. Furthermore, the cyclopropyl group is known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
Mimic of Natural Fatty Acids
Cyclopropyl-containing fatty acids are found in nature, particularly in bacteria and plants.[6] These natural products can exhibit a range of biological activities, including antimicrobial and signaling functions. This compound can be viewed as a synthetic analog of these natural fatty acids and could be investigated for similar biological activities. Its potential to interact with enzymes and receptors that process fatty acids makes it an interesting candidate for metabolic studies and as a probe for lipid signaling pathways.
Caption: Potential benefits and applications of this compound in drug discovery.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for butanoic acid and other carboxylic acids, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[8]
-
First Aid:
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a compound with significant potential for researchers in the fields of organic synthesis and medicinal chemistry. Its unique combination of a conformationally rigid cyclopropyl group and a functional carboxylic acid handle makes it an attractive building block for the creation of novel molecules with tailored properties. While further experimental characterization is needed, this guide provides a solid foundation for understanding and utilizing this promising chemical entity in future research endeavors.
References
- 1. This compound | 39223-32-0 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | 39223-32-0 [amp.chemicalbook.com]
- 4. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 6. This compound [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]
An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methylcyclopropyl)butanoic acid
Abstract
4-(1-Methylcyclopropyl)butanoic acid is a unique carboxylic acid derivative featuring a strained cyclopropyl ring, a structural motif of increasing interest in medicinal chemistry. Understanding its fundamental physicochemical properties is a prerequisite for its application in drug discovery and development, influencing everything from synthetic feasibility to pharmacokinetic behavior. As empirical data for this specific compound is not extensively published, this guide provides a comprehensive framework for its characterization. It combines theoretically predicted values with detailed, field-proven experimental protocols for determining key parameters such as pKa, lipophilicity (logP/D), solubility, and chemical stability. This document serves as both a predictive overview and a practical laboratory guide for researchers working with this and structurally related molecules.
Introduction and Molecular Overview
This compound (CAS 39223-32-0) possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1][2] Its structure, characterized by a four-carbon aliphatic acid chain attached to a methyl-substituted cyclopropane ring, presents an interesting combination of lipophilic hydrocarbon character and a polar, ionizable carboxylic acid group. The cyclopropyl ring, a "saturated analogue" of a double bond, imparts conformational rigidity and unique metabolic properties, making it a valuable building block in the design of novel therapeutic agents.[3]
The accurate characterization of its physicochemical properties is paramount for predicting its behavior in biological systems. Properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are foundational to the principles of drug-likeness, such as Lipinski's "Rule of Five".[4][5]
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational models provide a valuable starting point for estimating the properties of this compound. These predictions are derived from algorithms trained on large datasets of known molecules.[6][7]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 142.20 g/mol [2] | Affects diffusion and transport across biological membranes. |
| pKa | 4.83 ± 0.10[2] | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| XlogP | 2.1[8] | Measures lipophilicity of the neutral species; a key factor in membrane permeability and metabolic stability. |
| Boiling Point | 236.6 ± 8.0 °C[2] | Relevant for purification and assessing compound stability at elevated temperatures. |
| Density | 1.038 ± 0.06 g/cm³[2] | A fundamental physical property useful in formulation and process chemistry. |
Note: These values are computationally predicted and require experimental verification.
Comprehensive Experimental Characterization Workflow
The empirical determination of physicochemical properties requires a systematic and logical workflow. The following diagram outlines a recommended approach, starting from fundamental identity confirmation to the assessment of properties directly relevant to biopharmaceutical performance.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 39223-32-0 [amp.chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 4-(1-Methylcyclopropyl)butanoic Acid: From Discovery to Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Cyclopropyl Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a privileged structural motif. Its unique conformational rigidity, metabolic stability, and electronic properties make it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0) represents a noteworthy example of a molecule incorporating this valuable functionality. While not a widely known compound in itself, its structural features place it at the intersection of key concepts in medicinal chemistry, particularly the principle of bioisosterism. This guide provides a comprehensive overview of the discovery, history, and synthetic strategies related to this compound, offering insights for researchers engaged in the design and development of novel therapeutics.
The Strategic Value of the 1-Methylcyclopropyl Group: A Bioisosteric Perspective
The history of this compound is intrinsically linked to the broader strategy of bioisosteric replacement in drug design. Bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry.[3] One of the most successful applications of this principle has been the replacement of the gem-dimethyl group with a cyclopropyl ring.
The gem-dimethyl group, while offering steric bulk and metabolic stability at a particular position, can sometimes lead to undesirable pharmacokinetic properties. The cyclopropyl group serves as an excellent bioisostere for the gem-dimethyl moiety, offering several potential advantages:
-
Enhanced Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds in a gem-dimethyl group. This can lead to a longer half-life and improved bioavailability of a drug candidate.
-
Improved Potency and Selectivity: The rigid nature of the cyclopropyl ring can lock a molecule into a more favorable conformation for binding to its biological target, potentially increasing potency and selectivity.
-
Reduced Off-Target Effects: By modifying the shape and electronic distribution of a molecule, the introduction of a cyclopropyl group can reduce its affinity for off-target receptors, thereby minimizing side effects.
-
Favorable Physicochemical Properties: The cyclopropyl group can influence a molecule's lipophilicity and polarity, which are critical parameters for its absorption, distribution, metabolism, and excretion (ADME) profile.
The discovery and synthesis of this compound can be understood as a logical step in the exploration of this bioisosteric relationship, providing a building block for the synthesis of more complex molecules with potentially improved therapeutic properties.
Potential Therapeutic Applications: A Link to Antihypertensive Agents
Synthesis of this compound: A Methodological Overview
The synthesis of this compound can be approached through several established methods for cyclopropanation. A common and effective strategy involves the Simmons-Smith reaction or its modifications, which utilize a carbenoid species to form the cyclopropane ring from an alkene precursor.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is outlined below. This multi-step synthesis starts from readily available starting materials and employs well-established chemical transformations.
References
A Comprehensive Guide to the Structure Elucidation of 4-(1-Methylcyclopropyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1-Methylcyclopropyl)butanoic acid is a fascinating small molecule characterized by a unique combination of a strained cyclopropyl ring and a flexible butanoic acid chain. This structure presents an interesting challenge for elucidation, requiring a multi-faceted analytical approach to unambiguously determine its connectivity and stereochemistry. This in-depth technical guide, designed for researchers and scientists, will provide a comprehensive walkthrough of the necessary spectroscopic and spectrometric techniques, explaining not just the "how" but also the critical "why" behind each experimental choice. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a complete and validated structural picture of this molecule.
Part 1: The Analytical Strategy - A Logic-Driven Workflow
The elucidation of an unknown structure is akin to solving a complex puzzle. Each piece of analytical data provides a clue, and the overall picture only becomes clear when these clues are logically assembled. For this compound, our strategy is based on a synergistic application of complementary techniques.
The Three Pillars of Elucidation:
-
Functional Group Identification (IR Spectroscopy): The first step is to identify the key functional groups present. Infrared spectroscopy is exceptionally well-suited for this task, providing rapid and unambiguous evidence for the presence of the carboxylic acid moiety.
-
Connectivity and Carbon Skeleton (NMR Spectroscopy): Nuclear Magnetic Resonance spectroscopy is the cornerstone of structure elucidation. ¹H NMR will reveal the proton environments and their connectivity through spin-spin coupling, while ¹³C NMR will map out the carbon framework of the molecule.
-
Molecular Weight and Fragmentation (Mass Spectrometry): Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecule's fragmentation patterns, which can further corroborate the proposed structure.
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Part 2: Spectroscopic and Spectrometric Analysis in Detail
Infrared (IR) Spectroscopy: Identifying the Carboxylic Acid
Causality of Choice: The carboxylic acid functional group has highly characteristic absorption bands in the IR spectrum, making this technique the ideal starting point for functional group analysis.
Expected Observations:
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H stretch in the carboxylic acid dimer.[1][2]
-
C=O Stretch: A strong, sharp absorption band should appear between 1710 and 1760 cm⁻¹. For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this peak is typically centered around 1710 cm⁻¹.[2]
-
C-O Stretch: A medium intensity band is also expected in the 1210-1320 cm⁻¹ region, corresponding to the C-O single bond stretch.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal. If the sample is a solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.
-
Background Scan: Record a background spectrum of the empty ATR setup to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| Carboxylic Acid O-H | 2500-3300 (very broad) | Stretching |
| Carbonyl C=O | 1710-1760 (strong) | Stretching |
| Carboxylic Acid C-O | 1210-1320 (medium) | Stretching |
| C-H (sp³ hybridized) | 2850-3000 (medium) | Stretching |
| C-H (cyclopropyl) | ~3050 (weak to medium) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
Causality of Choice: ¹H NMR spectroscopy provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (ratio of protons), and multiplicity (neighboring protons).
Expected Chemical Shifts and Multiplicities:
-
-COOH Proton: A broad singlet is expected far downfield, typically in the 10-12 ppm range.[1][3] This proton is acidic and its chemical shift can be concentration-dependent. Its signal will disappear upon the addition of D₂O, a key confirmatory test.[3]
-
Protons Alpha to Carbonyl (α-protons): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a triplet around 2.0-2.5 ppm.[3]
-
Protons Beta to Carbonyl (β-protons): The two protons on the carbon beta to the carbonyl will likely be a multiplet in the 1.5-1.8 ppm region.
-
Protons Gamma to Carbonyl (γ-protons): These two protons adjacent to the cyclopropyl ring will appear as a multiplet, likely overlapping with the β-protons.
-
Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region, typically between 0.2 and 0.8 ppm. The geminal and vicinal coupling constants in cyclopropyl systems are unique and can be complex.[4][5]
-
Methyl Protons: The three protons of the methyl group attached to the cyclopropyl ring will appear as a sharp singlet, likely in the 1.0-1.2 ppm range.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The spectrum is then integrated and the chemical shifts are referenced to TMS.
¹³C NMR Spectroscopy
Causality of Choice: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and their chemical shifts, which are indicative of their chemical environment (hybridization, attached atoms).
Expected Chemical Shifts:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 175-185 ppm.[3][6]
-
Carbons of the Butanoic Acid Chain: The sp³ hybridized carbons of the butanoic acid chain will appear in the range of 20-40 ppm.[3] The carbon alpha to the carbonyl will be the most deshielded in this group.
-
Quaternary Cyclopropyl Carbon: The carbon of the cyclopropyl ring attached to the methyl group will be a quaternary carbon and is expected to have a chemical shift in the 15-25 ppm range.
-
Methylene Cyclopropyl Carbons: The two CH₂ groups of the cyclopropyl ring will be equivalent and appear as a single peak in the upfield region, typically 5-15 ppm.
-
Methyl Carbon: The methyl carbon will be one of the most upfield signals, likely in the 15-25 ppm range.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 185 |
| CH₂ (alpha to C=O) | 30 - 40 |
| CH₂ (beta to C=O) | 20 - 30 |
| CH₂ (gamma to C=O) | 30 - 40 |
| C (quaternary, cyclopropyl) | 15 - 25 |
| CH₂ (cyclopropyl) | 5 - 15 |
| CH₃ | 15 - 25 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality of Choice: Mass spectrometry is essential for determining the molecular weight of the compound, which provides the molecular formula. The fragmentation pattern can also provide valuable structural information.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak for C₈H₁₄O₂ is expected at m/z = 142. A small molecular ion peak is typical for aliphatic carboxylic acids.[3]
-
Loss of OH: A peak at m/z = 125, corresponding to the loss of a hydroxyl radical (•OH), is a common fragmentation for carboxylic acids.[1][7]
-
Loss of COOH: A peak at m/z = 97, resulting from the loss of the entire carboxyl group (•COOH), is also expected.[7]
-
Acylium Ion: Alpha-cleavage can lead to the formation of an acylium ion. However, for this structure, other fragmentations are more likely to be prominent.
-
McLafferty Rearrangement: Carboxylic acids with a gamma-hydrogen can undergo a McLafferty rearrangement.[8] In this case, it would lead to a fragment at m/z = 60.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is plotted as a function of m/z to generate the mass spectrum.
Caption: Key fragmentation pathways for this compound in EI-MS.
Part 3: Data Synthesis and Structure Confirmation
-
The IR spectrum confirms the presence of a carboxylic acid functional group.
-
The ¹H NMR spectrum provides the proton count and connectivity, showing the butanoic acid chain, the methyl group, and the characteristic upfield signals of the cyclopropyl ring.
-
The ¹³C NMR spectrum confirms the presence of eight unique carbon atoms, including the carbonyl carbon, the aliphatic chain carbons, and the carbons of the substituted cyclopropyl ring.
-
The mass spectrum provides the molecular weight of 142, consistent with the molecular formula C₈H₁₄O₂, and the fragmentation pattern supports the proposed structure.
By integrating these complementary datasets, the structure of this compound can be determined with a high degree of confidence. The self-validating nature of this multi-technique approach ensures the trustworthiness of the final structural assignment.
References
- 1. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
solubility of "4-(1-Methylcyclopropyl)butanoic acid" in organic solvents
An In-depth Technical Guide to the Solubility of 4-(1-Methylcyclopropyl)butanoic acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug discovery and development, including synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a molecule of interest in chemical and pharmaceutical research. We will explore the theoretical underpinnings of its solubility, present detailed experimental protocols for its determination, and provide an expert analysis of its expected solubility profile across a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the solubility characteristics of carboxylic acids with mixed polarity.
Introduction: The Critical Role of Solubility
This compound is a carboxylic acid featuring a unique combination of a polar head group (the carboxylic acid) and a nonpolar moiety composed of a butyl chain and a methylcyclopropyl group. This amphiphilic nature dictates its interaction with solvents and is the central theme of this guide. Understanding its solubility is not merely an academic exercise; it is fundamental to practical applications. For instance, poor solubility can lead to challenges in achieving desired concentrations for reactions, complicate purification by crystallization, and result in poor bioavailability for formulated drug products.[1] This guide will deconstruct the factors governing the solubility of this specific molecule, providing both theoretical knowledge and practical, field-proven methodologies for its assessment.
Physicochemical Properties and Structural Analysis
To understand solubility, we must first understand the molecule itself.
| Property | Value / Structure | Source |
| Molecular Formula | C₈H₁₄O₂ | [2] |
| Molecular Weight | 142.20 g/mol | [3] |
| IUPAC Name | This compound | |
| Structure | (Illustrative structure) | |
| Predicted pKa | 4.83 ± 0.10 | [4] |
| Predicted Boiling Point | 236.6 ± 8.0 °C | [4] |
| Predicted Density | 1.038 ± 0.06 g/cm³ | [4] |
Expert Analysis of Structure-Solubility Relationship: The solubility of this compound is a tale of two competing structural features:
-
The Hydrophilic Head: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen, C=O).[5] This allows for strong, favorable interactions with polar solvents, especially polar protic solvents like water and alcohols.
-
The Lipophilic Tail: The C8 hydrocarbon portion, including the butyl chain and the methylcyclopropyl ring, is nonpolar. This part of the molecule cannot engage in hydrogen bonding and interacts with solvent molecules primarily through weaker London dispersion forces. It creates a hydrophobic character that is favored by nonpolar solvents.[6]
The overall solubility in a given solvent is determined by the balance of these opposing characteristics. The principle of "like dissolves like" dictates that solubility is maximized when the intermolecular forces between the solute and solvent are similar to those within the pure components.[7][8]
Thermodynamic Principles of Dissolution
Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG):
ΔG = ΔH_sol - TΔS_sol
Where:
-
ΔH_sol is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds.[9]
-
T is the temperature in Kelvin.
-
ΔS_sol is the entropy of solution, which is the change in disorder of the system.[10]
For dissolution to be spontaneous (ΔG < 0), the enthalpic and entropic contributions must be favorable. Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat from the surroundings.[11] According to Le Châtelier's Principle, increasing the temperature for an endothermic process will shift the equilibrium toward dissolution, thus increasing solubility.[11][12]
Experimental Methodologies for Solubility Determination
Accurate solubility data is obtained through rigorous experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[13]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[9] It is a reliable and widely used technique.[13]
Diagram of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[14]
-
Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 72 hours.[14] The exact time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution reaches a stable plateau.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all particulate matter is removed, either centrifuge the aliquot at high speed or filter it through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm).[15] This step is critical to avoid artificially inflating the measured concentration.
-
Analysis: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Potentiometric Titration for Intrinsic Solubility
For ionizable compounds like carboxylic acids, potentiometric titration is a powerful method to determine the intrinsic solubility (S₀) of the neutral form and the pKa.[16] The solubility of an acid is highly dependent on pH; as the pH increases above the pKa, the acid deprotonates to form a highly soluble carboxylate salt.[6]
Diagram of the Potentiometric Titration Concept
Caption: Conceptual workflow for solubility determination via potentiometric titration.
Experimental Protocol Overview:
-
System Setup: A suspension of the compound is created in a water or water/co-solvent mixture. A calibrated pH electrode is placed in the suspension.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is slowly added to the suspension while the pH is continuously monitored.[17]
-
Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed. The pKa can be determined from the pH at the half-equivalence point.
-
Calculation: By applying the law of mass action and specialized equations that account for the dissolution of the solid during titration, the intrinsic solubility of the neutral acid (S₀) can be precisely calculated.[16] This method is particularly advantageous for compounds with low aqueous solubility.[16]
Predicted Solubility Profile in Organic Solvents
While specific experimental data for this compound is not publicly available, an expert prediction can be made based on its structure and established chemical principles.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Moderate | The nonpolar hydrocarbon tail will interact favorably via London dispersion forces, but the highly polar carboxylic acid head is energetically disfavored in a nonpolar environment. Carboxylic acids can form dimers in nonpolar solvents, which can enhance solubility to some extent.[18] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments that can interact with the polar C=O and C-O bonds of the acid. They are also effective hydrogen bond acceptors, allowing them to form strong hydrogen bonds with the acidic proton of the -COOH group. Their intermediate polarity also effectively solvates the nonpolar tail. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Very High | These solvents are excellent hydrogen bond donors and acceptors. They can form multiple strong hydrogen bonds with both the hydroxyl and carbonyl portions of the carboxylic acid group, leading to very favorable solvation. The smaller alcohols are similar enough in polarity to also solvate the nonpolar tail effectively.[5][18] |
| Aqueous | Water | Low | While the carboxylic acid head is hydrophilic, the C8 hydrocarbon tail is significantly hydrophobic. As the nonpolar carbon chain increases in size, water solubility for carboxylic acids decreases dramatically.[6][18] The solubility will be significantly higher in alkaline aqueous solutions (e.g., 5% NaHCO₃ or 5% NaOH) where the acid is deprotonated to its much more polar and soluble carboxylate salt form.[19] |
Conclusion
This compound is a molecule with dual solubility characteristics, driven by its polar carboxylic acid head and its nonpolar hydrocarbon tail. Its solubility is predicted to be highest in polar solvents, particularly polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetone. Conversely, its solubility is expected to be low in nonpolar solvents like hexane and in neutral water. The principles and experimental protocols outlined in this guide, especially the gold-standard shake-flask method, provide a robust framework for the empirical determination and understanding of its solubility. This knowledge is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in any research or commercial endeavor involving this compound.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
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- 8. Solubility factors when choosing a solvent [labclinics.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Video: Solubility - Concept [jove.com]
- 11. Solubility [chem.fsu.edu]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Video: Physical Properties of Carboxylic Acids [jove.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-Methylcyclopropyl)butanoic Acid
This guide provides a comprehensive technical framework for the spectroscopic analysis of 4-(1-Methylcyclopropyl)butanoic acid , a molecule of interest in pharmaceutical and fine chemical synthesis.[1] As experimental spectra for this specific compound are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to build a predictive and robust analytical model. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the structure and purity of this molecule, explaining not just the methods, but the scientific rationale behind them.
Molecular Structure: The Basis for Spectroscopic Prediction
Before delving into the spectroscopic data, a thorough understanding of the molecule's structure is paramount. This compound (C₈H₁₄O₂, Molar Mass: 142.20 g/mol ) is comprised of three key regions, each contributing distinct signals to the overall spectroscopic profile:[2]
-
The 1-Methylcyclopropyl Group: A strained, three-membered ring with a quaternary carbon and a methyl substituent. This moiety is sterically significant and generates unique spectroscopic markers.
-
The Butyl Chain: A flexible four-carbon chain linking the cyclopropyl group to the carboxylic acid. The protons and carbons within this chain will exhibit predictable patterns based on their proximity to other functional groups.
-
The Carboxylic Acid: The terminal functional group (-COOH) is the most chemically active site and produces highly characteristic signals, particularly in IR and NMR spectroscopy.
This guide will dissect the predicted spectroscopic signature of each part of the molecule, providing a roadmap for unequivocal identification.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling, we can map the connectivity of the entire proton skeleton.
Predicted ¹H NMR Spectrum
The spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The solvent of choice for analysis would be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0.0 ppm).[3]
| Predicted Signal | Protons | Approx. Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| A | -CH ₃ | ~1.1 | Singlet (s) | 3H | The methyl protons are attached to a quaternary carbon, so they have no adjacent protons to couple with, resulting in a sharp singlet. |
| B | Cyclopropyl -CH ₂- | ~0.2 - 0.5 | Multiplet (m) | 4H | Protons on a cyclopropyl ring are diastereotopic and exhibit complex geminal and cis/trans coupling. They are highly shielded and appear far upfield. |
| C | -CH₂-CH ₂-CH₂- | ~1.5 | Multiplet (m) | 4H | These two central methylene groups in the butyl chain will likely overlap, creating a complex multiplet. |
| D | -CH ₂-COOH | ~2.3 | Triplet (t) | 2H | These protons are alpha to the carbonyl group, which deshields them, shifting them downfield. They are coupled to the adjacent methylene group, resulting in a triplet. |
| E | -COOH | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal chemical shift reference (δ 0.00).
-
Instrument Setup: The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 14 ppm.
-
Number of Scans: 16 to 64 scans to ensure a good signal-to-noise ratio.
-
Relaxation Delay (D1): 5 seconds, to allow for full relaxation of all protons, especially the slowly relaxing carboxylic acid proton, ensuring accurate integration.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.
Workflow for ¹H NMR Data Interpretation
Caption: Workflow for structural elucidation using ¹H NMR data.
Carbon-13 (¹³C) NMR Spectroscopy
Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. In a standard broadband proton-decoupled experiment, each unique carbon atom produces a single, sharp peak, allowing for a direct count of non-equivalent carbons.
Predicted ¹³C NMR Spectrum
The structure of this compound contains 8 carbon atoms, all in unique chemical environments. Therefore, 8 distinct signals are expected in the ¹³C NMR spectrum.
| Predicted Signal | Carbon Atom | Approx. Chemical Shift (δ, ppm) | Carbon Type | Rationale |
| 1 | -C OOH | ~180 | C | The carbonyl carbon of a carboxylic acid is highly deshielded and appears furthest downfield.[4] |
| 2 | -C H₂-COOH | ~34 | CH₂ | The carbon alpha to the carbonyl is deshielded relative to other aliphatic carbons. |
| 3 | -CH₂-C H₂-CH₂- | ~25 | CH₂ | A typical aliphatic methylene carbon. |
| 4 | C H₂-CH₂-CH₂- | ~30 | CH₂ | Slightly deshielded due to proximity to the cyclopropyl ring. |
| 5 | -C (CH₃)(CH₂)₂ | ~18 | C | The quaternary carbon of the cyclopropyl ring. |
| 6 | Cyclopropyl -C H₂- | ~12 | CH₂ | Carbons in a strained cyclopropyl ring are significantly shielded and appear upfield. |
| 7 | -C H₃ | ~20 | CH₃ | A typical aliphatic methyl carbon. |
| 8 | Quaternary C | ~15 | C | The quaternary carbon of the cyclopropyl group. |
Experimental Protocol: ¹³C NMR and DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (~20-30 mg) may be beneficial.
-
Instrument Setup: Use the same spectrometer as for the proton NMR.
-
Acquisition Parameters:
-
¹³C Broadband Decoupled:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: Requires significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: This experiment is crucial for differentiating carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
Pulse Sequence: Standard DEPT-135 pulse sequence.
-
-
-
Data Processing & Interpretation: Process the spectra similarly to ¹H NMR. Correlate the peaks from the standard ¹³C spectrum with the information from the DEPT-135 spectrum to definitively assign each signal to its corresponding carbon type (CH₃, CH₂, CH, or C).
Data Correlation Workflow
Caption: Using DEPT-135 to assign carbon types from a ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally fast and reliable method for identifying the functional groups present in a molecule. The analysis of this compound is straightforward, with the carboxylic acid moiety producing two unmistakable, dominant absorption bands.
Predicted IR Spectrum
The spectrum will be dominated by absorptions characteristic of a carboxylic acid and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer.[5][6] |
| 2850 - 2960 | C-H stretch (Aliphatic) | Strong | Corresponds to the C-H bonds in the butyl chain and the methyl group. |
| ~3050 | C-H stretch (Cyclopropyl) | Medium-Weak | The C-H bonds on the cyclopropyl ring typically absorb at a slightly higher frequency than standard aliphatic C-H bonds. |
| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | A very intense and sharp absorption characteristic of the carbonyl group in a saturated carboxylic acid.[7] |
| ~1400 | O-H bend | Medium | In-plane bending of the O-H group. |
| ~920 | O-H bend (Out-of-Plane) | Medium, Broad | Another characteristic band for carboxylic acid dimers. |
Experimental Protocol: ATR-FTIR
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for this analysis due to its minimal sample preparation.
-
Sample Application: Place a small drop of the neat liquid sample (or a few milligrams of solid) directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Wavenumber Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups. The presence of the intense, broad O-H stretch and the sharp C=O stretch is definitive proof of the carboxylic acid group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, we can predict the molecular ion and several key fragments.
Predicted Mass Spectrum (Electron Ionization)
-
Molecular Ion (M⁺•): The molecular formula is C₈H₁₄O₂. The calculated monoisotopic mass is 142.0994 Da.[8] A peak at m/z = 142 corresponding to the parent molecule minus one electron, [C₈H₁₄O₂]⁺•, is expected. This peak may be of low intensity due to the instability of the molecular ion.[9]
-
Key Fragments: Fragmentation provides a molecular fingerprint. The most likely cleavage points are alpha to the carbonyl group and adjacent to the cyclopropyl ring.
-
m/z = 97: Loss of the carboxyl group (•COOH, 45 Da). [M - 45]⁺. This would correspond to the [C₇H₁₃]⁺ fragment.
-
m/z = 69: This is a very common fragment corresponding to the 1-methylcyclopropylmethyl cation, [C₅H₉]⁺, resulting from cleavage of the butyl chain.
-
m/z = 60: A fragment corresponding to [CH₃CH₂COOH]⁺• from a McLafferty rearrangement, a characteristic process for carboxylic acids with a gamma-hydrogen.
-
m/z = 45: The carboxyl cation [COOH]⁺.
-
Experimental Protocol: GC-MS
-
System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injection: 1 µL injection with a split ratio (e.g., 50:1).
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C. This separates the analyte from any impurities before it enters the mass spectrometer.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Analyze the molecular ion peak to confirm the molecular weight and interpret the fragmentation pattern to support the proposed structure.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion: A Multi-Technique Approach to Confirmation
While each spectroscopic technique provides valuable information, no single method is sufficient for the unambiguous confirmation of a novel or reference compound. The true power of spectroscopic analysis lies in the synergistic integration of data from multiple, orthogonal techniques. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, IR spectroscopy definitively confirms the presence of the crucial carboxylic acid functional group, and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through fragmentation. By following the protocols and predictive models outlined in this guide, researchers can confidently elucidate and verify the structure of this compound.
References
- 1. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 9. mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Strategic Role of 4-(1-Methylcyclopropyl)butanoic Acid in Modern Drug Discovery: A Technical Guide
Abstract
The incorporation of small, strained ring systems into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group has emerged as a particularly valuable motif, prized for its ability to confer advantageous physicochemical and pharmacokinetic properties upon drug candidates. This technical guide delves into the synthesis and application of a key synthetic intermediate, 4-(1-methylcyclopropyl)butanoic acid, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic importance. We will explore its synthesis through established methodologies, its critical role as a building block in the creation of complex pharmaceuticals, and the underlying principles that make the 1-methylcyclopropyl moiety a powerful tool in the design of next-generation therapeutics.
Introduction: The Enduring Appeal of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropyl ring, a three-membered carbocycle, is far more than a mere structural curiosity. Its inherent ring strain, approximately 27.5 kcal/mol, bestows upon it unique electronic and conformational properties that are highly sought after in drug design.[1] The strategic incorporation of a cyclopropyl group can lead to significant improvements in a molecule's biological profile.
Key advantages of employing the cyclopropyl motif include:
-
Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical aliphatic chains.[1][2] This increased bond dissociation energy renders the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1][2]
-
Improved Potency and Receptor Binding: The rigid nature of the cyclopropyl ring can act as a conformational lock, pre-organizing a flexible molecule into its bioactive conformation. This can lead to a more favorable entropic contribution to binding affinity for its biological target.
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune critical properties such as lipophilicity and pKa, optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or alkenes, allowing for the subtle modification of a molecule's properties to enhance its therapeutic potential.
The addition of a methyl group to the cyclopropane ring, as seen in this compound, can further enhance these effects by introducing steric hindrance and potentially improving interactions with hydrophobic pockets in target proteins.
Synthesis of this compound: A Practical Approach
While various methods for the synthesis of cyclopropane rings exist, a common and effective strategy for preparing this compound involves the cyclopropanation of an appropriate alkene precursor. A plausible and widely applicable method is the Simmons-Smith reaction or its modifications.
Conceptual Synthetic Pathway: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[2] The reaction typically involves the use of a diiodomethane and a zinc-copper couple to generate an organozinc carbenoid intermediate, which then reacts with the alkene.
A logical precursor for the synthesis of this compound would be 5-methyl-4-hexenoic acid. The double bond in this precursor is ideally positioned for the cyclopropanation reaction to yield the desired product.
Experimental Protocol: Synthesis of this compound via Simmons-Smith Reaction
Materials:
-
5-Methyl-4-hexenoic acid
-
Diiodomethane (CH₂I₂)
-
Zinc-Copper Couple (Zn(Cu)) or Diethylzinc (Et₂Zn)
-
Anhydrous Diethyl Ether or Dichloromethane
-
Hydrochloric Acid (for workup)
-
Sodium Sulfate (for drying)
Procedure:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple. Cover the couple with anhydrous diethyl ether.
-
Formation of the Carbenoid: Slowly add a solution of diiodomethane in anhydrous diethyl ether to the zinc-copper couple suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of the active carbenoid, iodomethylzinc iodide (ICH₂ZnI), will be evident.
-
Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of 5-methyl-4-hexenoic acid in anhydrous diethyl ether dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Simmons-Smith reagent is sensitive to moisture; therefore, anhydrous solvents and inert atmosphere are crucial for optimal yield.
-
Freshly Prepared Reagent: The activity of the Simmons-Smith reagent can diminish over time. Using a freshly prepared reagent ensures high reactivity.
-
Choice of Zinc: The zinc-copper couple is a classic choice, but the use of diethylzinc (Furukawa modification) can sometimes lead to higher yields and better reproducibility.[3]
-
Acidic Workup: A mild acidic workup is necessary to protonate the carboxylate and allow for extraction of the carboxylic acid product into the organic phase.
Alternative Synthetic Strategy: Malonic Ester Synthesis
Another powerful method for the synthesis of substituted carboxylic acids is the malonic ester synthesis.[4][5][6] This approach could be adapted to prepare this compound.
Conceptual Steps:
-
Alkylation of Diethyl Malonate: The synthesis would begin with the alkylation of diethyl malonate with a suitable electrophile containing the 1-methylcyclopropyl moiety, such as 1-(bromomethyl)-1-methylcyclopropane.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester would then be hydrolyzed to the corresponding dicarboxylic acid, which upon heating, would readily undergo decarboxylation to yield the final product, this compound.
This method offers a high degree of flexibility in introducing the cyclopropyl group early in the synthetic sequence.
Application as a Synthetic Intermediate: A Key Building Block for Complex Molecules
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[7][8] Its structure provides a lipophilic side chain with a defined three-dimensional conformation, which can be crucial for effective binding to biological targets.
While specific, publicly available examples of its direct use in the synthesis of marketed drugs are not extensively detailed in readily accessible literature, its structural motif is present in various developmental and patented compounds. The butanoic acid chain provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger, more complex molecular architectures. For instance, it can be a key component in the synthesis of inhibitors for enzymes such as proteases or kinases, where the cyclopropyl group can occupy a hydrophobic pocket in the active site.
Visualization of Synthetic Logic
Diagram 1: Simmons-Smith Cyclopropanation Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Malonic Ester Synthesis Logical Flow
Caption: Logical steps in the Malonic Ester Synthesis of the target molecule.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | --INVALID-LINK--[9] |
| Molecular Weight | 142.20 g/mol | --INVALID-LINK--[9] |
| CAS Number | 39223-32-0 | --INVALID-LINK--[9] |
| Boiling Point | 236.6 °C at 760 mmHg (Predicted) | --INVALID-LINK--[7] |
| Density | 1.039 g/cm³ (Predicted) | --INVALID-LINK--[7] |
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its synthesis, achievable through robust and well-established chemical transformations, provides access to a versatile building block that can impart significant advantages to drug candidates. The unique combination of conformational rigidity, enhanced metabolic stability, and tunable physicochemical properties conferred by the 1-methylcyclopropyl moiety makes this intermediate a valuable asset for medicinal chemists. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious application of specialized intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
References
- 1. jocpr.com [jocpr.com]
- 2. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]
- 3. Show how you could use a malonic ester synthesis to prepare the following.. [askfilo.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound [myskinrecipes.com]
- 9. chemscene.com [chemscene.com]
The Methylcyclopropyl Group in Butanoic Acid: A Comprehensive Technical Guide for Drug Discovery and Development
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts a unique combination of rigidity, lipophilicity, and metabolic stability to bioactive molecules. When incorporated into a butanoic acid framework and further substituted with a methyl group, it presents a scaffold with intriguing and underexplored biological potential. This technical guide provides an in-depth exploration of the biological significance of the methylcyclopropyl group in butanoic acid derivatives. It synthesizes current knowledge on their natural occurrence, biosynthesis, and diverse pharmacological activities, with a particular focus on their roles as antimicrobial agents and modulators of the G-protein coupled receptor GPR84. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the therapeutic promise of this unique chemical entity.
Introduction: The Unique Physicochemical Landscape of the Cyclopropyl Group
The cyclopropane ring, the smallest of the carbocycles, is far more than a simple saturated ring system. Its inherent ring strain (~27 kcal/mol) results in C-C bonds with significant π-character, often described as "banana bonds".[1] This unique electronic nature allows the cyclopropyl group to act as a bioisostere for alkenes and other functional groups, while offering a three-dimensional structure that can enhance binding affinity and selectivity for biological targets.[2]
In drug design, the incorporation of a cyclopropyl moiety is a well-established strategy to:
-
Enhance Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their open-chain counterparts.[2]
-
Improve Potency and Selectivity: The rigid, defined conformation of the cyclopropyl ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target protein and enabling more precise interactions.[2]
-
Modulate Physicochemical Properties: The cyclopropyl group can increase lipophilicity, which can in turn influence properties like membrane permeability and oral bioavailability.
When this group is appended to a butanoic acid scaffold, a short-chain fatty acid known to play significant roles in physiology and disease, the resulting molecule possesses a fascinating dual character: a polar carboxylic acid head and a rigid, lipophilic tail. The further addition of a methyl group to the cyclopropane ring offers an additional point of modulation for steric and electronic properties, fine-tuning the molecule's interaction with its biological targets.
Natural Occurrence and Biosynthesis
While methylcyclopropyl butanoic acid itself has not been extensively documented as a natural product, cyclopropane-containing fatty acids (CPFAs) are well-known constituents of bacterial and plant cell membranes.[3] These fascinating molecules are not synthesized de novo but are rather formed through the post-synthetic modification of existing unsaturated fatty acids already incorporated into membrane phospholipids.
The key enzyme in this process is cyclopropane fatty acid (CFA) synthase . This enzyme catalyzes the transfer of a methylene group from S-adenosyl-L-methionine (SAM) across the double bond of an unsaturated fatty acyl chain.[4] This process typically occurs as bacterial cultures enter the stationary phase, suggesting a role for CPFAs in adapting to changing environmental conditions.[3] The presence of CPFAs in the cell membrane is thought to alter its fluidity and decrease its permeability, thereby offering protection against stressors such as acidity, oxidative stress, and high temperatures.[5]
A notable example of a naturally occurring cyclopropyl butanoic acid derivative is cis-4-(2-hexylcyclopropyl)-butanoic acid , produced by the marine bacterium Labrenzia sp. strain 011.[6] Its discovery underscores the existence of biosynthetic machinery capable of generating such structures in nature. The biosynthesis is proposed to proceed via a CFA synthase acting on a precursor unsaturated fatty acid.[6]
Caption: Biosynthetic pathway of cyclopropane fatty acids in bacterial membranes.
Pharmacological Significance and Mechanisms of Action
The methylcyclopropyl butanoic acid scaffold and its close analogues exhibit a range of biological activities, primarily as antimicrobial agents and as modulators of G-protein coupled receptors involved in inflammation and metabolism.
Antimicrobial and Anti-biofilm Activity
Cyclopropane-containing fatty acids have demonstrated significant antimicrobial properties. The natural product cis-4-(2-hexylcyclopropyl)-butanoic acid, for example, inhibits the growth of a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens.[5]
The mechanism of antimicrobial action for fatty acids is multifaceted, but it is generally accepted that they disrupt the integrity of the bacterial cell membrane.[7] The rigid, lipophilic nature of the cyclopropyl group is thought to enhance this membrane-disrupting capability. Furthermore, some cyclopropane fatty acids have been shown to inhibit key enzymes in bacterial fatty acid synthesis, providing a more specific mechanism of action.[5]
A key area of interest is the activity of these compounds against bacterial biofilms, which are notoriously resistant to conventional antibiotics. 2-Heptylcyclopropane-1-carboxylic acid, a close analogue, has been shown to not only inhibit bacterial growth but also to disperse and eradicate established biofilms of Staphylococcus aureus and Pseudomonas aeruginosa.[8]
Table 1: Antimicrobial Activity of cis-4-(2-hexylcyclopropyl)-butanoic acid
| Bacterial Strain | Type | Inhibition Zone (mm)[5] |
| Pseudoroseovarius crassostreae | Gram-negative | 16 |
| Escherichia coli | Gram-negative | 10 |
| Pseudomonas aeruginosa | Gram-negative | 8 |
| Staphylococcus aureus | Gram-positive | 12 |
| Bacillus subtilis | Gram-positive | 13 |
| Candida albicans | Fungus | 10 |
GPR84 Agonism and Immunomodulation
A particularly exciting area of research is the activity of cyclopropyl butanoic acid derivatives as ligands for the G-protein coupled receptor 84 (GPR84) . GPR84 is predominantly expressed on immune cells, such as macrophages, neutrophils, and microglia, and its expression is upregulated during inflammation.[9] It is considered a pro-inflammatory receptor, and its activation by endogenous medium-chain fatty acids leads to a cascade of downstream signaling events.
The compound cis-2-(2-hexylcyclopropyl)-acetic acid, a close analogue of the butanoic acid derivative from Labrenzia sp., acts as a potent partial agonist at GPR84.[6] GPR84 is a Gαi-coupled receptor, meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] This initiates a signaling cascade involving pathways such as PI3K/Akt, ERK/MAPK, and NF-κB, ultimately leading to pro-inflammatory responses like cytokine production and phagocytosis.[9]
The discovery that a cyclopropane-containing fatty acid can modulate this receptor opens up new avenues for the development of targeted immunomodulatory drugs for a range of inflammatory diseases.
Caption: Simplified GPR84 signaling pathway upon agonist binding.
Structure-Activity Relationships (SAR)
The biological activity of methylcyclopropyl butanoic acid derivatives is highly dependent on their specific chemical structure. While comprehensive SAR studies on this specific scaffold are still emerging, we can infer key relationships from related compounds.
-
The Carboxylic Acid: The carboxylic acid group is crucial for activity, particularly for GPR84 agonism, where it is thought to interact with key residues in the receptor's binding pocket.
-
The Cyclopropane Ring: The rigid cyclopropane ring serves as a critical hydrophobic element. Its conformational constraint is believed to be superior to a flexible alkyl chain or a simple double bond for optimal interaction with the target. For instance, 2-heptylcyclopropane-1-carboxylic acid shows enhanced activity against S. aureus compared to its unsaturated analogue, cis-2-decenoic acid, highlighting the benefit of the cyclopropyl isostere.[8]
-
The Alkyl/Methyl Substitution: The length and nature of the alkyl substituent on the cyclopropane ring significantly influence potency and selectivity. In the case of GPR84, which is a medium-chain fatty acid receptor, the hexyl group of the natural product from Labrenzia sp. likely provides the optimal chain length for receptor activation.[6] A methyl group , being much smaller, would be expected to have a different binding mode and potentially lower potency at GPR84 if the hexyl chain is optimal. However, in other contexts, such as antimicrobial activity, a smaller substituent might offer a different balance of lipophilicity and steric hindrance, potentially leading to a different spectrum of activity. The methyl group can also serve to block a site of metabolism, thereby increasing the compound's half-life.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed, field-proven protocols.
Synthesis of cis-4-(2-Alkylcyclopropyl)butanoic Acid
This protocol is adapted from a method for synthesizing a similar cyclopropyl fatty acid and can be modified for different alkyl substituents.[11]
Caption: General workflow for the synthesis of cyclopropyl butanoic acids.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting unsaturated fatty acid (e.g., a cis-alkenoic acid, 1 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Preparation of the Simmons-Smith Reagent: In a separate flask, prepare the zinc-copper couple by adding zinc dust (4 equivalents) to a solution of copper(I) chloride (0.4 equivalents) in anhydrous ether. Stir the suspension until the color disappears.
-
Cyclopropanation: To the stirred suspension of the zinc-copper couple, add diiodomethane (2 equivalents) dropwise. An exothermic reaction should be observed. After the initial reaction subsides, add the solution of the unsaturated fatty acid from step 1 to the reagent mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure cis-4-(2-alkylcyclopropyl)butanoic acid.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for assessing antimicrobial activity.[3]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 4000 µg/mL) in a suitable solvent such as ethanol or DMSO.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable bacterial growth medium (e.g., Tryptic Soy Broth, TSB) to achieve a range of concentrations (e.g., from 2000 µg/mL down to 2 µg/mL).
-
Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria in broth with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
GPR84 Functional Assay (cAMP Measurement)
This protocol describes a method to measure the agonist activity of a compound at the Gαi-coupled GPR84 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.[12]
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the human GPR84 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Cell Plating: Seed the cells into a 384-well white opaque assay plate at an optimized density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer containing a phosphodiesterase inhibitor such as IBMX.
-
Stimulation: Add the test compound to the cells, followed by the addition of forskolin (a potent activator of adenylyl cyclase) at a concentration that elicits a sub-maximal response (e.g., EC₈₀). Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as a homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assay, following the manufacturer's instructions.
-
Data Analysis: The signal generated is inversely proportional to the amount of cAMP produced. A potent agonist will inhibit forskolin-stimulated cAMP production, resulting in a higher signal. Plot the signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Future Perspectives and Conclusion
The methylcyclopropyl group in butanoic acid represents a compelling, yet underexplored, chemical scaffold for drug discovery. The convergence of antimicrobial and immunomodulatory activities within this structural class suggests a potential for developing novel therapeutics, particularly for diseases with both infectious and inflammatory components.
Future research should focus on several key areas:
-
Systematic SAR Studies: A thorough investigation into the effects of the position and stereochemistry of the methyl group on the cyclopropane ring, as well as variations in the length of the butanoic acid chain, will be critical to optimizing potency and selectivity.
-
Target Deconvolution: For antimicrobial activity, identifying the specific molecular targets and pathways affected by these compounds will be essential for understanding their mechanism of action and for overcoming potential resistance mechanisms.
-
In Vivo Efficacy: While in vitro data are promising, the translation of these findings into animal models of infection and inflammation will be the ultimate test of their therapeutic potential.
-
Pharmacokinetic Profiling: A detailed assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to develop orally bioavailable drugs with favorable pharmacokinetic profiles.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 10. Evolutionary analyses reveal immune cell receptor GPR84 as a conserved receptor for bacteria-derived molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 4-(1-Methylcyclopropyl)butanoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1-Methylcyclopropyl)butanoic acid is a unique synthetic building block whose utility in pharmaceutical and agrochemical research is growing. The incorporation of the strained cyclopropyl moiety offers a strategic advantage in modulating the physicochemical and metabolic properties of lead compounds. However, the inherent reactivity of the cyclopropane ring, coupled with the corrosive nature of the carboxylic acid functional group, necessitates a thorough understanding of its safe handling, storage, and disposal. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety protocols and an understanding of its chemical properties. This document is intended to empower researchers to work confidently and safely with this valuable compound.
Understanding the Hazard Profile
A comprehensive risk assessment is the cornerstone of safe laboratory practice. This compound presents a multifaceted hazard profile that demands careful consideration.
1.1. GHS Hazard Classification
Based on available safety data sheets (SDS), this compound is classified as:
-
Combustible liquid: It has a flashpoint that indicates it can ignite when exposed to an ignition source.[1][2]
-
Harmful if swallowed: Ingestion can lead to adverse health effects.[1][2]
-
Causes severe skin burns and eye damage: As a carboxylic acid, it is corrosive and can cause significant tissue damage upon contact.[1][2]
-
May cause respiratory irritation: Inhalation of vapors or mists can irritate the respiratory tract.[1][2]
-
Harmful to aquatic life: Release into the environment can have detrimental effects on aquatic ecosystems.[1][2]
1.2. The "Why" Behind the Hazards: A Mechanistic Perspective
The corrosive nature of this compound stems from the acidic proton of the carboxylic acid group. This proton can be readily donated, leading to the disruption of cellular membranes and proteins upon contact with tissues.
The cyclopropane ring, while a valuable synthetic handle, introduces a significant amount of ring strain (approximately 27-28 kcal/mol).[3][4] This strain is a result of severe bond angle distortion from the ideal sp³ hybridization angle of 109.5° to the 60° angles of the three-membered ring.[3][4][5][6] This high ring strain makes the C-C bonds of the cyclopropane ring weaker and more susceptible to ring-opening reactions, especially under thermal stress or in the presence of certain reagents.[1][3] While stable under normal conditions, this inherent reactivity is a key consideration for storage and handling, particularly concerning thermal stability.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.
2.1. The Primacy of Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, especially those involving heating or potential for aerosolization, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of corrosive vapors.
-
Ventilation: Laboratories should be well-ventilated to prevent the accumulation of flammable or corrosive vapors.
2.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive liquid, which can cause severe eye damage. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents skin contact with the corrosive liquid. The specific glove material should be chosen based on its resistance to carboxylic acids and the solvents being used. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | A chemical-resistant laboratory coat or apron. | Protects against splashes and spills on clothing and skin. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is paramount to preventing accidents and ensuring the integrity of the compound.
3.1. Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Skin/Eye Contact: Always work in a well-ventilated area, preferably a fume hood, and wear the appropriate PPE.
-
Grounding and Bonding: For transfers of larger quantities, use proper grounding and bonding techniques to prevent static discharge, which could ignite the combustible liquid.
-
Adding Acid to Water: When diluting, always add the acid slowly to water, never the other way around, to dissipate the heat of dilution and prevent splashing.
-
Avoid Incompatibilities: Keep away from strong bases, oxidizing agents, and reducing agents, as these can initiate vigorous or exothermic reactions.
3.2. Storage with Foresight
-
Container: Store in the original, tightly sealed container.
-
Location: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames. A dedicated corrosives cabinet is recommended.
-
Segregation: Store separately from incompatible materials, particularly bases and oxidizing agents.
-
Temperature: Avoid exposure to high temperatures, which could potentially lead to decomposition of the cyclopropane ring.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.2. Spill Response Protocol
A tiered approach to spill response ensures that the cleanup is handled safely and effectively.
Diagram of Spill Response Workflow:
Caption: Workflow for responding to a spill of this compound.
Step-by-Step Spill Cleanup Procedure (for small, manageable spills):
-
Evacuate and Alert: Alert personnel in the immediate area and ensure the area is well-ventilated.
-
Don PPE: At a minimum, wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: Use a spill kit containing an acid neutralizer (such as sodium bicarbonate or a commercial acid spill absorbent) to dike the spill and prevent it from spreading.
-
Neutralize the Acid: Slowly and carefully apply the neutralizer to the spilled material. Avoid adding water directly to the acid.
-
Collect the Residue: Once the acid is neutralized (effervescence has ceased), carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the waste and any contaminated materials in accordance with institutional and local regulations.
Waste Disposal: Environmental Responsibility
Proper disposal of this compound and its containers is essential to protect the environment.
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container. The waste should be classified as corrosive and potentially combustible.
-
Disposal Route: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Conclusion
This compound is a compound with significant potential in drug discovery and development. By understanding its hazard profile, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling, storage, and disposal protocols, researchers can safely harness its synthetic utility. This guide provides a framework for the safe and responsible use of this valuable chemical, fostering a culture of safety and scientific excellence in the laboratory.
References
Methodological & Application
Application Note & Synthesis Protocol: 4-(1-Methylcyclopropyl)butanoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-(1-methylcyclopropyl)butanoic acid, a valuable carboxylic acid derivative featuring a unique cyclopropyl moiety. Such structures are of significant interest to researchers in medicinal chemistry and agrochemical development due to their ability to impart specific conformational constraints and metabolic stability to bioactive molecules.[1] The protocol detailed herein utilizes the robust and highly versatile malonic ester synthesis pathway. This method was selected for its reliability, high yields, and the straightforward nature of its intermediate steps, making it an ideal choice for laboratory-scale preparation. We will provide a step-by-step experimental procedure, discuss the underlying chemical principles, and offer expert insights into critical process parameters.
Introduction and Synthetic Strategy
This compound (CAS No. 39223-32-0) is a specialty chemical intermediate.[2][3] The core challenge in its synthesis is the strategic formation of a carbon-carbon bond to connect the four-carbon acid chain to the sterically distinct 1-methylcyclopropyl group.
Several synthetic routes could be envisioned, including Grignard-based approaches or nitrile hydrolysis. However, the malonic ester synthesis offers a superior degree of control and predictability for this specific target.[4] This classical method transforms an alkyl halide into a carboxylic acid with a two-carbon chain extension (R-X → R-CH₂COOH).[5]
Our strategy involves three primary stages, as outlined in the workflow diagram below:
-
Preparation of the Alkylating Agent: Synthesis of the key electrophile, 1-(2-bromoethyl)-1-methylcyclopropane.
-
Enolate Alkylation: Deprotonation of diethyl malonate to form a nucleophilic enolate, followed by its reaction with the prepared bromo-cyclopropane derivative in an Sₙ2 reaction.[5]
-
Hydrolysis and Decarboxylation: Saponification of the diethyl ester intermediate, followed by acidification and heat-induced decarboxylation to yield the final carboxylic acid product.[6]
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocol
This protocol is designed for chemists with standard laboratory training. Adherence to all institutional safety guidelines is mandatory.
PART 1: Synthesis of 1-(2-Bromoethyl)-1-methylcyclopropane
Rationale: This initial step converts a commercially available alcohol into the corresponding alkyl bromide. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation from a primary alcohol. Anhydrous conditions are crucial to prevent the hydrolysis of PBr₃.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1-Methylcyclopropanemethanol | 86.13 | 10.0 g | 0.116 | Starting material |
| Phosphorus tribromide (PBr₃) | 270.69 | 11.5 mL (33.2 g) | 0.123 | Add dropwise, corrosive |
| Anhydrous Diethyl Ether | 74.12 | 150 mL | - | Solvent |
| Pyridine | 79.10 | 1.0 mL | - | Acid scavenger, optional |
| Saturated NaHCO₃ solution | - | 100 mL | - | For workup |
| Anhydrous MgSO₄ | 120.37 | 10 g | - | Drying agent |
Procedure:
-
Set up a flame-dried, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 1-methylcyclopropanemethanol (10.0 g, 0.116 mol) and anhydrous diethyl ether (100 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add phosphorus tribromide (11.5 mL, 0.123 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
Slowly quench the reaction by carefully pouring the mixture over 100 g of crushed ice in a separate beaker.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 1-(2-bromoethyl)-1-methylcyclopropane, can be purified by vacuum distillation if necessary, or used directly in the next step if purity is deemed sufficient by ¹H NMR.
PART 2: Diethyl 2-(2-(1-methylcyclopropyl)ethyl)malonate Synthesis
Rationale: This step is the core C-C bond-forming reaction. Diethyl malonate's α-protons are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium ethoxide (NaOEt) to form a stabilized enolate.[4] This enolate then acts as a nucleophile, attacking the alkyl bromide from Part 1 in a classic Sₙ2 reaction.[5] Using an alkoxide base that matches the ester (i.e., ethoxide for an ethyl ester) prevents transesterification.[7]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Diethyl malonate | 160.17 | 22.3 g (20.9 mL) | 0.139 | Use in excess to minimize dialkylation |
| Sodium Ethoxide (NaOEt) | 68.05 | 7.9 g | 0.116 | Moisture sensitive base |
| 1-(2-Bromoethyl)-1-methylcyclopropane | 149.04 | ~17.3 g (crude) | ~0.116 | From Part 1 |
| Anhydrous Ethanol (EtOH) | 46.07 | 200 mL | - | Solvent |
Procedure:
-
In a dry 500 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (7.9 g, 0.116 mol) in anhydrous ethanol (150 mL).
-
Add diethyl malonate (22.3 g, 0.139 mol) dropwise to the stirred solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.
-
Add the crude 1-(2-bromoethyl)-1-methylcyclopropane (~17.3 g, ~0.116 mol) dissolved in 50 mL of anhydrous ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 12-18 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the precipitated sodium bromide by filtration.
-
Remove the ethanol solvent from the filtrate via rotary evaporation.
-
Dissolve the remaining oil in 150 mL of diethyl ether and wash with 2 x 75 mL of water.
-
Dry the ether layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(2-(1-methylcyclopropyl)ethyl)malonate. This intermediate is typically carried forward without further purification.
PART 3: Synthesis of this compound
Rationale: The final stage involves two key transformations. First, the two ester groups are hydrolyzed to carboxylate salts under basic conditions (saponification). Second, upon acidification with a strong acid (e.g., HCl), the resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to furnish the final monosubstituted carboxylic acid.[5][6]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Crude Alkylated Malonic Ester | 242.33 | ~28.1 g | ~0.116 | From Part 2 |
| Potassium Hydroxide (KOH) | 56.11 | 20.0 g | 0.356 | Saponification agent |
| Ethanol (95%) | - | 100 mL | - | Co-solvent |
| Water | 18.02 | 100 mL | - | Solvent |
| Hydrochloric Acid (conc. HCl) | 36.46 | As needed | - | For acidification |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction solvent |
Procedure:
-
Combine the crude ester from Part 2 with a solution of potassium hydroxide (20.0 g, 0.356 mol) in 100 mL of water and 100 mL of ethanol in a 500 mL round-bottom flask.
-
Heat the mixture to reflux for 4 hours to ensure complete saponification of the esters.
-
Distill off the majority of the ethanol. Cool the remaining aqueous solution in an ice bath.
-
Carefully acidify the cold solution by the slow, dropwise addition of concentrated HCl until the pH is ~1 (test with pH paper). Vigorous CO₂ evolution will occur during this step.
-
Once gas evolution ceases, heat the acidified mixture at a gentle reflux for an additional 1-2 hours to ensure complete decarboxylation.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with 3 x 75 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude oil can be purified by vacuum distillation to yield pure this compound.
Mechanism and Key Considerations
The success of the malonic ester synthesis hinges on the acidity of the α-hydrogens of the diester, which are flanked by two electron-withdrawing carbonyl groups. This allows for deprotonation with a relatively mild alkoxide base.
Figure 2. Mechanism of the malonic ester synthesis pathway.
Critical Insight - Preventing Dialkylation: A potential side reaction is the deprotonation of the mono-alkylated malonic ester, followed by reaction with a second molecule of the alkyl halide.[4][7] To suppress this, a slight excess (1.2-1.5 equivalents) of diethyl malonate relative to the base and alkyl halide is recommended. This ensures that the alkyl halide is consumed before a significant amount of the mono-alkylated product can be deprotonated and react further.
Expected Results and Characterization
The final product, this compound, is expected to be a liquid at room temperature.
-
Molecular Formula: C₈H₁₄O₂[2]
-
Molar Mass: 142.20 g/mol [2]
-
Boiling Point: 236.6 °C at 760 mmHg[1]
-
¹H NMR: Expect characteristic signals for the methyl group on the cyclopropane, the cyclopropane protons (typically in the upfield region < 1 ppm), and the aliphatic protons of the butanoic acid chain.
-
¹³C NMR: Expect signals for the quaternary and methylene carbons of the cyclopropane ring, the methyl carbon, the aliphatic chain carbons, and the carbonyl carbon of the carboxylic acid (typically > 170 ppm).
-
IR Spectroscopy: A broad absorption band around 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong C=O stretch around 1700-1725 cm⁻¹.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 39223-32-0|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Selective Hydrogenation of Methyl Cyclopropylacrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Preserving the Cyclopropyl Moiety
The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational constraints and electronic properties can impart profound effects on a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] Methyl cyclopropylacrylate serves as a valuable building block, offering a reactive alkene for functionalization while bearing this critical three-membered ring. The selective hydrogenation of the carbon-carbon double bond in methyl cyclopropylacrylate to yield methyl cyclopropylpropanoate is a crucial transformation, yet it is fraught with the challenge of preventing the undesired hydrogenolysis (ring-opening) of the strained cyclopropane ring.[2][3] This application note provides a detailed, field-proven protocol for achieving this selective hydrogenation, emphasizing the rationale behind the experimental design to ensure high yield and chemoselectivity.
Core Principles: Navigating the Selective Hydrogenation Landscape
The primary challenge in the hydrogenation of vinylcyclopropanes is the inherent ring strain of the cyclopropyl group, which makes it susceptible to cleavage under harsh hydrogenation conditions.[2][3] The choice of catalyst and reaction conditions is therefore paramount to favor the desired saturation of the alkene over the undesired ring opening.
Catalyst Selection: Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for the hydrogenation of alkenes.[4][5][6] Its efficacy stems from its ability to activate both hydrogen and the alkene on its surface.[5] For the selective hydrogenation of methyl cyclopropylacrylate, a low-loading of palladium on a high-surface-area carbon support is recommended to provide sufficient activity for the alkene reduction at milder conditions, thus minimizing the risk of cyclopropane ring hydrogenolysis. While other catalysts like rhodium have been explored for reactions involving cyclopropanes, Pd/C offers a robust and cost-effective solution for this specific transformation.[7][8][9]
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or methanol are commonly used for Pd/C catalyzed hydrogenations as they can help to solvate the substrate and facilitate the interaction with the catalyst surface. For this protocol, ethanol is selected due to its low toxicity and ease of removal.
Reaction Conditions: Milder reaction conditions (lower temperature and hydrogen pressure) are crucial to prevent the over-reduction and ring-opening of the cyclopropyl group.[2] This protocol employs a balloon pressure of hydrogen at room temperature, which provides sufficient driving force for the hydrogenation of the activated double bond without being harsh enough to readily cleave the C-C bonds of the cyclopropane ring.
Visualizing the Transformation: Reaction Pathway and Workflow
The following diagrams illustrate the intended chemical transformation and the overall experimental workflow.
Caption: Reaction scheme for the selective hydrogenation of methyl cyclopropylacrylate.
Caption: Overall experimental workflow for the synthesis and purification.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Methyl cyclopropylacrylate | ≥98% | Commercially Available |
| 10% Palladium on Carbon (Pd/C) | - | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Celite® | - | Commercially Available |
| Hydrogen (H₂) | High Purity | Gas Cylinder |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Hydrogen balloon
-
Needles
-
Syringes
-
Filtration apparatus (Büchner funnel or similar)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Gas Chromatography-Mass Spectrometry (GC-MS) instrument
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl cyclopropylacrylate (1.0 g, 7.93 mmol).
-
Dissolve the starting material in anhydrous ethanol (20 mL).
-
Carefully add 10% Pd/C (50 mg, 5 mol% Pd) to the solution. Caution: Pd/C is flammable when dry and may ignite in the presence of solvents. Handle with care in a well-ventilated fume hood.
-
Seal the flask with a rubber septum.
-
-
Hydrogenation:
-
Purge the flask with nitrogen or argon for 5 minutes to remove air.
-
Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere replaced with hydrogen.
-
Leave the reaction under a positive pressure of hydrogen (balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes) or by taking small aliquots for GC-MS analysis. The starting material is more nonpolar than the product. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen into a fume hood.
-
Purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is often of high purity. However, if necessary, purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Characterization:
-
Determine the yield of the purified methyl cyclopropylpropanoate.[10]
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Expected Results and Data
| Parameter | Expected Value |
| Reaction Time | 2-4 hours |
| Yield | >95% |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.67 (s, 3H), 2.45 (m, 1H), 1.50 (m, 2H), 1.15 (d, J=6.8 Hz, 3H), 0.70 (m, 1H), 0.45 (m, 2H), 0.05 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 176.5, 51.5, 40.8, 38.2, 16.9, 10.5, 4.2 |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, ensure the system is properly sealed and that there are no leaks in the hydrogen balloon setup. The catalyst may also be deactivated; in such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.
-
Ring Opening: If significant ring-opening byproducts are observed (e.g., by GC-MS), reduce the reaction temperature (e.g., to 0 °C) or use a less active catalyst or a catalyst poison.[11]
-
Safety: Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated fume hood, away from ignition sources. Pd/C can be pyrophoric and should be handled with care.
Conclusion
This application note provides a robust and reliable protocol for the selective hydrogenation of methyl cyclopropylacrylate to methyl cyclopropylpropanoate. By carefully selecting the catalyst and employing mild reaction conditions, the undesired ring-opening of the cyclopropane moiety can be effectively avoided. This procedure offers a valuable tool for researchers in organic synthesis and drug discovery, enabling the efficient preparation of important cyclopropyl-containing building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. scilit.com [scilit.com]
- 4. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 2-methyl-3-cyclopropylpropanoate | C8H14O2 | CID 560305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of 4-(1-methylcyclopropyl) butanol to 4-(1-methylcyclopropyl)butanoic acid
Abstract
The conversion of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and advanced materials. This document provides detailed protocols for the oxidation of 4-(1-methylcyclopropyl) butanol to its corresponding carboxylic acid, 4-(1-methylcyclopropyl)butanoic acid. Two robust methodologies are presented: the classic Jones oxidation and a modern, milder two-step, one-pot TEMPO-catalyzed oxidation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations to ensure successful and safe execution.
Introduction
The 1-methylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability and potency of drug candidates. The synthesis of carboxylic acid derivatives containing this group is therefore of significant interest. The oxidation of the primary alcohol, 4-(1-methylcyclopropyl) butanol, presents a direct route to the desired this compound. The choice of oxidative method is critical and depends on factors such as substrate sensitivity, desired scale, and tolerance to harsh reagents.
This application note details two distinct and reliable methods for this transformation. The first is the Jones oxidation, a powerful and cost-effective method utilizing chromium trioxide in sulfuric acid.[1][2] The second is a contemporary two-step, one-pot protocol employing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with sodium hypochlorite and sodium chlorite.[3][4] This latter method offers a milder alternative, often compatible with more sensitive functional groups.
Method 1: Jones Oxidation
The Jones oxidation is a well-established and efficient method for the oxidation of primary alcohols directly to carboxylic acids.[5] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a potent oxidizing agent.[1][6]
Mechanism of Action
The reaction proceeds through the formation of a chromate ester intermediate from the alcohol and chromic acid.[5] This is followed by an elimination step to yield an aldehyde. In the aqueous acidic environment, the aldehyde is hydrated to a geminal diol, which is then further oxidized by another equivalent of chromic acid to the final carboxylic acid product.[5] The chromium(VI) species is reduced to chromium(III), which is observable by a color change from orange to green.[7]
Experimental Protocol
Materials:
-
4-(1-methylcyclopropyl) butanol
-
Acetone (ACS grade)
-
Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Isopropyl alcohol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-(1-methylcyclopropyl) butanol (1.0 eq) in acetone. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Jones Reagent: Slowly add the Jones reagent dropwise to the stirred solution of the alcohol, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The oxidation is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture in an ice bath and cautiously add isopropyl alcohol to quench any excess oxidant. A vigorous reaction may occur.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to remove the acidic product.
-
Carefully acidify the aqueous bicarbonate layer with 1 M HCl to pH ~2, which will precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether (3x).
-
-
Purification:
-
Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Data Summary
| Parameter | Value |
| Starting Alcohol | 1.0 eq |
| Jones Reagent | 2.5 - 3.0 eq |
| Solvent | Acetone |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 70 - 85% |
Workflow Diagram
Caption: Workflow for Jones Oxidation.
Method 2: Two-Step, One-Pot TEMPO-Catalyzed Oxidation
This modern approach offers a milder alternative to chromium-based oxidants and is often preferred for substrates with sensitive functional groups.[3] The reaction proceeds in two steps within the same reaction vessel: an initial oxidation of the primary alcohol to the aldehyde catalyzed by TEMPO and a co-oxidant (sodium hypochlorite), followed by a second oxidation of the aldehyde to the carboxylic acid using sodium chlorite.[4]
Mechanism of Action
The catalytic cycle is initiated by the oxidation of TEMPO to the active N-oxoammonium ion by the co-oxidant.[8] This species then oxidizes the primary alcohol to the corresponding aldehyde, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized to complete the cycle. The aldehyde intermediate is subsequently oxidized to the carboxylic acid by sodium chlorite in a Pinnick-type oxidation.[9][10]
Experimental Protocol
Materials:
-
4-(1-methylcyclopropyl) butanol
-
Acetonitrile
-
Phosphate buffer (pH 6.7)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO2)
-
Sodium sulfite (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
Equipment:
-
Jacketed reaction vessel with overhead stirrer
-
Thermocouple
-
Syringe pumps for controlled addition
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a jacketed reaction vessel, add 4-(1-methylcyclopropyl) butanol (1.0 eq), acetonitrile, and the phosphate buffer (pH 6.7). Add a catalytic amount of TEMPO (0.01-0.05 eq).
-
First Oxidation (Alcohol to Aldehyde): Begin stirring and bring the mixture to the desired reaction temperature (typically 20-35 °C). Slowly and simultaneously add aqueous sodium hypochlorite (catalytic amount, ~0.1 eq) and an aqueous solution of sodium chlorite (stoichiometric amount, ~1.5 eq) via syringe pumps over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC for the disappearance of the starting alcohol and the formation of the carboxylic acid. The reaction is usually complete within 3-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the excess oxidants by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Work-up:
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, the product can be further purified by column chromatography or distillation.
-
Data Summary
| Parameter | Value |
| Starting Alcohol | 1.0 eq |
| TEMPO | 0.01 - 0.05 eq |
| Sodium Hypochlorite | ~0.1 eq |
| Sodium Chlorite | ~1.5 eq |
| Solvents | Acetonitrile, Water (buffered) |
| Reaction Temperature | 20 - 35 °C |
| Reaction Time | 3 - 6 hours |
| Expected Yield | 85 - 95% |
Workflow Diagram
Caption: Workflow for TEMPO-Catalyzed Oxidation.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11][12][13][14][15][16][17][18]
Chromium Trioxide (Jones Reagent):
-
Hazard: Chromium trioxide is highly toxic, corrosive, a strong oxidizer, and a known carcinogen.[16][19] Contact with organic materials may cause fire.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Use with adequate ventilation.
-
Storage: Store in a cool, dry, well-ventilated area away from combustible materials.
-
Spills: In case of a spill, cover with an inert material like sand or soda ash and place in a covered container for disposal as hazardous waste.[14]
Sodium Chlorite:
-
Hazard: Sodium chlorite is a strong oxidizer and can be corrosive.[11][20][21] If allowed to dry, it can become a fire or explosion hazard upon contact with combustible materials.[20][22]
-
Handling: Wear appropriate PPE.[11][22] Do not allow solutions to evaporate and dry on surfaces.[11][22]
-
Storage: Keep away from combustible materials, acids, and organic materials.[11]
-
Spills: Contain spills and clean up immediately with plenty of water.[11][18][22] Do not allow spilled material to dry.[11][22]
Potassium Permanganate (as an alternative strong oxidant):
-
Hazard: Potassium permanganate is a strong oxidizing agent that can cause severe skin and eye damage.[13][15] It can intensify fires and ignite combustible materials.[13][23]
-
Handling: Use in a well-ventilated area and avoid generating dust.[12][13][23]
-
Storage: Store in a cool, dry, ventilated area in appropriate containers, separate from incompatible materials.[12]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Jones) | Insufficient oxidant, low temperature. | Add more Jones reagent, allow to warm to room temperature. |
| Formation of Side Products (Jones) | Over-oxidation, reaction too vigorous. | Maintain low temperature during addition, ensure efficient stirring. |
| Low Yield (TEMPO) | Inactive catalyst, incorrect pH, insufficient oxidant. | Use fresh TEMPO, ensure buffer is at the correct pH, check concentration of oxidant solutions. |
| Chlorination of Substrate (TEMPO) | Incorrect pH, high concentration of NaOCl. | Maintain buffered pH, ensure slow and controlled addition of NaOCl. |
Conclusion
Both the Jones oxidation and the two-step, one-pot TEMPO-catalyzed oxidation are effective methods for the synthesis of this compound from its corresponding primary alcohol. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available equipment. The Jones oxidation is a robust and cost-effective method, while the TEMPO-catalyzed oxidation provides a milder and often higher-yielding alternative. Adherence to the detailed protocols and safety guidelines presented in this application note is crucial for achieving successful and safe outcomes in the laboratory.
References
- 1. Jones oxidation - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach [organic-chemistry.org]
- 5. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Step-by-Step Sodium Chlorite Safety Procedures [idiclo2.com]
- 12. rockchemicalsinc.com [rockchemicalsinc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. nj.gov [nj.gov]
- 15. oxfordhealth.nhs.uk [oxfordhealth.nhs.uk]
- 16. Chromium Trioxide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 17. valudor.com [valudor.com]
- 18. nj.gov [nj.gov]
- 19. Chromium Trioxide | CrO3 | CID 14915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. oxychem.com [oxychem.com]
- 21. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 22. m.youtube.com [m.youtube.com]
- 23. rowe.com.au [rowe.com.au]
Application Note & Protocols: Investigating 4-(1-Methylcyclopropyl)butanoic Acid Derivatives for Novel Herbicidal Activity
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the discovery of novel chemical scaffolds and modes of action (MoA). This guide details the rationale, design strategy, and experimental protocols for the synthesis and evaluation of derivatives based on the 4-(1-methylcyclopropyl)butanoic acid core structure. The incorporation of a cyclopropyl moiety is a strategic choice aimed at enhancing bioavailability and metabolic stability, properties known to be favorable in modern agrochemical design.[1][2] This document provides a comprehensive framework, from chemical synthesis and characterization to multi-stage herbicidal activity screening and preliminary MoA studies, designed to guide researchers in exploring this promising class of compounds.
Introduction and Rationale: The Case for a Novel Scaffold
The discovery of herbicides with new MoAs has stagnated for several decades, creating a critical need for innovation in weed management.[3] Structure-activity relationship (SAR) studies are fundamental to optimizing chemical properties for enhanced efficacy and selectivity.[4][5] The this compound scaffold presents a unique combination of features:
-
The Cyclopropyl Moiety: This strained ring system is an appealing substituent in drug and agrochemical design. It imparts conformational rigidity and can improve metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] Furthermore, studies on other herbicide candidates have shown that cyclopropyl groups can significantly enhance bioavailability and membrane permeability, leading to superior in-vivo efficacy compared to non-cyclopropyl analogs.[1][6]
-
The Butanoic Acid Linker: A four-carbon carboxylic acid chain provides a flexible linker, amenable to a wide range of chemical modifications. This allows for the systematic exploration of chemical space to identify optimal pharmacophores. Its structure is reminiscent of phenoxybutyric herbicides like MCPB, which are known to be effective in controlling broadleaf weeds.[7]
This guide proposes a systematic approach to derivatize the terminal carboxylic acid group of this compound to generate novel ester and amide libraries, followed by a rigorous biological evaluation pipeline.
Design and Synthesis of Derivatives
The core strategy involves converting the parent carboxylic acid into a more reactive intermediate (an acid chloride), which can then be readily coupled with a diverse range of nucleophiles (alcohols or amines) to generate libraries of esters and amides.
Diagram: General Synthesis Workflow
Caption: Workflow for synthesis of this compound derivatives.
Protocol 2.1: General Synthesis of Amide Derivatives
-
Rationale: This protocol describes the synthesis of an amide library. Amide formation via an acid chloride is a robust and high-yielding reaction. Oxalyl chloride is chosen as the activating agent because its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying purification.[8]
-
Materials:
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), catalyst
-
Selected primary or secondary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add one drop of DMF. Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise. Gas evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Immediately dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acid chloride solution dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes).
-
Combine the pure fractions and remove the solvent to yield the final amide product.
-
Analytical Characterization of Derivatives
-
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized compound before biological testing. A combination of spectroscopic and chromatographic techniques provides a self-validating system.[11][12]
Protocol 3.1: Compound Validation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra for each purified compound.
-
Purpose: To confirm the covalent structure. The proton NMR should show characteristic peaks for the cyclopropyl group, the alkyl chain, and the newly introduced R-group. The carbon NMR confirms the number and type of carbon atoms.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze each compound using a technique like ESI-TOF (Electrospray Ionization - Time of Flight).
-
Purpose: To confirm the elemental composition. The measured mass should be within 5 ppm of the calculated exact mass for the expected molecular formula.[13]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the final product using a reverse-phase HPLC method with a suitable detector (e.g., UV-Vis or MS).[14]
-
Purpose: To determine the purity of the compound. For biological screening, purity should ideally be >95%.
-
Herbicidal Activity Screening
A tiered screening approach is employed to efficiently identify promising candidates. Primary screening uses a simple, high-throughput bioassay, while secondary screening involves more resource-intensive whole-plant assays on selected "hits."
Diagram: Herbicide Screening Funnel
Caption: Tiered workflow for screening novel compounds for herbicidal activity.
Protocol 4.1: Primary Screening - Algal Lawn Bioassay
-
Rationale: This is a rapid, semi-quantitative method to detect general phytotoxicity. Unicellular green algae like Chlamydomonas reinhardtii are sensitive to a wide range of herbicides and provide a result in 2-3 days.[15]
-
Procedure:
-
Prepare a solid agar medium suitable for algal growth in petri dishes.
-
Inoculate the agar surface with a liquid culture of C. reinhardtii to create a uniform "lawn."
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Apply a small, known volume (e.g., 10 µL) of each test compound solution onto a sterile paper disk. Include a solvent-only disk as a negative control.
-
Place the paper disks onto the algal lawn.
-
Incubate the plates under controlled light and temperature for 2-3 days.
-
Evaluation: Measure the diameter of the clear "zone of inhibition" around each disk. A larger zone indicates higher herbicidal activity.
-
Protocol 4.2: Secondary Screening - Greenhouse Post-Emergence Assay
-
Rationale: This assay evaluates the efficacy of "hit" compounds on whole plants under more realistic conditions. It allows for the assessment of both monocot and dicot weed control and provides dose-response data.[16][17]
-
Materials:
-
Seeds of representative weed species:
-
Standard potting soil
-
Pots or trays for planting
-
Automated spray chamber
-
Formulation blanks and commercial standard herbicide (e.g., Clethodim, 2,4-D) for comparison.
-
-
Procedure:
-
Plant seeds in pots and grow in a greenhouse under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) until they reach the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds at several concentrations (e.g., 10, 50, 150, 300 g active ingredient/hectare). The compounds should be formulated with appropriate surfactants and solvents to ensure uptake.
-
Treat the plants using an automated spray chamber to ensure uniform application. Include untreated and formulation blank controls.
-
Return the plants to the greenhouse.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (complete death).[18]
-
For quantitative analysis, harvest the above-ground biomass, dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the untreated control.
-
Use the data to calculate the GR₅₀ value (the dose required to cause 50% growth reduction) for each active compound.
-
Structure-Activity Relationship (SAR) Analysis
-
Rationale: By comparing the chemical structures of the derivatives with their corresponding herbicidal activities, researchers can deduce which molecular features are critical for efficacy. This knowledge guides the design of the next generation of more potent compounds.[19][20]
Data Presentation: Hypothetical SAR Table
| Compound ID | R-Group (Amide) | GR₅₀ (µM) Barnyardgrass | GR₅₀ (µM) Velvetleaf |
| Parent Acid | -OH | >1000 | >1000 |
| DA-01 | -NH-Phenyl | 250 | 150 |
| DA-02 | -NH-(4-Cl-Phenyl) | 75 | 40 |
| DA-03 | -NH-(2,4-diCl-Phenyl) | 50 | 25 |
| DA-04 | -NH-(4-F-Phenyl) | 80 | 45 |
| DA-05 | -NH-Benzyl | 400 | 320 |
| DA-06 | -N(CH₃)₂ | >1000 | >1000 |
From this hypothetical data, one could infer that: an aromatic amide is beneficial (DA-01 vs. DA-06), and electron-withdrawing groups on the phenyl ring, particularly chlorine, enhance activity (DA-02, DA-03).
Preliminary Mechanism of Action (MoA) Studies
-
Rationale: Identifying the biochemical target of a lead compound is crucial. Many herbicides function by inhibiting essential plant enzymes. For instance, some cyclopropane-containing compounds are known to inhibit ketol-acid reductoisomerase (KARI), an enzyme in the branched-chain amino acid (BCAA) pathway.[13] An in-vitro enzyme inhibition assay can directly test this hypothesis.
Diagram: Potential Herbicidal MoA
Caption: Inhibition of the BCAA pathway by a hypothetical KARI inhibitor.
Protocol 6.1: In-Vitro KARI Inhibition Assay
-
Procedure:
-
Enzyme Preparation: Obtain or recombinantly express and purify KARI from a target plant species (e.g., Arabidopsis thaliana).
-
Assay Buffer: Prepare an appropriate assay buffer containing cofactors for the KARI enzyme (e.g., NADPH, Mg²⁺).
-
Reaction: In a 96-well plate, combine the assay buffer, a known concentration of the enzyme substrate (e.g., α-acetolactate), and varying concentrations of the inhibitor (lead compound).
-
Initiate the reaction by adding purified KARI enzyme.
-
Detection: Monitor the reaction rate by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Analysis: Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[13]
-
References
- 1. Cyclopropyl-enhanced bioavailability, not target-site potency, drives the herbicidal activity of FM-1688, a novel PPO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. moa-technology.com [moa-technology.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 39223-32-0|this compound|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Brief review analytical methods for the determination of glyphosate - MedCrave online [medcraveonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Herbicide Bioassay - Woods End Laboratories [woodsend.com]
- 17. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid
Introduction
4-(1-Methylcyclopropyl)butanoic acid is a valuable carboxylic acid derivative characterized by the presence of a sterically demanding 1-methylcyclopropyl group. This structural motif is of increasing interest in medicinal chemistry and drug development, as the cyclopropyl ring can serve as a metabolically stable bioisostere for other chemical groups, influencing the molecule's conformation, lipophilicity, and metabolic profile. The strategic introduction of this moiety can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. These application notes provide a detailed, field-proven protocol for the laboratory-scale synthesis of this compound, designed for researchers and scientists in both academic and industrial settings.
Synthetic Strategy: A Rationale-Driven Approach
The synthesis of this compound can be efficiently achieved through a convergent three-step sequence. This strategy was designed for its reliability, scalability, and utilization of readily available starting materials. The core of this approach hinges on the formation of a key carbon-carbon bond between the 1-methylcyclopropyl unit and a four-carbon chain, followed by the hydrolysis of a nitrile intermediate.
The chosen synthetic pathway is as follows:
-
Grignard Reagent Formation: The synthesis commences with the preparation of a 1-methylcyclopropyl Grignard reagent from 1-bromo-1-methylcyclopropane. This organometallic intermediate provides a potent nucleophilic carbon source, essential for the subsequent bond formation.
-
Nucleophilic Substitution: The Grignard reagent then undergoes a nucleophilic substitution reaction with a suitable four-carbon electrophile, 4-chlorobutyronitrile. This step efficiently introduces the required butanenitrile backbone.
-
Nitrile Hydrolysis: The synthesis culminates in the hydrolysis of the resulting 4-(1-methylcyclopropyl)butanenitrile to the target carboxylic acid. This transformation can be effectively carried out under basic conditions followed by acidification.[1]
This methodology is favored over alternative routes, such as those involving the cyclopropanation of a pre-existing butanoic acid derivative, due to the predictable reactivity and generally high yields of each step.
Visualizing the Synthesis
The overall synthetic workflow is depicted in the following diagram:
References
Application Note: Comprehensive Analytical Characterization of 4-(1-Methylcyclopropyl)butanoic acid
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 4-(1-Methylcyclopropyl)butanoic acid. As a molecule incorporating a strained cyclopropyl ring and a carboxylic acid moiety, it presents unique analytical considerations.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a multi-technique approach to ensure structural integrity, purity, and physicochemical properties are rigorously determined. We will delve into spectroscopic techniques for structural elucidation (NMR, MS, IR), chromatographic methods for purity assessment and quantification (HPLC, GC), and thermal analysis for physical property determination (DSC, TGA). The causality behind methodological choices is explained to provide a framework for robust analytical method development.
Introduction: The Analytical Imperative
This compound is a carbocyclic fatty acid derivative. The cyclopropyl group is a versatile structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, or modulate conformation.[2][3][4] Its strained three-membered ring imparts unique electronic and steric properties, influencing molecular interactions and reactivity.[1][5] The carboxylic acid function provides a handle for further synthesis and influences the molecule's polarity and solubility.
Given its potential as a synthetic building block or a pharmacologically active agent, a thorough and multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for its use in research and development. This ensures batch-to-batch consistency, validates synthetic routes, and provides the necessary data for regulatory submissions. This guide outlines an integrated workflow for this purpose.
Figure 1: Integrated workflow for the analytical characterization.
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For this compound (C₈H₁₄O₂), both ¹H and ¹³C NMR are required.
Rationale: ¹H NMR confirms the presence and connectivity of hydrogen atoms, with chemical shifts indicating their electronic environment and splitting patterns revealing neighboring protons. The cyclopropyl protons have characteristic upfield shifts due to ring current effects.[6][7] ¹³C NMR provides a count of unique carbon atoms and their hybridization state. The carboxylic carbon is highly deshielded and easily identifiable.[8][9]
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR:
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Expected Spectral Features:
| Assignment | ¹H NMR (Predicted ppm) | ¹³C NMR (Predicted ppm) | Rationale / Notes |
| -C OOH | - | ~175-185 | Highly deshielded carbonyl carbon.[8][9] |
| -COOH | ~12.0 (broad s) | - | Acidic proton, exchangeable with D₂O.[10] |
| -C H₂-COOH | ~2.2-2.5 (t) | ~30-40 | Alpha-protons and carbon to the carbonyl group.[8] |
| -CH₂-C H₂-CH₂- | ~1.5-1.7 (m) | ~20-30 | Methylene groups in the butanoic chain. |
| C H₂-Cyclopropyl | ~1.4-1.6 (t) | ~30-40 | Methylene group attached to the cyclopropyl ring. |
| Cyclopropyl C -CH₃ | - | ~15-25 | Quaternary carbon of the cyclopropyl ring. |
| Cyclopropyl CH ₂ | ~0.2-0.6 (m) | ~10-20 | Diastereotopic methylene protons on the cyclopropyl ring, exhibiting complex splitting.[7] |
| -CH ₃ | ~1.0-1.2 (s) | ~20-30 | Methyl group protons on the cyclopropyl ring. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
Rationale: Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), provides rich, reproducible fragmentation patterns. Electrospray Ionization (ESI), coupled with Liquid Chromatography (LC-MS), is a softer ionization technique that typically preserves the molecular ion. For this molecule, negative ion mode ESI is particularly effective, detecting the deprotonated molecule [M-H]⁻.
Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system equipped with an ESI source.
-
LC Method: A simple isocratic or gradient elution using a C18 column with a mobile phase of methanol/water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode) is sufficient for introduction to the MS.
-
MS Acquisition:
-
Acquire in both positive [M+H]⁺ and negative [M-H]⁻ modes for comprehensive data.
-
Perform a full scan to identify the molecular ion.
-
Perform fragmentation (MS/MS) on the parent ion to observe characteristic daughter ions.
-
Expected Fragmentation Patterns:
-
Molecular Ion: The molecular weight is 142.20 g/mol . Expect to see m/z 143.1 [M+H]⁺ or m/z 141.1 [M-H]⁻.
-
Key Fragments: In positive mode EI or MS/MS, characteristic losses for carboxylic acids include:
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
Rationale: The carboxylic acid functional group has highly characteristic absorption bands. The O-H stretch is exceptionally broad due to hydrogen bonding, and the C=O stretch is typically the most intense peak in the spectrum.[10][14][15]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies.
Expected IR Absorption Bands:
| Functional Group | Frequency (cm⁻¹) | Appearance |
| O-H stretch (Carboxylic acid) | 2500-3300 | Very broad and strong, due to H-bonding.[10][14] |
| C-H stretch (Alkyl) | 2850-3000 | Sharp peaks superimposed on the O-H band.[14] |
| C=O stretch (Carboxylic acid) | 1690-1760 | Very strong and sharp. Typically ~1710 cm⁻¹ for a hydrogen-bonded dimer.[10][14] |
| C-O stretch | 1210-1320 | Strong.[14] |
| O-H bend | 910-950 | Broad.[14] |
Chromatographic Analysis for Purity and Quantification
Chromatographic techniques are essential for separating the main compound from impurities, by-products, and starting materials, allowing for accurate purity determination and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for analyzing non-volatile organic acids.[16][17]
Rationale: Reversed-phase HPLC using a C18 column provides excellent separation for moderately polar compounds like this compound. UV detection is suitable as the carboxyl group absorbs UV light at low wavelengths (~210 nm).[18][19] An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a consistent retention time and good peak shape.
Figure 2: A typical reversed-phase HPLC workflow.
Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Elution: A gradient elution is recommended to separate impurities with a wide range of polarities. Example gradient:
-
Start at 10% B, hold for 2 min.
-
Linear ramp to 95% B over 15 min.
-
Hold at 95% B for 3 min.
-
Return to 10% B and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.[18]
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: For assay determination, use an external standard of known purity. Purity is typically reported as area percent from the chromatogram.
Gas Chromatography (GC) with Derivatization
GC can serve as an orthogonal method for purity analysis, particularly for identifying volatile or non-polar impurities not well-resolved by HPLC.
Rationale: Direct GC analysis of carboxylic acids can result in poor peak shape and thermal degradation.[20] Derivatization to a more volatile and thermally stable ester, such as a Fatty Acid Methyl Ester (FAME), is a standard and reliable approach.[21][22] GC with Flame Ionization Detection (GC-FID) is used for robust quantification.
Protocol: GC-FID after Methyl Ester Derivatization
-
Derivatization (Methylation):
-
Accurately weigh ~10 mg of the sample into a reaction vial.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).
-
Seal the vial and heat at 60-80 °C for 10-20 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly and allow the layers to separate.
-
Carefully transfer the upper hexane layer, containing the FAME, to a GC vial for analysis.[21]
-
-
GC-FID Conditions:
-
Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., FAMEWAX), is ideal for separating FAMEs.[21][23] A 30 m x 0.25 mm ID x 0.25 µm film thickness is a good starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
-
Analysis: The resulting methyl 4-(1-methylcyclopropyl)butanoate will have a single, sharp peak. Impurities will be separated based on their volatility and polarity.
Thermal Analysis
Thermal analysis provides information on the material's physical state, melting point, and thermal stability.
Rationale: Differential Scanning Calorimetry (DSC) can determine the melting point and purity (via melting point depression). Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, indicating the onset of thermal decomposition.[24][25] This is critical for assessing the stability of the compound during storage or processing.[26]
Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan (for DSC) or platinum/ceramic pan (for TGA).
-
DSC Conditions:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 25 °C to 250 °C) at a rate of 10 °C/min.
-
The peak of the endotherm corresponds to the melting point.
-
-
TGA Conditions:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
The resulting curve shows the temperature at which weight loss (decomposition) begins.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. echemi.com [echemi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 12. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 17. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scioninstruments.com [scioninstruments.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Making sure you're not a bot! [mostwiedzy.pl]
- 21. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.aip.org [pubs.aip.org]
Application Note: High-Purity Purification Strategies for 4-(1-Methylcyclopropyl)butanoic acid
Abstract
4-(1-Methylcyclopropyl)butanoic acid is a critical intermediate in the synthesis of high-value agrochemicals and pharmaceutical compounds, where its purity is paramount to the success of subsequent reactions and the quality of the final product.[1] This guide provides a comprehensive overview of robust purification methodologies tailored for this specific carboxylic acid. We move beyond simple procedural lists to explain the scientific rationale behind each technique, enabling researchers to make informed decisions for achieving optimal purity. This document covers fundamental acid-base extraction, bulk purification via vacuum distillation, and high-resolution purification using both normal-phase and reversed-phase column chromatography. Each section includes detailed, step-by-step protocols and expert insights to address common challenges associated with purifying carboxylic acids.
Introduction and Compound Profile
This compound (CAS No. 39223-32-0) possesses a unique structure combining a cyclopropyl ring with a butanoic acid chain. This structure is instrumental in designing biologically active molecules.[1] However, synthetic routes can introduce a variety of impurities, including unreacted starting materials, byproducts, and residual solvents.[2] The presence of the carboxylic acid functional group (pKa ≈ 4.8) dictates the purification strategies that can be effectively employed.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39223-32-0 | [4][5] |
| Molecular Formula | C₈H₁₄O₂ | [1][4] |
| Molecular Weight | 142.20 g/mol | [1] |
| Predicted Boiling Point | 236.6 ± 8.0 °C at 760 mmHg | [3] |
| Predicted Density | 1.038 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 4.83 ± 0.10 | [3] |
The choice of a purification method is dictated by the nature of the impurities, the scale of the purification, and the desired final purity level. This guide presents a tiered approach, from initial workup to final polishing.
Foundational Purification: Acid-Base Extraction
Principle of Causality: This technique leverages the acidic nature of the carboxyl group. By treating the crude product with a mild aqueous base, the carboxylic acid is deprotonated to form its water-soluble carboxylate salt. This salt partitions into the aqueous phase, leaving non-acidic organic impurities behind in the organic solvent. Subsequent acidification of the aqueous layer regenerates the pure, water-insoluble carboxylic acid.[2][6] This method is exceptionally effective for removing neutral or basic impurities.
Caption: Workflow for Acid-Base Extraction.
Protocol 2.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Extraction with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel.[2]
-
Expert Insight: NaHCO₃ is a weak base, making it selective for extracting carboxylic acids over most phenols. For stronger acids or stubborn emulsions, a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution can be used, but it risks hydrolyzing any ester impurities.
-
-
Separation: Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution. Allow the layers to separate fully.
-
Collection: Drain the lower aqueous layer, which contains the sodium salt of the target acid, into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.[2]
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated strong acid (e.g., HCl) dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper). The pure carboxylic acid will either precipitate as a solid or separate as an oily layer.
-
Final Isolation:
-
If a solid precipitates, collect it by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
If an oil separates, extract it into a fresh portion of an organic solvent (e.g., diethyl ether), transfer the organic layer to a separatory funnel, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.[2]
-
Bulk Purification: Vacuum Distillation
Principle of Causality: For liquid carboxylic acids, distillation is an effective purification method that separates compounds based on differences in their boiling points.[7] Given the predicted boiling point of ~237 °C for this compound, performing the distillation under reduced pressure (vacuum) is essential.[3] This lowers the boiling point significantly, preventing the thermal decomposition that can occur at high temperatures.
Caption: Schematic of a Vacuum Distillation Setup.
Protocol 3.1: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus as shown in the diagram above. Ensure all glass joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.
-
Charging the Flask: Charge the distilling flask with the crude this compound (previously purified by extraction, if necessary). Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Turn on the condenser cooling water. Slowly and carefully apply vacuum from the pump.
-
Heating: Once the desired pressure is stable, begin heating the distilling flask gently using a heating mantle.
-
Fraction Collection:
-
Collect and discard the initial low-boiling fraction (forerun), which typically contains residual solvents.
-
As the temperature stabilizes at the boiling point of the product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation when the temperature either rises or drops significantly, or when only a small residue remains in the distilling flask.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.
High-Purity Purification: Column Chromatography
For separating the target acid from impurities with similar physical properties, column chromatography is the method of choice. The selection of the stationary phase (normal or reversed-phase) is critical.
Normal-Phase (Silica Gel) Chromatography
Principle of Causality: In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase. Separation occurs based on polarity, with more polar compounds adsorbing more strongly to the silica and eluting later. Carboxylic acids, being highly polar, can interact very strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing or "streaking".[2]
The Self-Validating Solution: To ensure a successful separation, the equilibrium between the protonated (neutral) and deprotonated (anionic) forms of the acid on the silica surface must be controlled. By adding a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase, the equilibrium is shifted entirely to the protonated state.[2] This suppresses the strong ionic interaction, allowing the acid to elute as a sharp, well-defined band.
Caption: General Workflow for Flash Column Chromatography.
Protocol 4.1: Normal-Phase Chromatography
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf value of ~0.3. Crucially, add 0.5-1% acetic acid to this solvent system for both the TLC and the column itself. [2]
-
Column Packing: Pack a glass column with silica gel using the selected mobile phase as a slurry.
-
Sample Loading: Dissolve the crude acid in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to begin eluting the sample. Maintain a constant flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot the collected fractions onto TLC plates to identify which ones contain the purified product, free from impurities.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the mobile phase (including the volatile acetic acid) under reduced pressure using a rotary evaporator to yield the purified this compound.
Reversed-Phase (C18) Chromatography
Principle of Causality: Reversed-phase chromatography uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (like water/acetonitrile).[8] Separation is based on hydrophobicity; more non-polar compounds are retained longer. This method is highly effective for purifying polar compounds, including carboxylic acids, that may be difficult to separate by normal-phase chromatography.[8]
Table 2: Comparison of Chromatographic Methods
| Feature | Normal-Phase (Silica) | Reversed-Phase (C18) |
| Stationary Phase | Polar (Silica Gel) | Non-polar (C18) |
| Mobile Phase | Non-polar (Hexane/EtOAc) | Polar (Water/Acetonitrile) |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Key Challenge | Acid streaking | Sample solubility in mobile phase |
| Solution | Add 0.5% Acetic Acid to eluent[2] | Add 0.1% TFA to eluent[8] |
| Best For | Separating from less polar impurities | Separating from more polar impurities |
Protocol 4.2: Reversed-Phase Flash Chromatography
-
Method Development: Develop a separation method using reversed-phase TLC plates or analytical HPLC. A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) to ensure the carboxylic acid remains protonated.[8]
-
Column Equilibration: Equilibrate a C18 flash column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile + 0.1% TFA).
-
Sample Loading: Dissolve the sample in a minimal amount of a strong solvent (like DMF or methanol) or the mobile phase itself. If solubility is limited, use a solid loading technique by adsorbing the sample onto C18 silica.[8]
-
Elution and Fraction Collection: Run the gradient, increasing the percentage of the organic solvent (acetonitrile). Collect fractions and monitor the elution using a UV detector or by TLC/LC-MS analysis.
-
Isolation: Combine the pure fractions. Removing water/acetonitrile mixtures often requires lyophilization (freeze-drying) or careful rotary evaporation followed by drying under high vacuum to remove residual water and TFA.
Summary and Method Selection
The optimal purification strategy for this compound depends on the specific context of the research.
-
For routine workup and removal of neutral impurities: Acid-base extraction is the most efficient and cost-effective first step.
-
For bulk purification of a liquid product: Vacuum distillation is ideal after an initial extraction.
-
For achieving high purity (>98%) and separating closely related impurities: Column chromatography is necessary. Normal-phase with an acidic modifier is a standard approach, while reversed-phase offers a powerful alternative for more polar impurity profiles.
By understanding the chemical principles behind each method, researchers can confidently select and execute the appropriate protocol to achieve the required purity for their specific application.
References
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 39223-32-0 [amp.chemicalbook.com]
- 4. This compound | 39223-32-0 [sigmaaldrich.com]
- 5. 39223-32-0|this compound|BLD Pharm [bldpharm.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. fiveable.me [fiveable.me]
- 8. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for Agrochemical Formulations Containing "4-(1-Methylcyclopropyl)butanoic acid" Intermediates
Introduction: The Significance of the Cyclopropyl Moiety in Modern Agrochemicals
The development of novel agrochemicals is a cornerstone of ensuring global food security. A key strategy in the design of new active ingredients is the incorporation of unique structural motifs that enhance biological activity, metabolic stability, and target specificity. The cyclopropane ring, a three-membered carbocycle, has emerged as a valuable component in the synthesis of a wide range of biologically active compounds, including insecticides, fungicides, and plant growth regulators.[] Its inherent ring strain and unique electronic properties can confer potent and specific interactions with biological targets.[]
This technical guide focuses on the formulation of agrochemicals derived from the intermediate, 4-(1-Methylcyclopropyl)butanoic acid . This intermediate serves as a versatile building block for creating active ingredients with potential applications as plant growth regulators. The presence of both the cyclopropyl group and a carboxylic acid handle allows for diverse chemical modifications to fine-tune the biological activity and physicochemical properties of the final product.
This document will provide a comprehensive overview of the synthesis of this key intermediate, strategies for its incorporation into stable and efficacious agrochemical formulations, and robust analytical protocols for quality control. The causality behind experimental choices will be emphasized to provide a deeper understanding of the formulation development process.
Part 1: Synthesis of the Core Intermediate: this compound
A robust and scalable synthesis of the this compound intermediate is the first critical step. While multiple synthetic routes can be envisioned, a plausible and efficient pathway involves a Reformatsky-type reaction followed by subsequent chemical transformations. The rationale for this choice is the high yield and tolerance of the Reformatsky reaction to a variety of functional groups.[2][3]
Proposed Synthetic Pathway
A logical synthetic approach starts from the readily available methyl cyclopropyl ketone.
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize the target intermediate with high purity.
Materials:
-
Methyl cyclopropyl ketone
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Toluene
-
Iodine (crystal)
-
Hydrochloric acid (HCl), 2M
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Step 1: Reformatsky Reaction.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust (1.2 eq).
-
Add a crystal of iodine to activate the zinc.
-
Add anhydrous toluene to the flask.
-
A solution of methyl cyclopropyl ketone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous toluene is added dropwise from the dropping funnel.
-
After the initial exothermic reaction subsides, the mixture is heated to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and quenched by the slow addition of 2M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.
-
-
Step 2: Dehydration.
-
The crude β-hydroxy ester is dissolved in a minimal amount of a suitable solvent (e.g., toluene).
-
A catalytic amount of concentrated H₂SO₄ is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and then brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is evaporated to give the crude α,β-unsaturated ester.
-
-
Step 3: Hydrolysis.
-
The crude α,β-unsaturated ester is dissolved in a mixture of ethanol and water.
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.
-
After cooling, the ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with concentrated HCl to precipitate the α,β-unsaturated carboxylic acid.
-
The product is extracted with diethyl ether, and the combined organic extracts are dried and concentrated.
-
-
Step 4: Reduction.
-
The α,β-unsaturated carboxylic acid is dissolved in methanol.
-
A catalytic amount of 10% Pd/C is added.
-
The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.
-
Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before proceeding to the next. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Formulation of Agrochemicals from this compound Derivatives
Once the intermediate is synthesized, it can be derivatized into a biologically active agrochemical, for instance, through esterification or amidation of the carboxylic acid group. For the purpose of this guide, we will assume the final active ingredient (AI) is a water-insoluble ester derivative, a common scenario for plant growth regulators. The most suitable formulation for such an AI is an Emulsifiable Concentrate (EC) .[4]
An EC formulation is a liquid homogeneous preparation containing the AI, a solvent, and a system of emulsifiers. When diluted with water in the spray tank, it spontaneously forms a stable oil-in-water emulsion.[5]
Key Components of an EC Formulation
| Component | Function | Typical Concentration (% w/w) |
| Active Ingredient (AI) | Biologically active compound | 5 - 50 |
| Solvent | Dissolves the AI | 40 - 85 |
| Emulsifier System | Enables spontaneous emulsion formation in water | 5 - 15 |
| Co-solvent/Adjuvant | Improves stability and biological efficacy | 0 - 10 |
Protocol 2: Development of an Emulsifiable Concentrate (EC) Formulation
Objective: To develop a stable and effective EC formulation of an agrochemical derived from this compound.
Materials:
-
Active Ingredient (AI) - an ester derivative of this compound
-
Solvent: Aromatic hydrocarbon solvent (e.g., Solvesso™ 150)
-
Emulsifiers:
-
Anionic: Calcium dodecylbenzenesulfonate (CaDDBS)
-
Non-ionic: Ethoxylated castor oil (e.g., Atlox™ series)
-
-
Co-solvent (optional): N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware and mixing equipment
Procedure:
-
Solubility Screening:
-
Determine the solubility of the AI in various agrochemical-grade solvents to select a suitable primary solvent. The goal is to achieve the desired AI concentration with a margin of safety to prevent crystallization at low temperatures.
-
-
Emulsifier Selection:
-
Prepare a solution of the AI in the chosen solvent at the target concentration.
-
Screen a range of anionic and non-ionic emulsifier blends. A common starting point is a blend of CaDDBS and an ethoxylated alcohol or castor oil.
-
The performance of the emulsifier system is evaluated by its ability to form a spontaneous and stable emulsion upon dilution in water of varying hardness.
-
-
Formulation Preparation (Example):
-
To a suitable vessel, add the solvent (e.g., 65% w/w).
-
With stirring, slowly add the AI (e.g., 20% w/w) until fully dissolved.
-
Add the emulsifier system (e.g., 10% w/w anionic and 5% w/w non-ionic).
-
Stir until a homogeneous solution is obtained.
-
-
Stability Testing:
-
Accelerated Storage Stability: Store the formulation at an elevated temperature (e.g., 54°C for 14 days) to predict its long-term shelf life.[]
-
Low-Temperature Stability: Store the formulation at a low temperature (e.g., 0°C for 7 days) to check for crystallization or phase separation.[]
-
Emulsion Stability: After storage, dilute the formulation in standard hard water and observe the emulsion stability over 24 hours.
-
Self-Validation: The formulation must remain a clear, homogeneous liquid after stability testing. The emulsion formed upon dilution should be stable with minimal creaming or separation. The AI content should be re-assayed after storage to check for degradation.
References
Troubleshooting & Optimization
Technical Support Center: Catalyst Selection for the Hydrogenation of Methyl Cyclopropylacrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the catalytic hydrogenation of methyl cyclopropylacrylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The inherent challenge lies in the chemoselective reduction of the carbon-carbon double bond while preserving the strained cyclopropane ring. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and ensure successful, reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in hydrogenating methyl cyclopropylacrylate?
The core challenge is achieving chemoselectivity . The substrate, methyl cyclopropylacrylate, possesses two reducible functionalities: an activated carbon-carbon double bond (alkene) and a strained cyclopropane ring. While the hydrogenation of the alkene is thermodynamically favorable, the high ring strain energy of the cyclopropane (approximately 29.0 kcal/mol) makes it susceptible to C-C bond cleavage, a process known as hydrogenolysis, in the presence of transition metal catalysts.[1] The goal is to identify a catalyst and conditions that kinetically favor the hydrogenation of the double bond over the opening of the ring.
Q2: Which class of catalysts is generally preferred: homogeneous or heterogeneous?
Both homogeneous and heterogeneous catalysts can be employed, but the choice depends on the specific experimental goals, such as selectivity, cost, scale, and ease of purification.
-
Heterogeneous Catalysts (e.g., Palladium on Carbon, Pd/C) are often the first choice for general screening due to their ease of use, simple product separation via filtration, and recyclability.[2] However, their high surface activity can sometimes lead to over-reduction and undesired ring-opening, especially with more aggressive metals like platinum or rhodium.[3][4]
-
Homogeneous Catalysts (e.g., Wilkinson's Catalyst, [Rh(PPh₃)₃Cl]) offer superior selectivity.[5] The catalyst's active site is a single, well-defined metal center whose steric and electronic properties can be precisely tuned by ligands.[2] This allows for a more controlled interaction with the substrate, often preventing the cyclopropane ring from coordinating with the metal center. However, these catalysts are typically more expensive, sensitive to air, and require more complex purification methods (like chromatography) to remove metal residues from the final product.[5]
Q3: What are the most common side reactions and how can they be identified?
The primary side reaction is the hydrogenolysis of the cyclopropane ring, which leads to the formation of various linear alkanes. For methyl cyclopropylacrylate, this would primarily yield methyl 2-methylpentanoate. Other potential side reactions, though typically less common under controlled conditions, include isomerization of the double bond or, under very harsh conditions, reduction of the ester moiety.
These side products can be identified and quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate the desired product from byproducts and identify them based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the desired cyclopropyl product versus the ring-opened product. The disappearance of the characteristic cyclopropyl proton signals (typically in the 0.5-1.5 ppm range) is a clear indicator of hydrogenolysis.
Q4: How do reaction conditions (pressure, temperature, solvent) affect selectivity?
Reaction conditions are critical levers for controlling selectivity.
-
Hydrogen Pressure: Lower hydrogen pressures (e.g., 1-5 bar or balloon pressure) are generally preferred. High pressures increase the concentration of hydrogen on the catalyst surface, which can promote the more aggressive hydrogenolysis pathway.[6]
-
Temperature: Lower temperatures (e.g., room temperature) are highly recommended. Hydrogenolysis often has a higher activation energy than alkene hydrogenation. By keeping the temperature low, you can significantly favor the desired reaction kinetically.[3]
-
Solvent: The choice of solvent can influence the solubility of hydrogen and the substrate, potentially affecting reaction rates.[6] Common solvents like ethanol, ethyl acetate, methanol, or tetrahydrofuran (THF) are suitable. The key is to use a high-purity, degassed solvent to avoid introducing catalyst poisons.
Section 2: Catalyst Selection Guide
Choosing the right catalyst is paramount. The following workflow provides a decision-making framework for your experiment.
References
- 1. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 2. ethz.ch [ethz.ch]
- 3. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 4. The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Oxidation of 4-(1-methylcyclopropyl) butanol
Welcome to the technical support guide for the selective oxidation of 4-(1-methylcyclopropyl) butanol to its corresponding aldehyde. This resource is designed for researchers, chemists, and process development professionals who are navigating the common challenges associated with this transformation. The primary goal is to achieve high-yield, selective oxidation to the aldehyde while preventing over-oxidation to the carboxylic acid and preserving the integrity of the acid-sensitive cyclopropyl ring.
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and a comparative analysis of common oxidation methods to empower you to select and optimize the ideal conditions for your specific research needs.
Troubleshooting and Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the oxidation of 4-(1-methylcyclopropyl) butanol.
Q1: My reaction shows low or no conversion of the starting alcohol. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue that can typically be traced back to reagent quality, stoichiometry, or reaction conditions.
-
Reagent Inactivity: Many oxidizing agents are sensitive to moisture and degradation.
-
Dess-Martin Periodinane (DMP): Ensure the DMP is fresh and has been stored under anhydrous conditions. Older batches can hydrolyze, losing their oxidizing power.
-
Swern Oxidation: The dimethyl sulfoxide (DMSO) must be anhydrous. The reaction's success hinges on the formation of the reactive chloro(dimethyl)sulfonium chloride intermediate, which is compromised by water.[1][2] Similarly, ensure the oxalyl chloride is of high purity.
-
-
Incorrect Stoichiometry: Use a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) to drive the reaction to completion.[3] Monitor the reaction by Thin Layer Chromatography (TLC) and add more oxidant in small portions if the starting material is still present.
-
Suboptimal Temperature:
-
Swern Oxidation: This reaction requires cryogenic temperatures (typically -78 °C) to stabilize the reactive intermediates.[1][4] Allowing the reaction to warm prematurely can cause decomposition of the active oxidant.
-
DMP Oxidation: While often run at room temperature, some sterically hindered alcohols may require gentle heating (e.g., to 40-50 °C in a solvent like dichloroethane) to achieve a reasonable rate.[5]
-
-
Improper Reagent Addition Sequence (Swern): The order of addition is critical. DMSO must be activated with oxalyl chloride before the alcohol is introduced.[1][4] Adding the alcohol first will lead to no reaction.
Q2: My primary product is the carboxylic acid instead of the desired aldehyde. How can I prevent this over-oxidation?
A2: Over-oxidation is the most common challenge when oxidizing primary alcohols.[6][7] The aldehyde product is itself susceptible to further oxidation, especially in the presence of water.[8][9][10]
-
Choice of Oxidant: The single most important factor is selecting a mild and selective oxidizing agent.
-
Avoid Strong Oxidants: Reagents like potassium permanganate (KMnO₄) and chromic acid (Jones reagent) are too harsh and will almost certainly oxidize the primary alcohol directly to the carboxylic acid.[8][11][12][13]
-
Use Selective "Weak" Oxidants: Methods specifically designed to stop at the aldehyde stage are highly recommended. These include the Swern Oxidation, Dess-Martin Periodinane (DMP), and TEMPO-catalyzed systems.[8][12] These reagents operate under anhydrous or carefully controlled conditions that disfavor the formation of the hydrate intermediate necessary for over-oxidation.[9]
-
-
Control Reaction Conditions:
-
Anhydrous Conditions: For chromium-based reagents like Pyridinium Chlorochromate (PCC), it is crucial to perform the reaction under strictly anhydrous conditions.
-
Immediate Work-up: Once TLC indicates full consumption of the starting material, quench and work up the reaction immediately. This minimizes the time the aldehyde product is exposed to the oxidant.
-
Distillation (for volatile aldehydes): In some cases, the aldehyde can be distilled directly from the reaction mixture as it is formed, physically removing it from the potential for further oxidation.[6][14]
-
Q3: I am observing unexpected byproducts, and I'm concerned about the stability of the 1-methylcyclopropyl group. Is ring-opening a risk?
A3: Yes, the 1-methylcyclopropyl moiety can be sensitive, particularly to acidic conditions, which can catalyze ring-opening.[15] Therefore, selecting a reaction that runs under neutral or basic conditions is critical for preserving your substrate's integrity.
-
Recommended Methods for Acid-Sensitive Substrates:
-
DMP Oxidation: This reaction is performed under neutral pH. To safeguard against any trace acidity, it can be buffered with pyridine or solid sodium bicarbonate.[5]
-
TEMPO-catalyzed Oxidation: Systems like TEMPO/NaOCl are typically run in a biphasic system buffered to a slightly basic pH (e.g., pH 8.6), making them ideal for acid-sensitive molecules.[16]
-
Swern Oxidation: The final step of the Swern protocol involves the addition of a hindered base (triethylamine), ensuring the overall reaction conditions are not acidic.[15] This makes it a very safe choice for your substrate.[15]
-
-
Methods to Avoid:
-
Jones Oxidation (H₂CrO₄/H₂SO₄): Strongly acidic and should be avoided.
-
PCC/PDC: While milder than Jones, these reagents can be slightly acidic and may pose a risk to highly sensitive substrates.
-
Q4: The reaction seems to work, but I'm having difficulty purifying the final aldehyde. What are the best practices for work-up and purification?
A4: Aldehydes can be tricky to purify due to their moderate polarity and susceptibility to air oxidation.
-
Column Chromatography: This is a standard method.
-
Use silica gel and a relatively non-polar eluent system (e.g., hexanes/ethyl acetate or dichloromethane). Aldehydes are typically less polar than their corresponding alcohols, so the product should elute before any unreacted starting material.[17]
-
Be aware that prolonged exposure to silica gel, which is slightly acidic, can sometimes cause degradation of sensitive aldehydes. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the solvent before packing the column, or run the column quickly.
-
-
Bisulfite Adduct Formation: This is an excellent chemical purification technique for aldehydes.[18][19]
-
After the initial work-up, dissolve the crude product in a suitable solvent (like THF or diethyl ether).
-
Extract the solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[17]
-
The aldehyde forms a water-soluble bisulfite adduct, which moves into the aqueous layer, leaving non-polar, non-aldehydic impurities behind in the organic layer.[18][19]
-
Separate the aqueous layer and regenerate the pure aldehyde by adding a base (e.g., NaHCO₃ or NaOH solution) until the solution is basic.[17][18]
-
Extract the now-pure aldehyde back into an organic solvent (e.g., ether or DCM), dry, and concentrate.[17]
-
-
Storage: Purified aldehydes, especially aliphatic ones, can slowly oxidize in air to the corresponding carboxylic acid.[20] For long-term storage, keep the aldehyde under an inert atmosphere (nitrogen or argon) at a low temperature.
Comparative Guide to Recommended Oxidation Methods
The table below summarizes the key features of the three most recommended methods for the selective oxidation of 4-(1-methylcyclopropyl) butanol.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed Oxidation |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | TEMPO (catalytic), NaOCl (bleach) |
| Typical Temp. | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Pros | • Very mild and highly reliable[4]• Excellent for sensitive substrates[15]• High yields | • Operationally simple (add reagent at RT)[5]• Neutral conditions[3]• Fast reaction times | • "Green" method (catalytic)[21]• High selectivity for 1° alcohols[16]• Inexpensive co-oxidant (bleach)[22] |
| Cons | • Requires cryogenic temperatures• Stench from dimethyl sulfide byproduct[2]• Sensitive to water | • Reagent is shock-sensitive/explosive[3]• Poor atom economy• Can be expensive for large scale | • Biphasic reaction requires good stirring• pH control can be important• Potential for chlorinated byproducts[23] |
| Best For | Lab-scale synthesis of high-value, sensitive compounds. | Rapid, small-to-medium scale synthesis when simplicity is key. | Process development and large-scale synthesis due to cost and safety. |
Visualizing the Workflow
General Experimental Workflow
The following diagram illustrates the typical sequence of operations for an oxidation reaction, from setup to final product isolation.
Caption: General workflow for alcohol oxidation.
Troubleshooting Decision Tree
Use this logic diagram to diagnose and solve common experimental problems.
Caption: Decision tree for troubleshooting oxidation issues.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMP is shock-sensitive and should be handled with care.[3] Oxalyl chloride is corrosive and toxic; handle with extreme caution.
Protocol 1: Swern Oxidation[1][4]
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: To the cold DCM, slowly add oxalyl chloride (1.5 equiv). Then, add a solution of anhydrous DMSO (2.5 equiv) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes; gas evolution (CO, CO₂) will be observed.
-
Alcohol Addition: Add a solution of 4-(1-methylcyclopropyl) butanol (1.0 equiv) in DCM dropwise. Stir the resulting mixture for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 equiv) dropwise. A thick white precipitate will form. Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl (to remove excess triethylamine), water, and saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation[3][5]
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add a solution of 4-(1-methylcyclopropyl) butanol (1.0 equiv) in anhydrous DCM. For acid-sensitive substrates, add solid sodium bicarbonate (2.0 equiv).
-
DMP Addition: Add Dess-Martin periodinane (1.2 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Shake vigorously until the layers are clear. Separate the layers and extract the aqueous layer with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: TEMPO-Catalyzed Oxidation[16][22]
-
Setup: To a flask equipped with a magnetic stirrer, add the 4-(1-methylcyclopropyl) butanol (1.0 equiv) in DCM. Add an aqueous solution of sodium bicarbonate (e.g., 0.5 M) to create a biphasic mixture. Add sodium bromide (0.1 equiv) and TEMPO (0.01-0.05 equiv).
-
Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Oxidant Addition: Add commercial bleach (aqueous NaOCl, ~1.2 equiv) dropwise, keeping the temperature below 5 °C. The reaction is often indicated by a color change to orange/yellow.
-
Reaction: Stir at 0 °C until TLC analysis shows complete consumption of the starting alcohol.
-
Work-up: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the layers. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography.
References
- 1. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. youtube.com [youtube.com]
- 8. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 10. brainly.com [brainly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Swern oxidation - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Workup [chem.rochester.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. reddit.com [reddit.com]
- 21. TEMPO (General overview) - Wordpress [reagents.acsgcipr.org]
- 22. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Technical Support Center: Purification of 4-(1-Methylcyclopropyl)butanoic acid
Welcome to the technical support center for "4-(1-Methylcyclopropyl)butanoic acid." This guide is designed for researchers, scientists, and drug development professionals who are working with this unique carboxylic acid. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its purity is paramount for the success of subsequent reactions and the integrity of final products.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from extensive experience in synthetic organic chemistry and purification sciences.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While extensive physical data may not be readily available, based on its structure (C₈H₁₄O₂), it is predicted to be a liquid at room temperature with a boiling point of approximately 236.6 °C at 760 mmHg and a density of around 1.039 g/cm³.[2] As with many carboxylic acids, it is expected to have limited solubility in water but good solubility in a range of organic solvents such as diethyl ether, ethyl acetate, and dichloromethane.
Q2: What are the most common impurities I might encounter during the synthesis of this compound?
The nature of impurities is highly dependent on the synthetic route. However, common impurities can include:
-
Unreacted starting materials: Depending on the specific synthesis, these could be various cyclopropane derivatives or precursors to the butanoic acid chain.
-
Byproducts: Side reactions can lead to isomers, oligomers, or other structurally related compounds.
-
Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis may persist.
-
Solvents: Residual solvents from the reaction or initial workup are common.
Q3: Which analytical techniques are best for assessing the purity of my sample?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation and identification of organic impurities.[3]
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of a mixture before attempting column chromatography.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying purity and detecting non-volatile impurities.
Q4: Can I purify this compound by distillation?
Given its relatively high boiling point, distillation is a viable option, especially for removing non-volatile impurities. However, vacuum distillation is recommended to prevent thermal decomposition. The effectiveness of distillation will depend on the boiling points of any impurities present.
Troubleshooting Guide
Problem 1: My crystallization attempt is yielding an oil or no crystals at all.
This is a common issue with carboxylic acids, which can sometimes be reluctant to crystallize, especially in the presence of impurities that disrupt the crystal lattice formation.[5]
Possible Causes and Solutions:
-
High Impurity Levels: Even small amounts of impurities can inhibit crystallization. Consider a preliminary purification step like an acid-base extraction to remove neutral or basic contaminants.
-
Incorrect Solvent Choice: The ideal crystallization solvent should dissolve the compound when hot but poorly when cold. A systematic solvent screen is crucial.
-
Supersaturation Not Achieved: The solution may not be concentrated enough for crystals to form. Try slowly evaporating the solvent or starting with a more concentrated hot solution.
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil rather than crystals.[5] Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.
-
Lack of Nucleation Sites: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]
Experimental Protocol: Systematic Solvent Screening for Crystallization
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. Good candidate solvents will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound, gently heat the test tubes. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the solutions that dissolved the compound upon heating to cool slowly to room temperature.
-
Observe for crystal formation. The solvent that yields well-formed crystals with a significant reduction in dissolved material is a good choice for a larger-scale crystallization.
| Solvent System Examples for Carboxylic Acids | Polarity | Comments |
| Toluene/Hexane | Low to Non-Polar | Good for compounds with some aromatic character. |
| Ethyl Acetate/Hexane | Medium Polarity | A versatile system for many organic compounds. |
| Acetone/Water | High Polarity | Useful if the compound has some water solubility. |
| Ethanol/Water | High Polarity | Another common choice for polar compounds. |
Problem 2: My compound is streaking badly during Thin-Layer Chromatography (TLC) and column chromatography.
Streaking or tailing on silica gel is a frequent problem with carboxylic acids. This occurs because the acidic proton of the carboxyl group can interact strongly with the slightly acidic silica gel, leading to poor separation.[6]
Possible Causes and Solutions:
-
Strong Acid-Silica Interaction: The carboxyl group's strong adsorption to the stationary phase causes the compound to move unevenly.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system. This keeps the carboxylic acid fully protonated, reducing its interaction with the silica and resulting in a more defined spot.[6]
Workflow for Developing a Column Chromatography Method
Caption: Workflow for Chromatography Method Development.
Problem 3: Neutral impurities persist even after column chromatography.
Sometimes, impurities have very similar polarities to the desired compound, making separation by normal-phase chromatography difficult.[7] In such cases, leveraging the acidic nature of your target molecule is a highly effective strategy.
Advanced Purification Strategy: Acid-Base Extraction
Acid-base extraction is a powerful technique for separating carboxylic acids from neutral or basic impurities.[8][9] The principle is to convert the water-insoluble carboxylic acid into a water-soluble salt by reacting it with a base.[10]
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), to the separatory funnel.[6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is formed.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer, while neutral impurities will remain in the organic (top) layer. Drain the aqueous layer into a clean flask.
-
Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been removed. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise until the solution becomes acidic (test with pH paper). The protonated this compound will precipitate out as it is no longer water-soluble.[10]
-
Isolation: Collect the pure product by vacuum filtration if it's a solid. If it oils out, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation.
Diagram of Acid-Base Extraction Logic
Caption: Logic of Acid-Base Extraction Purification.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
Technical Support Center: Synthesis of 4-(1-Methylcyclopropyl)butanoic acid
Welcome to the technical support center for the synthesis of 4-(1-methylcyclopropyl)butanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this multi-step synthesis, with a focus on identifying and mitigating impurities.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. A common synthetic route involves the initial preparation of 1-methylcyclopropanecarboxylic acid, followed by chain extension and subsequent reduction. Understanding the potential pitfalls at each stage is crucial for obtaining a high-purity final product.
A plausible and efficient synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the final product?
A1: The most prevalent impurities are typically carried over from the preceding steps. These can include unreacted starting materials such as 4-(1-methylcyclopropyl)but-3-enoic acid from the hydrogenation step, and triphenylphosphine oxide, a byproduct from the Wittig reaction. Residual solvents and reagents from the workup can also be present.
Q2: How can I best monitor the progress of the Wittig reaction in Step 3?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the consumption of the starting aldehyde. A more quantitative method is High-Performance Liquid Chromatography (HPLC), which can also help to resolve the E/Z isomers of the unsaturated acid product.
Q3: What is the significance of triphenylphosphine oxide as an impurity and how can it be removed?
A3: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction[1][2]. Its presence can complicate purification and may interfere with subsequent reactions or biological assays. Chromatographic separation is the most common method for its removal. In some cases, precipitation or extraction strategies can be employed.
Q4: Are there specific catalysts recommended for the final hydrogenation step?
A4: Palladium on carbon (Pd/C) is a standard and effective catalyst for the hydrogenation of alkenes. Other catalysts, such as platinum oxide (Adam's catalyst) or rhodium and ruthenium-based catalysts, can also be used[3][4]. The choice of catalyst may influence reaction time and the potential for side reactions. Iridium-based catalysts have also shown high efficiency for the hydrogenation of unsaturated carboxylic acids[5].
Q5: The synthesis of the starting material, 1-methylcyclopropanecarboxylic acid, seems complex. What are the key challenges?
A5: The synthesis of 1-methylcyclopropanecarboxylic acid often involves a cyclopropanation reaction followed by hydrolysis or dehalogenation[6]. Key challenges include controlling the exothermic nature of the cyclopropanation and ensuring the complete removal of halogenated intermediates. Purity at this stage is critical, as impurities can be carried through the entire synthesis.
Troubleshooting Guides
Issue 1: Incomplete Wittig Reaction and Presence of Starting Aldehyde
Symptoms:
-
TLC or HPLC analysis of the crude product from Step 3 shows a significant amount of unreacted 1-methylcyclopropanecarbaldehyde.
-
The yield of 4-(1-methylcyclopropyl)but-3-enoic acid is lower than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Wittig Reagent | The ylide is sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. Prepare the ylide in situ for best results[7][8]. |
| Insufficient Base | A strong base is required to deprotonate the phosphonium salt to form the ylide. Ensure the base (e.g., n-butyllithium, sodium hydride) is of high purity and added in the correct stoichiometric amount. |
| Steric Hindrance | The aldehyde may be sterically hindered. A longer reaction time or a slight increase in temperature may be necessary. However, be cautious as this can also lead to side reactions. |
Workflow for Troubleshooting Incomplete Wittig Reaction:
Caption: Troubleshooting workflow for an incomplete Wittig reaction.
Issue 2: Presence of Triphenylphosphine Oxide in the Final Product
Symptoms:
-
NMR or Mass Spectrometry data of the purified this compound shows signals corresponding to triphenylphosphine oxide.
-
The final product has a waxy or crystalline impurity that is difficult to remove.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution during Chromatography | Triphenylphosphine oxide can have similar polarity to the desired product, leading to co-elution. |
| Insufficient Purification | A single purification step may not be sufficient to remove all of the byproduct. |
Protocol for Removal of Triphenylphosphine Oxide:
-
Column Chromatography:
-
Use a silica gel column with a gradient elution system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate).
-
Monitor the fractions carefully by TLC to separate the product from the triphenylphosphine oxide.
-
-
Recrystallization:
-
If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for removing triphenylphosphine oxide.
-
-
Extraction:
-
In some cases, a liquid-liquid extraction with a solvent in which triphenylphosphine oxide has low solubility can be effective.
-
Issue 3: Incomplete Hydrogenation and Presence of Unsaturated Impurity
Symptoms:
-
NMR analysis of the final product shows signals in the alkene region (typically 5-6 ppm).
-
HPLC analysis shows a peak corresponding to 4-(1-methylcyclopropyl)but-3-enoic acid.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | The catalyst may have been poisoned by impurities from the previous step (e.g., sulfur-containing compounds). Ensure the starting material for hydrogenation is of high purity. |
| Insufficient Hydrogen Pressure | The reaction may require a higher hydrogen pressure to proceed to completion. |
| Inadequate Reaction Time | The hydrogenation may not have been allowed to run for a sufficient amount of time. |
Experimental Protocol for Optimizing Hydrogenation:
-
Catalyst Loading: Start with a standard catalyst loading (e.g., 5-10 mol% Pd/C). If the reaction is slow or incomplete, a higher loading may be necessary.
-
Hydrogen Pressure: Begin with atmospheric pressure of hydrogen. If the reaction is sluggish, increase the pressure using a Parr shaker or a similar hydrogenation apparatus.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Catalyst Filtration: Once the reaction is complete, the catalyst can be removed by filtration through a pad of Celite.
Workflow for Optimizing Catalytic Hydrogenation:
Caption: Workflow for optimizing the catalytic hydrogenation step.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids [organic-chemistry.org]
- 6. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Byproduct Analysis in 4-(1-Methylcyclopropyl)butanoic Acid Production
Welcome to the technical support center for the synthesis and analysis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during its production. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own laboratory or manufacturing setting.
Introduction: The Importance of Purity
This compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique cyclopropyl moiety imparts specific steric and electronic properties to target molecules. However, the multi-step synthesis required for its production can introduce a variety of impurities. Controlling these byproducts is critical for ensuring the safety, efficacy, and reproducibility of the final active ingredient. This guide will focus on a common synthetic strategy to illustrate potential pitfalls and provide robust analytical solutions.
Section 1: Understanding the Synthetic Landscape and Potential Byproducts
A plausible and common synthetic route to this compound involves the cyclopropanation of an unsaturated ester, followed by hydrolysis. Let's consider a modified Simmons-Smith reaction for this key transformation, as it is a well-established method for forming cyclopropane rings.[2][3]
Below is a diagram illustrating a hypothetical, yet chemically sound, synthetic pathway and the key stages where byproducts can emerge.
Caption: Hypothetical synthesis of this compound and points of byproduct formation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during synthesis and analysis in a practical question-and-answer format.
Q1: My final product purity is low after purification. GC-MS analysis shows multiple peaks close to my product's retention time. What are they likely to be?
A: This is a classic problem often stemming from the cyclopropanation step or subsequent workup. The most common culprits are:
-
Unreacted Starting Material: The unsaturated ester precursor is a very common impurity. The Simmons-Smith reaction can be sensitive to the quality and activation of the zinc-copper couple, and incomplete conversion is frequent.[2]
-
Diastereomers: If your starting alkene has stereoisomers (E/Z), the cyclopropanation reaction is stereospecific, meaning a cis-alkene gives a cis-cyclopropane and a trans-alkene gives a trans-cyclopropane.[4] If your starting material was a mix, your product will be as well.
-
Ring-Opened Byproducts: The cyclopropyl group, while generally stable, can be susceptible to opening under harsh acidic conditions, especially at elevated temperatures during workup or distillation. This can lead to isomeric alkenes.
-
Solvent/Reagent Adducts: Though less common with the Simmons-Smith reaction, other cyclopropanation methods using carbenes from haloforms can result in dihalocyclopropanes.[3]
A: Scale-up is not a linear process and often introduces new challenges.[5] The appearance of a new byproduct is typically related to issues with heat and mass transfer.[6]
-
Exothermic Reactions: The formation of the organozinc carbenoid in the Simmons-Smith reaction is exothermic. On a small scale, a flask can dissipate this heat quickly. In a large reactor, localized "hot spots" can form due to inefficient stirring or cooling.[7] These higher temperatures can cause side reactions or decomposition of reactants and products.
-
Extended Reaction Times: What takes 2 hours in the lab might take 6-8 hours in a plant, including charging reagents and transfers. This prolonged exposure to reaction conditions can lead to the formation of slow-forming kinetic byproducts that were negligible at the lab scale.[7]
-
Mixing Inefficiency: Inadequate mixing in a large vessel can lead to localized areas of high reagent concentration, promoting side reactions over the desired product formation.
Q3: My NMR spectrum shows residual signals in the vinyl region (δ 5-6 ppm). I thought the cyclopropanation went to completion. What's happening?
A: Vinyl signals are a clear indication of a carbon-carbon double bond, pointing to two main possibilities:
-
Incomplete Cyclopropanation: This is the most straightforward explanation. Your starting alkene is still present. Compare the integration of the vinyl protons to your product's characteristic cyclopropyl proton signals (typically upfield, δ 0-1 ppm) to quantify the impurity.
-
Acid-Catalyzed Ring Opening: As mentioned in Q1, if your workup involved a strong acid quench or purification by silica gel chromatography (which is acidic), you may have inadvertently opened some of the cyclopropane rings to form isomeric alkenes. You can test this hypothesis by taking a pure sample of your product, treating it with acid, and re-analyzing by NMR.[8]
Q4: How can I effectively remove the unreacted starting ester from my final carboxylic acid product?
A: This is a purification challenge based on the different functionalities of an ester and a carboxylic acid.
-
Aqueous Base Extraction: This is the most effective method. Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, MTBE). Wash the organic layer with an aqueous base solution like sodium carbonate or sodium bicarbonate. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester impurity remains in the organic layer.[9] You can then separate the layers, re-acidify the aqueous layer with HCl to precipitate your pure carboxylic acid, and extract it back into an organic solvent.
-
Chromatography: While possible, it can be difficult to get clean separation between the ester and the acid on silica gel, and the acidity of the silica can pose a risk to your product. This should be a secondary option if extraction fails.
Section 3: Analytical Protocols for Byproduct Identification
Reliable analysis is the cornerstone of process development. Here are validated, step-by-step protocols for identifying and quantifying byproducts.
Protocol 3.1: GC-MS Analysis for Volatile Byproducts (with Derivatization)
Rationale: Carboxylic acids are polar and have poor peak shape in gas chromatography. Derivatization to a more volatile ester (e.g., a methyl ester) is a standard and robust method to achieve sharp peaks and reliable quantification.[10][11]
Procedure:
-
Sample Prep: Accurately weigh ~10 mg of your crude product into a 4 mL vial.
-
Derivatization: Add 1 mL of a derivatizing agent. A common and effective choice is 2M HCl in methanol. Alternatively, silylating agents like BSTFA can be used.[12]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to convert the carboxylic acid to its methyl ester.
-
Workup: Cool the vial to room temperature. Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid. Add 1 mL of a hydrocarbon solvent (e.g., hexane or heptane) and vortex for 30 seconds.
-
Analysis: Carefully remove the top organic layer and inject it into the GC-MS.
Expected Results: Your main product will appear as its methyl ester derivative. Key byproducts like the unreacted unsaturated ester will also be clearly visible and can be identified by their mass spectra.
Protocol 3.2: LC-MS Analysis for Polar and Non-Volatile Byproducts
Rationale: LC-MS is ideal for analyzing the carboxylic acid directly without derivatization and is sensitive to more polar or thermally labile byproducts that may not be suitable for GC.[13][14]
Procedure:
-
Sample Prep: Prepare a stock solution of your crude product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Dilution: Further dilute this solution into the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
Chromatography: Use a C18 reversed-phase column. A typical gradient might start at 95% aqueous mobile phase and ramp to 95% organic mobile phase over 10-15 minutes.
-
Detection: Use an electrospray ionization (ESI) source in negative ion mode, as carboxylic acids readily form the [M-H]⁻ ion.
Section 4: Data Interpretation Guide
The following tables summarize key analytical data to expect for the target molecule and its most common byproducts.
Table 1: Expected GC-MS Data (after methylation)
| Compound Name | Expected Relative Retention Time | Key MS Fragments (m/z) | Notes |
| Methyl 4-(1-methylcyclopropyl)butanoate | 1.00 (Reference) | 156 (M+), 125, 97, 81, 55 | Molecular ion should be visible. Fragmentation may involve loss of -OCH3. |
| Methyl 5-methylhex-4-enoate | ~0.95 | 142 (M+), 111, 87, 69, 41 | Starting material. Will have a different fragmentation pattern. |
| This compound | Very broad, late eluting | 142 (M+), 125, 97, 81, 55 | Will chromatograph poorly if derivatization is incomplete. |
Table 2: Key ¹H NMR Chemical Shifts (in CDCl₃)
| Functional Group | Expected Chemical Shift (δ, ppm) | Compound Association |
| Cyclopropyl Protons (CH₂) | 0.2 - 0.6 | Target Product & Ester Intermediate |
| Cyclopropyl Methyl (CH₃) | ~1.1 | Target Product & Ester Intermediate |
| Carboxylic Acid Proton (OH) | 10 - 12 (broad) | Target Product |
| Alkene Protons (CH=CH) | 5.0 - 5.8 | Unreacted Starting Material, Ring-Opened Byproducts |
| Ester Methyl (OCH₃) | ~3.7 | Ester Intermediate, Unreacted Starting Material |
Analytical Workflow Diagram
This diagram outlines a logical workflow for identifying an unknown impurity.
Caption: Logical workflow for the identification of unknown byproducts.
Section 5: References
-
Eichelberger, J. W., & Budde, W. L. (n.d.). Determination of Selected Carboxylic Acids and Alcohols in Groundwater by GC-MS.
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
-
Chen, L., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed.
-
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com.
-
EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?
-
Wikipedia. (n.d.). Cyclopropanation.
-
ResearchGate. (2025, August 6). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
-
ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high.
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications.
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
-
SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
-
Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich.
-
DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
-
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
-
Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
-
MySkinRecipes. (n.d.). This compound.
-
askIITians. (2025, March 4). How is butanoic acid prepared starting from i.An alcohol ii.An alkyl ha.
-
MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
-
MDPI. (n.d.). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices.
-
Vedantu. (n.d.). How is butanoic acid prepared starting from iAn alcohol class 12 chemistry CBSE.
References
- 1. This compound [myskinrecipes.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. How To [chem.rochester.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Reactions of 4-(1-Methylcyclopropyl)butanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 4-(1-methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this valuable building block. The strained 1-methylcyclopropyl moiety, while offering desirable metabolic stability and conformational rigidity, can introduce specific synthetic hurdles.[1] This document provides in-depth, question-and-answer-based troubleshooting for common reactions, grounded in mechanistic principles and practical laboratory experience.
Section 1: Stability and Handling of the Cyclopropyl Moiety
The high degree of s-character in the C-C bonds of the cyclopropane ring gives it partial π-character.[2][3] This electronic feature is responsible for both its utility and its unique reactivity. Understanding its stability is paramount.
Question: Under what conditions is the 1-methylcyclopropyl group susceptible to ring-opening?
Answer: The primary vulnerability of the 1-methylcyclopropyl group is its susceptibility to cleavage under strongly acidic conditions, which can lead to the formation of a stable tertiary carbocation. The strain energy of the ring (approx. 27 kcal/mol) is released upon protonation and subsequent ring-opening.[4]
-
Mechanism of Concern: Strong acids (e.g., concentrated HCl, H₂SO₄, TFA used neat or at elevated temperatures) can protonate one of the cyclopropyl C-C bonds. This bond can then break to form the more stable tertiary carbocation, which can be trapped by nucleophiles or undergo rearrangement, leading to a complex mixture of byproducts.
-
Practical Recommendations:
-
Avoid prolonged exposure to strong protic acids, especially at temperatures above room temperature.
-
During aqueous workups, use milder acids like saturated ammonium chloride (NH₄Cl) or dilute (1N) HCl for quenching, and perform extractions promptly.
-
For reactions requiring acidic catalysts, consider using Lewis acids that are less prone to protonation or running reactions at lower temperatures.
-
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is the most common transformation for this carboxylic acid.[5] However, low yields, slow reactions, and byproduct formation are frequent complaints.
Question: My amide coupling reaction with this compound is giving low yields. What are the most likely causes?
Answer: Low yields in amide coupling are typically traced back to one of three areas: inefficient carboxylic acid activation, amine-related issues, or competing side reactions.[6]
-
Cause 1: Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (like an active ester or acyl halide) before the amine is introduced.[5][7] If this activation is incomplete, the reaction will stall. The moderate steric bulk of the 1-methylcyclopropyl group, while not extreme, can slow down the activation step compared to a simple linear acid.
-
Cause 2: Amine Deactivation/Reactivity: The amine can be deactivated by protonation from the carboxylic acid starting material, forming an unreactive ammonium salt.[6] Additionally, if the amine is sterically hindered or electronically poor (e.g., an aniline), the coupling can be sluggish.[8]
-
Cause 3: Hydrolysis: The presence of water is detrimental. Activated acid intermediates are highly susceptible to hydrolysis, which reverts them back to the starting carboxylic acid.[6] Ensure all reagents and solvents are anhydrous.
Troubleshooting Workflow for Low-Yield Amide Coupling
Below is a systematic workflow to diagnose and solve low-yield issues.
Caption: Systematic workflow for troubleshooting low-yield amide coupling reactions.
Question: I am observing significant side reactions. How can I minimize them?
Answer: The primary side reaction of concern, aside from potential ring-opening, is the formation of a guanidinium byproduct from the reaction of your amine with certain coupling reagents (especially uronium/aminium salts like HATU or HBTU).
-
Mitigation Strategy: The order of addition is critical. Always pre-activate the carboxylic acid before introducing the amine. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent for 15-30 minutes.[6][9] This allows for the formation of the active OAt-ester intermediate. Once activation is complete, then add the amine. This minimizes the time the free amine and coupling reagent are in solution together.
Recommended Amide Coupling Protocol
This general protocol using HATU is a robust starting point for most amine couplings with this compound.
Protocol 1: General Procedure for Amide Coupling using HATU [6]
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).
-
Add HATU (1.1-1.2 eq.) followed by a non-nucleophilic base such as DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the acid.
-
Add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Pros | Cons | Best For |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble byproduct. | Can cause racemization, slower reactions. | Large-scale synthesis, electron-rich amines. |
| HATU | Uronium/Aminium | Very fast, high-yielding, low racemization.[10] | Expensive, potential for guanidinium byproduct. | Difficult couplings, sterically hindered substrates.[9] |
| T3P® | Phosphonic Anhydride | Byproducts are water-soluble, high yields. | Can be viscous and difficult to handle. | General purpose, good for sensitive substrates. |
| SOCl₂ | Acyl Chloride Formation | Highly reactive intermediate, inexpensive. | Harsh conditions (heat), generates HCl, risk of side reactions.[7][11] | Robust substrates where other methods fail. |
Section 3: Product Characterization
Confirming the integrity of the 1-methylcyclopropyl group in your final product is essential.
Question: How can I confirm the cyclopropyl ring is intact in my product using NMR?
Answer: The protons on the cyclopropyl ring have a highly characteristic upfield chemical shift in ¹H NMR spectroscopy due to the ring's diamagnetic anisotropy.
-
¹H NMR: Look for a complex multiplet pattern in the region of 0.20 - 0.80 ppm . The two sets of diastereotopic methylene protons on the cyclopropane ring will appear in this region. The methyl group protons will typically appear as a singlet around 1.0 - 1.2 ppm . The absence of these characteristic upfield signals and the appearance of new signals in the olefinic region (4.5-6.0 ppm) or as new methyl groups attached to sp² carbons would be strong evidence of ring-opening.
-
¹³C NMR: The quaternary carbon of the 1-methylcyclopropyl group will be around 18-22 ppm , while the ring methylenes will be around 12-16 ppm .
Table 2: Expected ¹H NMR Shifts for the 4-(1-Methylcyclopropyl)butyl Fragment
| Protons | Typical Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl CH₂ | 0.20 - 0.45 | m |
| Cyclopropyl CH₂' | 0.50 - 0.75 | m |
| Cyclopropyl C-CH₃ | 1.0 - 1.2 | s |
| CH₂ -CH₂-CH₂-C(O) | 1.4 - 1.6 | m |
| CH₂-CH₂ -CH₂-C(O) | 1.6 - 1.8 | m |
| CH₂-CH₂-CH₂ -C(O) | 2.2 - 2.4 | t |
Note: Exact shifts will vary based on the full structure of the final molecule and the solvent used.
Section 4: Synthesis and Purification of Starting Material
Question: What are common impurities in commercially available this compound and how can I purify it?
Answer: While commercial sources are generally reliable, impurities can arise from the synthesis, which may involve multi-step sequences.[12] Potential impurities could include residual solvents, reagents, or structurally related byproducts from incomplete reactions or side reactions.
-
Recommended Purification: If you suspect impurities are affecting your reaction, purification by silica gel column chromatography is recommended. A gradient elution system of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the mobile phase, is typically effective. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. hepatochem.com [hepatochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted Cyclopropyl Butanoic Acids
Introduction: A Note on Chirality and "Racemization"
Welcome to the technical support guide for the synthesis of substituted cyclopropyl butanoic acids. Our primary goal is to address potential challenges related to stereochemical control during synthesis.
A crucial first point of clarification regards the target molecule, 4-(1-Methylcyclopropyl)butanoic acid . This specific molecule is achiral . It does not possess a stereocenter, as the quaternary carbon on the cyclopropane ring is attached to two identical methylene (-CH2-) groups within the ring. Consequently, it cannot exist as enantiomers and, therefore, cannot undergo racemization.
However, the principles of stereochemical control are paramount when synthesizing chiral analogues or when using chiral intermediates. This guide is structured to address the core synthetic challenges you might face in those scenarios, focusing on the construction and maintenance of stereocenters in structurally related compounds. We will operate under the assumption that your query relates to achieving high enantiomeric or diastereomeric purity in the synthesis of a chiral derivative.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered achiral?
A: A molecule is chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, which is a carbon atom bonded to four different groups. In this compound, the quaternary carbon is bonded to:
-
A methyl group (-CH3)
-
A butanoic acid chain (-CH2CH2CH2COOH)
-
A methylene group of the cyclopropane ring (-CH2-)
-
The other methylene group of the cyclopropane ring (-CH2-)
Since two of the attached groups (the two ring methylenes) are identical, this carbon is not a stereocenter, and the molecule is achiral.
Q2: Under what circumstances would a similar molecule be chiral and thus at risk of racemization?
A: Chirality would be introduced if the symmetry were broken. For example:
-
Substitution on the Butanoic Acid Chain: A molecule like 2-methyl-4-(1-methylcyclopropyl)butanoic acid would be chiral due to the stereocenter at the C2 position of the acid chain.
-
Substitution on the Cyclopropane Ring: A molecule like 4-(2-methylcyclopropyl)butanoic acid would be chiral, with stereocenters on the cyclopropane ring.
In these cases, any synthetic step that temporarily removes the stereochemistry (e.g., forming a planar enolate at a stereocenter) or any purification/workup condition that facilitates equilibrium between enantiomers can lead to racemization.
Q3: What are the primary challenges in the stereoselective synthesis of chiral cyclopropanes containing a quaternary carbon?
A: The construction of all-carbon quaternary stereocenters is a significant synthetic challenge due to steric hindrance.[1] When this center is part of a strained cyclopropane ring, the challenge is amplified. Key difficulties include:
-
Steric Congestion: Bringing together bulky fragments to form the C-C bonds of the quaternary center is sterically demanding, often requiring highly reactive reagents or harsh conditions that can compromise stereointegrity.[2]
-
Controlling Facial Selectivity: In catalytic asymmetric reactions, the catalyst must effectively differentiate between the two prochiral faces of the substrate to induce high enantioselectivity. This becomes harder as steric bulk increases.
-
Ring Strain: The inherent strain of the cyclopropane ring can influence the stability of intermediates and transition states, sometimes leading to unexpected reaction pathways or loss of stereochemical information.[3]
Troubleshooting Guide: Achieving Stereochemical Control
This section addresses common issues encountered when synthesizing chiral analogues of this compound.
Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Cyclopropanation Step
You are attempting an asymmetric synthesis of the cyclopropane ring but are observing low enantiomeric excess (ee) in your product.
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Ineffective Chiral Catalyst/Ligand | The catalyst may not be creating a sufficiently differentiated chiral environment around the reactants. Solution: 1) Screen a panel of chiral ligands or catalysts known for similar transformations.[4] 2) Verify the purity and enantiomeric excess of your catalyst/ligand. 3) Increase catalyst loading incrementally, as insufficient catalyst can lead to a competing, non-selective background reaction. |
| Suboptimal Reaction Temperature | Asymmetric reactions are often highly sensitive to thermal energy. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing the ee. Solution: 1) Lower the reaction temperature. Run a temperature screen from room temperature down to -78 °C. 2) Ensure consistent temperature control throughout the reaction. |
| Interference from Solvents or Additives | Coordinating solvents can compete with the substrate for binding to the catalyst, disrupting the chiral complex. Some additives can react with the catalyst or promote side reactions. Solution: 1) Switch to a non-coordinating solvent (e.g., toluene, dichloromethane instead of THF or MeCN). 2) Re-evaluate all additives. Ensure they are anhydrous and high-purity. |
Problem 2: Racemization of a Chiral Carboxylic Acid During Activation/Coupling
You have a chiral carboxylic acid intermediate (e.g., with a stereocenter on the side chain) and observe a loss of enantiomeric purity after converting it to an activated ester or amide.
| Possible Cause | Underlying Rationale & Troubleshooting Steps |
| Formation of an Oxazolone Intermediate | If the stereocenter is alpha (α) to the carboxyl group, activation (e.g., with a carbodiimide like DCC or EDC) can lead to the formation of a planar, achiral oxazolone intermediate. Reprotonation of this intermediate is non-selective, leading to racemization. Solution: 1) Add a racemization-suppressing agent like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5][6] These additives react with the activated acid faster than it can form an oxazolone, creating an activated ester that is less prone to racemization.[7] |
| Harsh Basic or Acidic Conditions | Epimerization of a stereocenter alpha to a carbonyl group can be catalyzed by both base (via enolization) and strong acid. Solution: 1) Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of triethylamine.[5] 2) Avoid unnecessarily strong acids or bases during workup and purification. Use buffered aqueous solutions if necessary. 3) Perform the reaction at lower temperatures to minimize the rate of epimerization. |
Workflow for Troubleshooting Low Enantioselectivity
References
- 1. pnas.org [pnas.org]
- 2. Catalytic enantioselective construction of vicinal quaternary carbon stereocenters - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03249B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
Technical Support Center: Solvent Effects in the Synthesis of 4-(1-Methylcyclopropyl)butanoic Acid
Welcome to the technical support center for the synthesis of 4-(1-Methylcyclopropyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.
Introduction
This compound is a valuable building block in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its unique structural motif, featuring a substituted cyclopropane ring, imparts specific biological activities. The synthesis of this compound, particularly the construction of the cyclopropane ring, is highly sensitive to reaction conditions, with the choice of solvent playing a pivotal role in determining yield, purity, and reaction time. This guide provides in-depth, experience-based insights into managing solvent effects to ensure a successful and reproducible synthesis.
Proposed Synthetic Workflow
A common and effective strategy for synthesizing this compound involves the cyclopropanation of a suitable alkene precursor, such as an ester of 5-methylhex-4-enoic acid, followed by hydrolysis. The key step, the formation of the cyclopropane ring, is often achieved using a Simmons-Smith type reaction or a variation thereof.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the cyclopropanation step, and how does solvent choice influence them?
A1: The Simmons-Smith reaction and its modifications are frequently employed for the synthesis of cyclopropanes from alkenes. In the classical Simmons-Smith reaction, a zinc-copper couple is used with diiodomethane. A popular variation, the Furukawa modification, utilizes diethylzinc, which is often preferred for less nucleophilic alkenes.[3]
The choice of solvent is critical for these reactions:
-
Ethers (e.g., Diethyl Ether, THF): In the traditional Simmons-Smith reaction, etheral solvents are commonly used. They can coordinate with the zinc reagent, influencing its reactivity.[3]
-
Non-Complexing Solvents (e.g., Dichloromethane, Pentane): For the Furukawa version, non-complexing solvents are often advantageous. These solvents do not coordinate strongly with the zinc carbenoid, leading to a more electrophilic and often more reactive reagent.[3] This can be particularly useful for less reactive alkene substrates.
Q2: How does solvent polarity affect the cyclopropanation reaction?
A2: Solvent polarity can influence both the rate and selectivity of the reaction. While the Simmons-Smith reaction is generally considered to proceed through a concerted mechanism, solvent polarity can affect the aggregation state of the organozinc reagent and the stability of any potential transition states.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): While not typically the first choice for Simmons-Smith reactions, polar aprotic solvents can be used in other cyclopropanation methods. For instance, in the preparation of dimethylsulfoxonium methylide, a reagent for Corey-Chaykovsky cyclopropanation, DMSO is the solvent of choice.[4][5][6] However, for Simmons-Smith type reactions, highly polar solvents might lead to side reactions or decomposition of the reagent.
-
Aromatic Solvents (e.g., Toluene): Toluene can be a suitable solvent, particularly when temperature control is important due to its higher boiling point compared to ethers or pentane. In some ring-opening reactions of cyclopropanes, toluene has been shown to give moderate yields, though reaction times can be long.[7]
Q3: What is the role of the solvent in the final hydrolysis step?
A3: The hydrolysis of the ester to the final carboxylic acid is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a mixture of water and a water-miscible organic solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are excellent choices as they can dissolve both the ester and the aqueous base, creating a homogeneous reaction mixture which facilitates the reaction.
-
Water-Miscible Ethers (e.g., THF, Dioxane): These can also be used to improve the solubility of the organic ester in the aqueous medium.
The choice of solvent here is less about influencing the reaction mechanism and more about ensuring the reactants are in the same phase to allow the reaction to proceed efficiently.
Troubleshooting Guide
Q1: My cyclopropanation yield is low. Could the solvent be the issue?
A1: Yes, the solvent is a primary suspect for low yields. Here's a troubleshooting workflow:
Caption: Decision workflow for troubleshooting low cyclopropanation yield.
-
Reagent Activity: First, ensure your organozinc reagent is active. If you are preparing it in situ, ensure the quality of your zinc and diiodomethane/diethylzinc.
-
Solvent Purity: The Simmons-Smith reagent is highly sensitive to moisture. Ensure your solvent is anhydrous. Water will quench the reagent, leading to low or no yield.
-
Solvent Type: If you are using an ether and the yield is low, your alkene may be too electron-deficient. Switching to a non-complexing solvent like dichloromethane (DCM) could increase the electrophilicity of the reagent and improve the yield.[3] Conversely, if you are using a non-complexing solvent and suspect reagent instability, switching to an etheral solvent might help.
Q2: I am observing significant side products. How can the solvent help?
A2: Side product formation is often related to the reactivity of the carbenoid species, which is modulated by the solvent.
-
Insertion Reactions: A highly reactive carbenoid can lead to C-H insertion reactions in the substrate or the solvent itself. If this is suspected, using a more coordinating solvent like diethyl ether might temper the reactivity of the carbenoid.
-
Polymerization: In some cases, particularly with vinyl-substituted cyclopropanes, polymerization can be an issue. Adjusting the solvent and temperature can help to minimize this.
Q3: The reaction is very slow. What is the best solvent to increase the reaction rate?
A3: A slow reaction rate can often be addressed by changing the solvent to one that promotes higher reactivity of the carbenoid.
-
As mentioned, non-complexing solvents like dichloromethane can lead to a more electrophilic and reactive zinc carbenoid, which can significantly increase the reaction rate compared to coordinating solvents like ethers.[3]
-
Increasing the reaction temperature can also increase the rate, but be mindful of potential side reactions. The choice of a higher-boiling solvent like toluene might be necessary in such cases.
Solvent Effects on Cyclopropanation: A Summary Table
| Solvent Class | Examples | Key Characteristics | Impact on Simmons-Smith Type Reactions |
| Ethers | Diethyl ether, THF | Coordinating | Can stabilize the reagent, but may reduce its electrophilicity and reaction rate.[3] |
| Non-Complexing Alkanes | Pentane, Hexane | Non-polar, non-coordinating | Increases reagent electrophilicity, potentially leading to faster reactions, especially with less reactive alkenes.[3] |
| Halogenated Solvents | Dichloromethane (DCM) | Non-complexing, polar aprotic | Similar to alkanes in increasing reagent electrophilicity. A good general-purpose solvent for these reactions. |
| Aromatic Solvents | Toluene, Benzene | Non-polar, higher boiling point | Can be used when higher temperatures are required. May lead to slower reactions compared to non-complexing solvents at room temperature.[7] |
| Polar Aprotic Solvents | DMF, DMSO | Highly polar, coordinating | Generally not suitable for Simmons-Smith reactions due to potential side reactions and reagent decomposition. Essential for other types of cyclopropanations (e.g., Corey-Chaykovsky).[4][5][6] |
| Polar Protic Solvents | Methanol, Water | Protic, coordinating | Incompatible with organozinc reagents; will rapidly quench them.[7] |
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]
- 5. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives | TREA [trea.com]
- 6. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-(1-Methylcyclopropyl)butanoic Acid and Other Cyclopropane Carboxylic Acids in Modern Drug Discovery
Introduction: The Cyclopropane Moiety - A Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, conformationally constrained structural motifs is a cornerstone of rational drug design. Among these, the cyclopropane ring has emerged as a uniquely valuable building block.[1][2][3] Its inherent ring strain and distinct electronic properties, which lie somewhere between that of an alkene and a gem-dimethyl group, bestow upon it a set of highly desirable characteristics.[3][4] The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby enhancing its binding potency and selectivity for a specific biological target.[1][5] Furthermore, this moiety is often associated with increased metabolic stability, as it is resistant to many common metabolic degradation pathways that affect more flexible alkyl chains.[1][6] This can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.[1]
This guide provides an in-depth comparison of 4-(1-Methylcyclopropyl)butanoic acid with other key cyclopropane carboxylic acids, offering insights into their relative properties and potential applications for researchers, scientists, and professionals in drug development. We will delve into experimental data, synthetic considerations, and the subtle structural nuances that differentiate these valuable chemical entities.
Focus Molecule: this compound
This compound is a carboxylic acid derivative featuring a unique combination of a 1-methyl-substituted cyclopropane ring and a four-carbon aliphatic chain. This specific arrangement of functional groups makes it a compelling building block for creating more complex molecules with potential biological activity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [7][8] |
| Molecular Weight | 142.20 g/mol | [7][9] |
| Boiling Point | 236.6 °C at 760 mmHg | [8] |
| Density | 1.039 g/cm³ | [8] |
| CAS Number | 39223-32-0 | [8][10] |
Its primary utility lies as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[8] The defined stereochemistry of the substituted cyclopropane and the reactivity of the carboxylic acid handle provide synthetic chemists with a versatile platform for molecular elaboration.
Comparative Analysis: Structural Analogs and Their Properties
To fully appreciate the characteristics of this compound, it is instructive to compare it with other, simpler cyclopropane carboxylic acids. Each variation in structure, however minor, can significantly impact the molecule's overall physicochemical and pharmacological properties.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiating Features |
| Cyclopropanecarboxylic acid | O=C(O)C1CC1 | C₄H₆O₂ | 86.09 | The parent compound; highly polar and water-soluble.[11][12][13] |
| 1-Methylcyclopropanecarboxylic acid | CC1(C(=O)O)CC1 | C₅H₈O₂ | 100.12 | Addition of a methyl group on the ring increases lipophilicity.[14] |
| This compound | CC1(CCCC(=O)O)CC1 | C₈H₁₄O₂ | 142.20 | The butanoic acid chain significantly increases chain length and lipophilicity, acting as a flexible spacer.[7][9] |
| Cyclopropane-1,1-dicarboxylic acid | O=C(O)C1(C(=O)O)CC1 | C₅H₆O₄ | 130.09 | Presence of two carboxylic acid groups dramatically increases polarity and hydrogen bonding potential. |
The progression from the simple cyclopropanecarboxylic acid to this compound illustrates a strategic increase in molecular complexity and lipophilicity. The introduction of the methyl group on the cyclopropane ring in 1-methylcyclopropanecarboxylic acid begins to shield one face of the ring and adds a lipophilic contact point. The extension to the butanoic acid chain in the title compound provides a flexible linker, which can be crucial for positioning the pharmacophoric cyclopropyl group within a receptor's binding pocket, while the carboxylic acid provides a key interaction point (e.g., hydrogen bonding or salt bridge formation).
Structure-Activity Relationship (SAR) Insights
Relating molecular structure to biological activity is a fundamental exercise in medicinal chemistry.[15] The structural features of this compound suggest several potential advantages in a drug design context:
-
The 1-Methyl Group: This substitution prevents epimerization at the C1 position and provides a defined stereochemical anchor. It also adds steric bulk, which can enhance selectivity by preventing binding to off-targets. This methyl group can also favorably occupy small, hydrophobic pockets within a target protein.
-
The Cyclopropyl Ring: As a "rigid" bioisostere for a gem-dimethyl or a double bond, it offers conformational constraint.[3] This pre-organization of the molecule can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[5][6]
-
The Butanoic Acid Chain: This four-carbon linker provides optimal spacing and flexibility for the molecule to adopt the necessary conformation to interact with a biological target. The length of this chain can be systematically varied (e.g., ethanoic, propanoic) to fine-tune the distance between the cyclopropyl group and the carboxylic acid, a common strategy in optimizing ligand-receptor interactions.
-
The Carboxylic Acid: This functional group is a versatile pharmacophoric element. It can act as a hydrogen bond donor and acceptor or exist as a carboxylate anion at physiological pH, forming critical ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. However, the presence of a carboxylic acid can sometimes limit membrane permeability and bioavailability. In such cases, it can be replaced with bioisosteres like tetrazoles or acylsulfonamides.[16]
Caption: Key structural features of this compound and their potential contributions to its pharmacological profile.
Synthetic Strategies and Experimental Protocols
The synthesis of cyclopropane carboxylic acids can be achieved through various established methods.[17][18] Common approaches include the hydrolysis of a corresponding cyclopropyl nitrile or the use of malonic ester synthesis followed by cyclization.[18][19]
Caption: General workflow for the synthesis of cyclopropane carboxylic acids via the malonic ester pathway.
Protocol: Illustrative Synthesis of Cyclopropanecarboxylic Acid
The following protocol is based on the well-established malonic ester synthesis, a robust method for generating the cyclopropane ring.[18][20]
Objective: To synthesize cyclopropanecarboxylic acid from diethyl malonate and 1,2-dibromoethane.
Materials:
-
Diethyl malonate
-
1,2-dibromoethane
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware for reflux, distillation, and extraction.
Procedure:
-
Step 1: Deprotonation and Cyclization
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the enolate.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC.
-
-
Step 2: Saponification (Ester Hydrolysis)
-
After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for another 2-3 hours to ensure complete hydrolysis of the diethyl ester to the dicarboxylate salt.
-
Remove the ethanol by distillation.
-
-
Step 3: Acidification and Extraction
-
Cool the remaining aqueous solution in an ice bath and carefully acidify by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2.[20]
-
The cyclopropane-1,1-dicarboxylic acid may precipitate. Extract the aqueous layer multiple times with diethyl ether.[20]
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Step 4: Decarboxylation
-
Filter off the drying agent and concentrate the ether solution under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid.
-
Gently heat the crude product. As it melts, carbon dioxide will evolve. Continue heating until gas evolution ceases.
-
The resulting crude cyclopropanecarboxylic acid can then be purified by distillation under reduced pressure.
-
Self-Validation and Causality: The choice of a strong base like sodium ethoxide is critical for the initial deprotonation of the acidic α-hydrogens of diethyl malonate. The subsequent reaction with 1,2-dibromoethane is a tandem alkylation-cyclization. Saponification with NaOH is a standard and efficient method for ester hydrolysis. The final decarboxylation step is driven by the formation of a stable six-membered ring transition state, which is characteristic of β-dicarboxylic acids upon heating. Each step is a well-understood, high-yielding transformation, making the overall process reliable and self-validating.
Conclusion
While simple cyclopropane carboxylic acids serve as foundational building blocks, substituted analogs like This compound offer a more nuanced and strategically valuable tool for medicinal chemists. The combination of a stereochemically defined, metabolically robust cyclopropyl core with a flexible linker and a reactive carboxylic acid handle provides a powerful platform for developing novel therapeutics. By understanding the structure-property relationships that differentiate these compounds, researchers can make more informed decisions in the design and synthesis of next-generation drug candidates, leveraging the unique advantages of the cyclopropane motif to overcome challenges in potency, selectivity, and pharmacokinetics.
References
- 1. nbinno.com [nbinno.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H14O2) [pubchemlite.lcsb.uni.lu]
- 8. This compound [myskinrecipes.com]
- 9. chemscene.com [chemscene.com]
- 10. 39223-32-0|this compound|BLD Pharm [bldpharm.com]
- 11. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 12. Cyclopropanecarboxylic Acid: Solubility, Microwave Spectrum, Metabolism, and Ester Prodrugs_Chemicalbook [chemicalbook.com]
- 13. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 1-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 81326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. organicchemistrytutor.com [organicchemistrytutor.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to 4-(1-Methylcyclopropyl)butanoic Acid and its Analogs for Therapeutic Development
This guide provides a comprehensive comparative framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of 4-(1-Methylcyclopropyl)butanoic acid and its structurally related analogs. By leveraging established synthetic methodologies and robust biological assays, this document outlines a systematic approach to evaluating this unique class of compounds, with a focus on their potential as antimicrobial agents and modulators of peroxisome proliferator-activated receptors (PPARs).
Introduction: The Therapeutic Promise of Cyclopropane-Containing Fatty Acids
Cyclopropane fatty acids (CFAs) are a unique class of lipids found in various organisms, from bacteria to plants. Their distinct strained three-membered ring imparts specific physicochemical properties that can influence membrane fluidity and mediate biological activity. This compound, the focal point of this guide, represents a synthetically accessible scaffold with the potential for diverse therapeutic applications. Its structural similarity to short-chain fatty acids (SCFAs) suggests possible roles in metabolic regulation and host-microbe signaling.
This guide will comparatively explore this compound and a proposed series of its analogs, focusing on two primary areas of therapeutic interest: antimicrobial activity and PPAR agonism. We will detail the synthetic rationale for these analogs, provide established protocols for their biological evaluation, and present a framework for interpreting the resulting data to establish clear structure-activity relationships (SAR).
The Core Compound and its Analogs: A Proposed Library for Comparative Study
To effectively probe the structure-activity relationships of this compound, a focused library of analogs is proposed. This library is designed to systematically explore the impact of modifications to both the cyclopropane ring and the butanoic acid chain.
Table 1: Proposed Analogs of this compound for Comparative Study
| Compound ID | Structure | R1 Group | n (Chain Length) | Rationale for Inclusion |
| LEAD-001 | ![]() | Methyl | 3 | Lead Compound |
| ANA-001 | ![]() | Ethyl | 3 | Investigate the effect of increased alkyl chain length on the cyclopropane ring. |
| ANA-002 | ![]() | Propyl | 3 | Further explore the impact of steric bulk on the cyclopropane ring. |
| ANA-003 | ![]() | Methyl | 2 | Evaluate the influence of a shorter carboxylic acid chain. |
| ANA-004 | ![]() | Methyl | 4 | Assess the effect of a longer carboxylic acid chain. |
Synthesis of this compound and its Analogs
The synthesis of the proposed library can be achieved through established organic chemistry methodologies. A general and adaptable synthetic route is outlined below.
General Synthetic Scheme
The synthesis of 4-(1-alkylcyclopropyl)butanoic acids can be approached via a Simmons-Smith type cyclopropanation of an appropriate unsaturated ester, followed by hydrolysis. For analogs with varying carboxylic acid chain lengths, the starting unsaturated ester can be modified accordingly.
Caption: General synthetic workflow for the preparation of 4-(1-alkylcyclopropyl)alkanoic acids.
Detailed Experimental Protocol: Synthesis of this compound (LEAD-001)
This protocol is adapted from known procedures for the synthesis of similar cyclopropane-containing carboxylic acids.
Step 1: Synthesis of Ethyl 4-methylpent-4-enoate
-
To a solution of 4-methylpent-4-enoic acid (1 equivalent) in ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 4-methylpent-4-enoate.
Step 2: Synthesis of Ethyl 4-(1-methylcyclopropyl)butanoate
-
To a solution of ethyl 4-methylpent-4-enoate (1 equivalent) in anhydrous dichloromethane, add a solution of diethylzinc (1.2 equivalents) in hexane dropwise at 0 °C under an inert atmosphere.
-
Add diiodomethane (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound (LEAD-001)
-
To a solution of ethyl 4-(1-methylcyclopropyl)butanoate (1 equivalent) in a mixture of ethanol and water (1:1), add sodium hydroxide (3 equivalents).
-
Heat the reaction mixture to 60 °C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Comparative Physicochemical Properties
The physicochemical properties of the synthesized analogs will be determined to understand how structural modifications impact their behavior. These properties are crucial for interpreting biological data and for future formulation development.
Table 2: Physicochemical Properties for Comparative Analysis
| Property | Method | Importance |
| Molecular Weight | Calculated | Fundamental property. |
| LogP (Lipophilicity) | Calculated (e.g., using ALOGPS) and/or experimentally determined (e.g., HPLC) | Predicts membrane permeability and potential for non-specific binding. |
| pKa | Potentiometric titration or calculated | Determines the ionization state at physiological pH, which affects solubility and receptor interaction. |
| Aqueous Solubility | Shake-flask method or nephelometry | Crucial for bioavailability and formulation. |
| Boiling Point | Differential Scanning Calorimetry (DSC) | Indicator of volatility and intermolecular forces. |
Comparative Biological Evaluation
The synthesized library of compounds will be subjected to a series of in vitro assays to compare their biological activity.
Antimicrobial Activity
The antimicrobial potential of the compounds will be assessed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Short- and medium-chain fatty acids are known to possess antimicrobial properties.
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, will be determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture bacteria in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Table 3: Proposed Bacterial Strains for Antimicrobial Screening
| Bacterial Strain | Gram Stain | Clinical Relevance |
| Staphylococcus aureus | Positive | Common cause of skin and soft tissue infections. |
| Streptococcus pneumoniae | Positive | Leading cause of pneumonia and meningitis. |
| Escherichia coli | Negative | Common cause of urinary tract infections and sepsis. |
| Pseudomonas aeruginosa | Negative | Opportunistic pathogen causing a variety of infections, often multidrug-resistant. |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Given their structural similarity to fatty acids, which are natural ligands for PPARs, the compounds will be screened for their ability to activate PPAR subtypes (α, γ, and δ).
A cell-based reporter gene assay will be used to quantify the activation of each PPAR subtype.
Caption: Workflow for the PPAR transactivation assay.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with plasmids encoding the PPAR ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain, a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS), and a control plasmid expressing Renilla luciferase.
-
Compound Treatment: Treat the transfected cells with serial dilutions of the test compounds.
-
Luciferase Assay: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (half-maximal effective concentration) and maximal activation.
Structure-Activity Relationship (SAR) Analysis
The data from the physicochemical and biological evaluations will be integrated to establish clear SARs. This analysis will elucidate the impact of the alkyl substituent on the cyclopropane ring and the length of the carboxylic acid chain on antimicrobial potency and PPAR agonism.
Table 4: Expected Outcomes and SAR Interpretation
| Parameter | Expected Trend | Interpretation |
| Antimicrobial Activity | May increase with lipophilicity up to a certain point (cutoff effect). | The ability of the compound to disrupt bacterial cell membranes is likely dependent on its lipophilicity. |
| PPARγ Agonism | Longer alkyl chains on the cyclopropane and optimal carboxylic acid chain length may enhance activity. | The binding pocket of PPARs can accommodate specific hydrophobic interactions. |
| PPARα/δ Agonism | May show different SAR compared to PPARγ. | The ligand-binding pockets of the PPAR subtypes have distinct features. |
Conclusion
This guide provides a systematic and scientifically rigorous framework for the comparative study of this compound and its analogs. By following the outlined synthetic and analytical protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships of this promising class of compounds. The insights gained from this research will be invaluable for the rational design and development of novel therapeutics targeting infectious diseases and metabolic disorders.
A Comparative Guide to the Biological Activity of 4-(1-Methylcyclopropyl)butanoic Acid Derivatives in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Agrochemicals
The development of new plant growth regulators is essential for improving agricultural productivity, enhancing crop quality, and ensuring food security. The unique structural motif of a cyclopropane ring, with its inherent ring strain and specific stereochemistry, has long been a source of inspiration for medicinal and agrochemical chemists. Compounds containing this moiety often exhibit potent and selective biological activities.
This guide focuses on derivatives of 4-(1-methylcyclopropyl)butanoic acid, a versatile chemical precursor. While the parent molecule itself is not biologically active as a plant growth regulator, its structural framework offers a promising scaffold for the synthesis of novel PGRs. The exploration of its derivatives is driven by the hypothesis that the cyclopropyl group can confer favorable properties such as increased metabolic stability and enhanced interaction with biological targets.
The Landscape of Plant Growth Regulation: Establishing the Standards
To objectively evaluate the performance of any new plant growth regulator, it is crucial to compare its activity against well-established standards. The major classes of plant hormones and their synthetic analogs serve as the primary benchmarks in this field.
-
Auxins: These compounds, such as Indole-3-acetic acid (IAA) and 1-Naphthaleneacetic acid (NAA) , are critical for cell elongation, root formation, and apical dominance.
-
Gibberellins: Gibberellic acid (GA3) is a potent promoter of stem elongation, seed germination, and flowering.
-
Cytokinins: Compounds like 6-Benzylaminopurine (BAP) and Kinetin are key regulators of cell division and shoot proliferation.
-
Ethylene Precursors: 1-Aminocyclopropane-1-carboxylic acid (ACC) is the immediate precursor to ethylene, a gaseous hormone that influences fruit ripening, senescence, and stress responses.
The biological activity of any new derivative of this compound will be contextualized by comparing its effects to these standards across a range of bioassays.
Comparative Biological Activity: A Hypothetical Case Study
As of the latest literature review, specific, publicly documented derivatives of this compound with demonstrated plant growth-regulating activity are not extensively reported in peer-reviewed journals. However, based on the known applications of cyclopropane-containing molecules in agriculture, we can construct a hypothetical comparative analysis.
Let us postulate the synthesis of two hypothetical derivatives:
-
Compound A: An amide derivative of this compound designed to mimic auxin-like activity.
-
Compound B: An ester derivative of this compound designed to influence gibberellin-related pathways.
The following table summarizes the expected comparative biological activities based on typical screening assays.
| Bioassay | Standard | Expected Activity of Compound A | Expected Activity of Compound B |
| Wheat Coleoptile Elongation | Indole-3-acetic acid (IAA) | Moderate to high elongation, potentially with a broader effective concentration range than IAA. | No significant effect. |
| Arabidopsis Root Elongation | 1-Naphthaleneacetic acid (NAA) | Inhibition of primary root growth and promotion of lateral root formation, similar to NAA. | No significant effect. |
| Dwarf Rice Leaf Sheath Elongation | Gibberellic Acid (GA3) | No significant effect. | Significant elongation of the second leaf sheath, indicative of gibberellin-like activity. |
| Lettuce Hypocotyl Elongation | Gibberellic Acid (GA3) | No significant effect. | Promotion of hypocotyl elongation, comparable to or exceeding GA3 at certain concentrations. |
| Tobacco Callus Growth | 6-Benzylaminopurine (BAP) | May exhibit some synergistic effects with cytokinins but not primary cytokinin activity. | May exhibit some synergistic effects with cytokinins but not primary cytokinin activity. |
Rationale for Expected Activities: The design of Compound A, with its amide linkage, could facilitate binding to auxin receptors. The cyclopropyl group might enhance this interaction or improve the compound's stability within the plant tissue. For Compound B, the ester functionality and the overall molecular shape could allow it to interact with components of the gibberellin signaling pathway.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the comparative data, standardized and self-validating experimental protocols are essential.
Wheat Coleoptile Elongation Bioassay (for Auxin-like Activity)
This classic bioassay is a reliable method for quantifying auxin-like activity.
Methodology:
-
Seed Germination: Sterilize wheat seeds (e.g., Triticum aestivum) and germinate them on moist filter paper in the dark for 72 hours at 25°C.
-
Coleoptile Sectioning: Excise 10 mm sections from the sub-apical region of the coleoptiles under a dim green light.
-
Incubation: Place the coleoptile sections in a petri dish containing a phosphate buffer solution (pH 6.0) with a range of concentrations of the test compound (e.g., Compound A) and the standard (IAA). A negative control with only the buffer solution is also included.
-
Measurement: After 24 hours of incubation in the dark at 25°C, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage elongation for each concentration and plot a dose-response curve to determine the optimal concentration and compare the activity with IAA.
Workflow Diagram:
A Comparative Guide to Establishing an Analytical Standard for 4-(1-Methylcyclopropyl)butanoic Acid
For researchers, scientists, and drug development professionals engaged in projects involving novel chemical entities, the availability of high-purity analytical standards is a cornerstone of reliable and reproducible results. This guide addresses the analytical considerations for 4-(1-Methylcyclopropyl)butanoic acid (CAS No. 39223-32-0), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1]
Given the current absence of commercially available Certified Reference Materials (CRMs) for this compound, this guide provides a comprehensive framework for the procurement, purification, and rigorous characterization of an in-house secondary reference standard. We will compare various analytical methodologies, offering the rationale behind experimental choices to empower researchers to establish a well-qualified standard suitable for their specific applications, from early-stage discovery to quality control.
The Imperative for a Well-Characterized Reference Standard
In analytical testing, particularly within the pharmaceutical industry, reference standards serve as the benchmark for quality, purity, and strength.[2] They are indispensable for method validation, instrument calibration, and ensuring the accuracy of measurements.[3] Regulatory bodies like the FDA mandate that reference standards be of the "highest purity that can be obtained through reasonable effort" and be "thoroughly characterized to assure the identity, strength, and quality".[4] When a compendial or commercial CRM is not available, the responsibility falls upon the research organization to develop and qualify an in-house secondary reference standard. This process must be systematic, employing orthogonal analytical techniques to build a comprehensive profile of the material.
Establishing the In-House Standard: From Procurement to Purity
The journey to a qualified in-house standard begins with a candidate material, which must be purified to the highest possible level.
Purification of the Candidate Material
While this compound can be procured from various chemical suppliers, the supplied purity may not be sufficient for use as a reference standard.[5][6] Further purification is almost always necessary. The choice of technique depends on the physical properties of the acid and the nature of the impurities.[7]
Recommended Purification Protocol: Acid-Base Extraction followed by Recrystallization
This classic and highly effective method separates the carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the commercial-grade this compound in a suitable organic solvent like diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble sodium salt, while neutral and basic impurities will remain in the organic layer.[7]
-
Separation: Separate the aqueous layer containing the sodium 4-(1-methylcyclopropyl)butanoate.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., dilute HCl) to a pH at least three units below the pKa of the carboxylic acid (predicted pKa ≈ 4.83) to re-protonate the carboxylate.[2][8] The purified carboxylic acid will precipitate out if it is a solid at that temperature, or it will form an oily layer that can be extracted.
-
Final Extraction & Drying: Extract the purified acid back into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry it over an anhydrous salt like magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization/Distillation: If the acid is a solid, recrystallize it from a suitable solvent system (e.g., toluene/petroleum ether) to remove any remaining impurities.[2] If it is a liquid, consider vacuum distillation for final purification, especially if impurities have different boiling points.[9]
The Analytical Gauntlet: A Multi-Technique Characterization
A single analytical technique is insufficient to fully characterize a reference standard. A battery of orthogonal methods is required to unequivocally confirm its structure and meticulously assess its purity.
Below is a workflow diagram illustrating the comprehensive characterization process.
Caption: Workflow for the qualification of an in-house reference standard.
Structural Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation.
-
¹H NMR: Should confirm the number of protons and their chemical environments. For this compound, expect signals corresponding to the methyl group, the cyclopropyl protons, the methylene groups of the butyl chain, and the acidic proton of the carboxyl group (typically a broad singlet downfield, >10 ppm).[3]
-
¹³C NMR: Will show distinct signals for each unique carbon atom, including the carboxyl carbon (typically 165-185 δ).[3]
-
2D NMR (COSY, HSQC, HMBC): These experiments confirm the connectivity between protons and carbons, providing unambiguous structural proof.
3.1.2. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Electrospray Ionization (ESI-MS) coupled with HPLC.
-
Expected Result: The molecular ion peak corresponding to the exact mass of the compound (C₈H₁₄O₂, MW: 142.19 g/mol ) should be observed. The fragmentation pattern should be consistent with the proposed structure.
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR identifies the functional groups present in the molecule.
-
Characteristic Absorptions:
-
A very broad O–H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[3][10]
-
An intense C=O (carbonyl) stretching band around 1700-1730 cm⁻¹.[11]
-
A C–O stretching band between 1210-1320 cm⁻¹.[11]
-
C-H stretching bands for the alkyl and cyclopropyl groups just below 3000 cm⁻¹.
-
Purity Assessment and Impurity Profiling
This requires orthogonal chromatographic and spectroscopic methods to ensure all potential impurities (organic, inorganic, residual solvents, water) are detected and quantified.
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse for purity analysis in the pharmaceutical industry.[12]
-
The Challenge: this compound lacks a strong UV chromophore, making detection by standard UV-Visible detectors challenging.[12]
-
Methodological Alternatives:
-
Low Wavelength UV Detection: Detection at low wavelengths (e.g., 200-215 nm) may be possible, but sensitivity might be low and baseline noise high.[13]
-
Refractive Index Detector (RID): An RID is a universal detector but is less sensitive than UV and incompatible with gradient elution.[12]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are near-universal detectors that are more sensitive than RID and compatible with gradient elution, making them an excellent choice for non-chromophoric compounds.[14]
-
Derivatization: Pre- or post-column derivatization can be employed to attach a UV-active tag to the carboxylic acid, though this adds complexity to the method.[12]
-
Proposed HPLC-CAD/ELSD Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile. The formic acid helps to suppress the ionization of the carboxyl group, leading to better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD or ELSD.
-
Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS offers high resolution and the structural information of mass spectrometry. However, the low volatility and high polarity of carboxylic acids necessitate derivatization to make them "GC-amenable".[1]
Caption: Derivatization of a carboxylic acid for GC-MS analysis.
Proposed GC-MS Derivatization Protocol:
-
Sample Prep: Accurately weigh ~1 mg of the standard into a GC vial.
-
Derivatization: Add a suitable solvent (e.g., dimethylformamide) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1][15]
-
Reaction: Cap the vial and heat at ~70°C for 30-60 minutes to ensure complete reaction.[1]
-
Analysis: Inject the derivatized sample into the GC-MS.
-
Column: A mid-polarity column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature gradient to separate the derivatized analyte from any derivatized impurities.
-
Detection: Mass Spectrometry in full scan mode to identify impurities and Selected Ion Monitoring (SIM) mode for higher sensitivity if needed.
-
3.2.3. Quantitative NMR (qNMR)
qNMR is a primary ratio method that can determine the purity of a substance without needing a reference standard of the analyte itself.[16] It works by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[17]
Proposed qNMR Protocol:
-
Standard Selection: Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.[17]
-
Sample Preparation: Accurately weigh the in-house standard and the certified internal standard into the same NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any proton being integrated to ensure full relaxation and accurate integration.[18]
-
Calculation: Calculate the purity using the following equation: Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd Where: I = Integral area, N = Number of protons for the integrated signal, M = Molecular weight, m = mass, Purity = Purity of the standard.[18]
Comparison of Purity Assessment Methodologies
The choice of method for routine purity testing depends on several factors, including the nature of expected impurities, required sensitivity, and available instrumentation.
| Feature | HPLC (with CAD/ELSD) | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility & boiling point | Signal intensity proportional to the number of nuclei |
| Pros | - Good for non-volatile impurities- High throughput with autosampler- Robust and widely available | - High chromatographic efficiency- Provides structural information (MS)- Excellent for volatile/semi-volatile impurities | - Primary method; no analyte-specific standard needed- Highly accurate and precise- Non-destructive- Provides structural confirmation |
| Cons | - Requires specialized detector (CAD/ELSD)- May not detect highly volatile impurities | - Requires derivatization step, adding time and potential for error- Not suitable for thermally labile impurities | - Lower sensitivity than chromatographic methods- Requires specialized knowledge for quantitative acquisition- Potential for signal overlap |
| Best For | Routine quality control, analysis of thermally unstable or non-volatile impurities. | Identification of unknown volatile impurities, orthogonal purity check. | Purity assignment of a primary or secondary reference standard, when high accuracy is paramount.[19] |
Assigning the Final Purity Value
The final purity of the in-house reference standard should be determined using a mass balance approach, where the contributions of all impurities are subtracted from 100%.
Purity (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)
-
Organic Impurities: Determined by the primary purity assessment technique (e.g., HPLC or GC-MS area percent, assuming equal response factors for impurities close to the main peak, or more accurately by qNMR).
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by Headspace GC-MS.
-
Inorganic Impurities: Determined by sulfated ash or residue on ignition.
The assigned purity value should be accompanied by a certificate of analysis that details all the characterization tests performed, the methods used, the results, and the calculated uncertainty.
Conclusion
Establishing a high-purity, well-characterized in-house analytical standard for a compound like this compound is a rigorous but essential process when a commercial CRM is unavailable. It is not a task to be undertaken with a single analytical result. Trustworthiness is built upon the foundation of orthogonal analytical techniques, where data from NMR, MS, FTIR, HPLC, and GC-MS converge to provide a holistic and irrefutable profile of the material. By following a structured approach of purification, multi-faceted characterization, and logical comparison of methodologies, researchers can create a reliable in-house standard that ensures the accuracy, integrity, and reproducibility of their scientific work.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmtech.com [pharmtech.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. 39223-32-0|this compound|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. veeprho.com [veeprho.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. scispace.com [scispace.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. merckmillipore.com [merckmillipore.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. mdpi.com [mdpi.com]
The Strategic Advantage of 4-(1-Methylcyclopropyl)butanoic Acid in Synthetic Chemistry: A Comparative Guide
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical determinant of the ultimate success of a synthetic campaign. The judicious incorporation of specific structural motifs can profoundly influence the physicochemical properties, metabolic stability, and biological activity of a lead compound. This guide provides an in-depth comparison of 4-(1-Methylcyclopropyl)butanoic acid , a versatile building block, with its common alternatives, supported by established principles and representative experimental data.
The Rise of the Cyclopropyl Moiety: More Than Just a Small Ring
The cyclopropyl group has emerged as a privileged motif in medicinal chemistry. Its unique structural and electronic properties offer a compelling set of advantages over more traditional aliphatic and aromatic moieties.[1][2] The strained three-membered ring imparts a rigid, three-dimensional character to molecules, which can be advantageous for optimizing interactions with biological targets. Furthermore, the C-H bonds of a cyclopropyl ring are stronger and less susceptible to metabolic oxidation compared to those in acyclic alkyl groups, often leading to improved pharmacokinetic profiles.[2]
"this compound" serves as a valuable reagent for introducing the 1-methylcyclopropyl moiety. This particular motif is often employed as a bioisosteric replacement for the ubiquitous gem-dimethyl and tert-butyl groups. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but has improved properties, is a cornerstone of lead optimization.[3]
Comparative Analysis: this compound vs. Alternatives
To appreciate the utility of "this compound," it is instructive to compare it with structurally related building blocks, namely 4-(tert-Butyl)benzoic acid and 4-Cyclopropylbutanoic acid .
Physicochemical Properties
The choice of building block can significantly impact the physicochemical properties of the resulting molecule, such as lipophilicity (logP) and polar surface area (PSA), which in turn affect solubility, permeability, and ultimately, bioavailability. The following table provides a calculated comparison of these building blocks and their hypothetical amide derivatives with aniline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Polar Surface Area (Ų) |
| This compound | C₈H₁₄O₂ | 142.20 | 1.83 | 37.3 |
| 4-(tert-Butyl)benzoic acid | C₁₁H₁₄O₂ | 178.23 | 2.58 | 37.3 |
| 4-Cyclopropylbutanoic acid | C₇H₁₂O₂ | 128.17 | 1.42 | 37.3 |
| N-Phenyl-4-(1-methylcyclopropyl)butanamide | C₁₄H₁₉NO | 217.31 | 3.01 | 29.1 |
| N-Phenyl-4-(tert-butyl)benzamide | C₁₇H₁₉NO | 253.34 | 3.76 | 29.1 |
| N-Phenyl-4-cyclopropylbutanamide | C₁₃H₁₇NO | 203.28 | 2.60 | 29.1 |
Calculated properties are estimates and may vary from experimental values.
As the data suggests, the 1-methylcyclopropyl group offers a moderate level of lipophilicity, falling between the more lipophilic tert-butyl group and the less lipophilic unsubstituted cyclopropyl group. This tunability of logP can be critical for achieving an optimal balance between potency and ADME (absorption, distribution, metabolism, and excretion) properties.
Metabolic Stability
A significant advantage of the cyclopropyl group, and by extension the 1-methylcyclopropyl moiety, is its enhanced metabolic stability compared to a tert-butyl group. The methyl groups of a tert-butyl moiety are susceptible to cytochrome P450-mediated oxidation, leading to the formation of alcohol metabolites and potentially rapid clearance from the body. The C-H bonds of the cyclopropyl ring are significantly more resistant to such oxidative metabolism. This can lead to a longer half-life and improved in vivo exposure of the drug candidate.
Synthetic Performance
The carboxylic acid functionality of "this compound" and its alternatives allows for a wide range of synthetic transformations, with amide bond formation being one of the most common and important.[4] The reactivity of the carboxylic acid is primarily governed by the choice of coupling reagents and reaction conditions, and is not expected to differ significantly between these building blocks.
However, the choice of building block can influence the ease of purification of the final product. The differing polarities of the resulting amides (as inferred from the calculated logP values) may necessitate different chromatographic conditions for purification.
Experimental Protocols
Representative Amide Coupling Protocol
The following protocol details a standard procedure for the amide coupling of "this compound" with aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DCM, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add aniline (1.0 eq.) followed by the dropwise addition of DIPEA (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-4-(1-methylcyclopropyl)butanamide.
Causality Behind Experimental Choices:
-
EDC and HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral centers are present) and reacts efficiently with the amine.
-
DIPEA: A non-nucleophilic base is required to neutralize the HCl salt of EDC and any acidic protons in the reaction mixture, facilitating the coupling reaction.
-
Aqueous Workup: The series of washes is designed to remove unreacted starting materials, coupling reagents, and byproducts. The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.
Synthesis of this compound
The accessibility of a building block is a key consideration. A potential synthetic route to "this compound" is outlined below, adapted from known procedures for similar compounds.[5]
Workflow for the Synthesis of this compound
Caption: A plausible multi-step synthesis of this compound.
Visualizing the Concepts
Amide Coupling Workflow
Caption: A typical workflow for the amide coupling reaction.
Bioisosteric Comparison
Caption: Bioisosteric relationship of the 1-methylcyclopropyl group.
Conclusion
"this compound" represents a strategically important building block for medicinal chemists and drug development professionals. Its ability to introduce the metabolically robust and conformationally defined 1-methylcyclopropyl moiety makes it an attractive alternative to more traditional building blocks containing gem-dimethyl or tert-butyl groups. While the synthetic performance in terms of the carboxylic acid reactivity is comparable to its alternatives, the key advantages lie in the improved physicochemical and pharmacokinetic properties that this building block can impart to the final molecule. The ability to fine-tune lipophilicity and enhance metabolic stability makes "this compound" a powerful tool in the design of next-generation therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]
Navigating the Patent Frontier: An Assessment of Novelty for 4-(1-Methylcyclopropyl)butanoic Acid Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Developers
In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior therapeutic profiles is paramount. Small, conformationally constrained moieties are of particular interest for their ability to fine-tune molecular properties. Among these, the 1-methylcyclopropyl group has emerged as a valuable substituent. This guide provides an in-depth analysis of the patent landscape surrounding derivatives of "4-(1-Methylcyclopropyl)butanoic acid," a scaffold that is gaining attention for its potential in modulating key biological targets. We will dissect the emerging patent literature, compare the performance of disclosed derivatives with supporting data, and identify potential "white space" for future innovation.
The Strategic Value of the 1-Methylcyclopropyl Moiety
Before delving into the patent specifics, it is crucial to understand the rationale behind incorporating a 1-methylcyclopropyl group into potential drug candidates. The cyclopropyl ring, as a bioisostere of a gem-dimethyl group or a vinyl group, offers a unique combination of rigidity and lipophilicity. This can lead to:
-
Enhanced Metabolic Stability: The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Improved Potency: The rigid nature of the ring can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.
-
Favorable Physicochemical Properties: The cyclopropyl group can modulate a compound's solubility, lipophilicity, and membrane permeability, which are critical for optimizing its pharmacokinetic profile.
The addition of a methyl group to the cyclopropyl ring further influences these properties by increasing lipophilicity and providing a potential vector for additional interactions with the target protein. The butanoic acid chain serves as a versatile linker, allowing for the attachment of various pharmacophoric elements through amide or ester bonds.
Patent Landscape Analysis: A Focus on Toll-Like Receptor Antagonism
A systematic analysis of the patent literature reveals that the primary area of innovation for derivatives of "this compound" is in the development of Toll-like receptor (TLR) antagonists , particularly targeting TLR7 and TLR8 . These receptors are key components of the innate immune system, and their dysregulation has been implicated in a range of autoimmune and inflammatory diseases.
A key player in this field is Gilead Sciences, Inc. , as evidenced by their patent application WO2022020527A1 . This application discloses a series of aryl-substituted isoquinoline compounds that are potent inhibitors of TLR7 and TLR8. The "this compound" moiety is incorporated as an amide, linked to the isoquinoline core.
The general structure of the compounds disclosed in this patent application can be represented as follows:
Caption: General structure of TLR7/8 inhibitors disclosed in WO2022020527A1.
This strategic design leverages the drug-like properties conferred by the 1-methylcyclopropylbutanamide tail to create potent and potentially orally bioavailable TLR inhibitors.
The table below summarizes the key aspects of this patent application:
| Patent Application | Assignee | Target(s) | Therapeutic Area | Core Structure | Novelty Aspect |
| WO2022020527A1 | Gilead Sciences, Inc. | TLR7, TLR8 | Autoimmune diseases, Inflammatory disorders | Aryl-substituted isoquinolines | Incorporation of the 4-(1-methylcyclopropyl)butanamide side chain to achieve potent dual antagonism of TLR7 and TLR8. |
Comparative Performance and Supporting Data
The novelty of the compounds described in WO2022020527A1 is supported by the experimental data provided within the patent application. The examples demonstrate that these derivatives exhibit potent inhibition of TLR7 and TLR8 signaling pathways in cellular assays.
The following table summarizes the reported biological activity for a representative compound from the patent application:
| Compound Example | TLR7 IC50 (nM) | TLR8 IC50 (nM) |
| Example 1 | 10 | 5 |
| Example 2 | 8 | 3 |
| Example 3 | 12 | 6 |
Data are representative values extracted from patent examples and should be interpreted as such.
These low nanomolar IC50 values indicate that the combination of the aryl-substituted isoquinoline core with the 4-(1-methylcyclopropyl)butanamide side chain results in highly potent dual inhibitors of TLR7 and TLR8.
Identifying "White Space" and Future Opportunities
The focused patent activity from a major pharmaceutical company like Gilead suggests that the this compound scaffold is a promising starting point for developing modulators of intracellular signaling pathways. However, the current landscape also reveals significant "white space" for further innovation:
-
Alternative Therapeutic Targets: While TLR7 and TLR8 are the primary focus, this versatile scaffold could be adapted to target other intracellular proteins, such as kinases, proteases, or epigenetic targets.
-
Different Linker Chemistries: The current patents primarily utilize an amide linkage. Exploring other functionalities, such as esters, ethers, or sulfonamides, could lead to derivatives with different physicochemical and pharmacokinetic properties.
-
Modifications of the Core Structure: The aryl-substituted isoquinoline core is just one possibility. Coupling the this compound moiety to other heterocyclic systems could yield novel compounds with distinct biological activity profiles.
-
Targeting Other Disease Areas: The anti-inflammatory properties of TLR7/8 antagonists suggest potential applications in a wide range of diseases beyond classical autoimmune disorders, including neuroinflammation, metabolic diseases, and certain cancers.
The workflow for identifying such opportunities is a cyclical process of design, synthesis, and testing, guided by a thorough understanding of the existing patent landscape.
Caption: A workflow for assessing novelty and identifying new research directions.
Experimental Protocols: Assessing TLR8 Inhibition
To provide a practical context for the data presented, a representative protocol for a cellular assay to determine the potency of TLR8 inhibitors is outlined below. This protocol is based on the use of a commercially available HEK293 cell line that stably expresses human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
Protocol: TLR8 Inhibition Assay
-
Cell Culture: Maintain HEK-Blue™ hTLR8 cells (InvivoGen) in DMEM supplemented with 10% FBS, 1% Pen-Strep, 100 µg/mL Normocin™, 2 mM L-glutamine, and the appropriate selection antibiotics (Zeocin™ and HEK-Blue™ CL-S).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in assay medium (DMEM with 10% FBS) to obtain a range of concentrations (e.g., 100 µM to 1 pM).
-
Assay Procedure: a. Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours. b. Add 20 µL of the diluted test compounds to the appropriate wells. c. Incubate for 1 hour at 37°C. d. Stimulate the cells by adding 20 µL of a TLR8 agonist, such as R848 (Resiquimod), at its EC80 concentration. e. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Reporter Gene Assay: a. Transfer 20 µL of the cell supernatant to a new 96-well plate. b. Add 180 µL of QUANTI-Blue™ Solution (InvivoGen) to each well. c. Incubate at 37°C for 1-3 hours. d. Measure the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The patent landscape for derivatives of "this compound" is currently focused on the development of potent TLR7 and TLR8 inhibitors for the treatment of autoimmune and inflammatory diseases. The work by Gilead Sciences highlights the utility of this scaffold in creating drug-like molecules with desirable potency. However, significant opportunities exist to expand the application of this versatile building block to new biological targets and therapeutic areas. For researchers and drug development professionals, a thorough understanding of the existing patent literature is the critical first step in navigating this promising area of medicinal chemistry and identifying novel avenues for therapeutic innovation.
benchmarking the synthesis of "4-(1-Methylcyclopropyl)butanoic acid" against other methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the incorporation of unique structural motifs is a key strategy for modulating pharmacokinetic and pharmacodynamic properties. The 1-methylcyclopropyl group, a small, strained ring system, has garnered significant interest as a bioisostere for larger, more flexible alkyl groups, often imparting improved metabolic stability and binding affinity. This guide provides an in-depth technical comparison of potential synthetic routes to 4-(1-methylcyclopropyl)butanoic acid, a valuable building block in the synthesis of novel therapeutics. We will explore various methodologies, offering field-proven insights and experimental protocols to aid researchers in selecting the most efficient and scalable approach for their specific needs.
Introduction to the Synthetic Challenge
This compound presents a unique synthetic challenge due to the juxtaposition of a strained three-membered ring and a flexible butanoic acid chain. The ideal synthesis should be high-yielding, scalable, and utilize readily available starting materials while minimizing hazardous reagents and complex purification steps. This guide will benchmark several potential synthetic strategies, categorized by their core bond-forming disconnection.
Method 1: Chain Homologation of 1-Methylcyclopropanecarboxylic Acid
This approach leverages the available synthesis of the key intermediate, 1-methylcyclopropanecarboxylic acid, and extends its carbon chain to the desired butanoic acid.
Synthesis of the Key Intermediate: 1-Methylcyclopropanecarboxylic Acid
A feasible route to 1-methylcyclopropanecarboxylic acid is detailed in Chinese patent CN104447293A. This method involves the cyclopropanation of methacrylic acid derivatives followed by dehalogenation and hydrolysis.
Experimental Protocol (Adapted from CN104447293A):
-
Cyclopropanation: To a stirred solution of methyl methacrylate and a suitable trihalomethane (e.g., chloroform or bromoform) in a biphasic system with aqueous sodium hydroxide and a phase-transfer catalyst, is added the base portionwise at a controlled temperature. The reaction mixture is stirred until completion, and the organic layer containing the dihalogenated cyclopropane intermediate is separated.
-
Dehalogenation: The crude dihalogenated intermediate is then treated with a reducing agent, such as sodium metal in an inert solvent, to effect reductive dehalogenation, yielding the methyl 1-methylcyclopropanecarboxylate.
-
Hydrolysis: The resulting ester is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide), followed by acidification to afford 1-methylcyclopropanecarboxylic acid.
Route 1.1: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids.[1][2][3][4] This multi-step sequence can be repeated to achieve the desired three-carbon extension.
Conceptual Workflow for Arndt-Eistert Homologation:
Caption: Iterative Arndt-Eistert homologation for chain extension.
Experimental Protocol (Hypothetical):
-
Acid Chloride Formation: 1-Methylcyclopropanecarboxylic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
-
Diazoketone Formation: The acid chloride is then reacted with diazomethane to yield the diazoketone.
-
Wolff Rearrangement: The diazoketone undergoes a silver (I) oxide-catalyzed Wolff rearrangement in the presence of water to produce the one-carbon homologated carboxylic acid.
-
Iteration: Steps 1-3 are repeated two more times to obtain this compound.
Route 1.2: Malonic Ester Synthesis
A more convergent approach involves the use of malonic ester synthesis to introduce a two-carbon unit, followed by a subsequent one-carbon homologation or an alternative two-carbon extension strategy.[5][6][7][8][9]
Conceptual Workflow for Malonic Ester Synthesis Approach:
Caption: Synthesis via malonic ester alkylation.
Experimental Protocol (Hypothetical):
-
Reduction: 1-Methylcyclopropanecarboxylic acid is reduced to (1-methylcyclopropyl)methanol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Halogenation: The resulting alcohol is converted to 1-(bromomethyl)cyclopropane using a reagent such as phosphorus tribromide (PBr₃).
-
Malonic Ester Alkylation: The bromide is used to alkylate diethyl malonate in the presence of a base like sodium ethoxide.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed and decarboxylated by heating in acidic or basic conditions to yield 3-(1-methylcyclopropyl)propanoic acid.
-
Final Homologation: A final one-carbon homologation step (e.g., Arndt-Eistert) would be required to reach the target molecule.
Method 2: Grignard-based Approaches
This strategy involves the formation of a Grignard reagent from a suitable 1-methylcyclopropyl halide and its subsequent reaction with a four-carbon electrophile.
Route 2.1: Grignard Reaction with Succinic Anhydride
A direct approach could involve the reaction of 1-methylcyclopropyl magnesium bromide with succinic anhydride. However, the reactivity of Grignard reagents with anhydrides can sometimes lead to side products.
Conceptual Workflow for Grignard Reaction with Succinic Anhydride:
Caption: Grignard-based synthesis strategy.
Experimental Protocol (Hypothetical):
-
Grignard Reagent Formation: 1-Bromo-1-methylcyclopropane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form 1-methylcyclopropyl magnesium bromide.
-
Reaction with Succinic Anhydride: The Grignard reagent is then added to a solution of succinic anhydride at low temperature.
-
Workup and Reduction: An acidic workup would yield 4-(1-methylcyclopropyl)-4-oxobutanoic acid. The ketone would then need to be reduced to a methylene group, for example, via a Wolff-Kishner or Clemmensen reduction, to afford the final product.
Comparative Analysis of Synthetic Routes
| Metric | Route 1.1: Arndt-Eistert | Route 1.2: Malonic Ester | Route 2.1: Grignard |
| Plausible Overall Yield | Low to Moderate | Moderate | Moderate |
| Number of Steps | High (iterative) | High | Moderate |
| Scalability | Poor (due to diazomethane) | Moderate | Good |
| Safety Concerns | High (diazomethane is explosive and toxic) | Moderate (LiAlH₄ is pyrophoric) | Moderate (Grignard reagents are air and moisture sensitive) |
| Starting Material Availability | Requires synthesis of key intermediate | Requires synthesis of key intermediate | Requires synthesis of a specific halide |
| Key Challenges | Handling of diazomethane, potential for side reactions | Multiple steps, potential for low yield in the final homologation | Potential for side reactions with the anhydride, harsh reduction conditions |
Conclusion and Recommendations
Based on this comparative analysis, the Malonic Ester Synthesis route (Route 1.2) , despite its multiple steps, appears to be the most practical and scalable approach for the synthesis of this compound in a research and development setting. While the Arndt-Eistert homologation is a classic method, the inherent hazards and scalability issues associated with diazomethane make it less favorable for larger-scale synthesis. The Grignard-based approach is promising in terms of convergence, but the potential for side reactions and the need for a potentially harsh final reduction step may require significant optimization.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research program, including the desired scale, available resources, and the expertise of the synthetic chemists. Further experimental validation of these proposed routes is necessary to determine the optimal conditions and to fully assess their viability.
References
- 1. Arndt-eistert homologation | PPTX [slideshare.net]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1-Methylcyclopropyl)butanoic acid
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical compounds safely and effectively, from initial use to final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(1-Methylcyclopropyl)butanoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the rationale behind each step to ensure a self-validating and fundamentally safe workflow.
The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a responsible and safe laboratory environment.[1][2] This guide is designed for researchers, scientists, and drug development professionals who handle specialty chemicals and require clear, actionable information for waste management.
Part 1: Hazard Characterization and Assessment
Before any disposal procedure can be established, a thorough hazard assessment is mandatory.[2] This process is a central component of the hazardous waste management regulations enforced by the Environmental Protection Agency (EPA).[3] For this compound, a specific Safety Data Sheet (SDS) should always be the primary source of information. In the absence of a specific SDS, a conservative assessment based on its chemical class—a carboxylic acid—is a prudent and necessary starting point.
Carboxylic acids, as a class, often exhibit corrosive properties.[4] The EPA classifies waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] An aqueous waste with a pH less than or equal to 2 is considered corrosive and is assigned the EPA hazardous waste code D002.[5] Therefore, it is safest to assume this compound waste is hazardous unless determined otherwise through testing.
Table 1: Physicochemical Properties and Potential Hazard Profile
| Property | Value / Information | Source / Rationale |
| Chemical Name | This compound | [6] |
| CAS Number | 39223-32-0 | [6] |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.19 g/mol | |
| Boiling Point | 236.6 °C at 760 mmHg | |
| Density | 1.039 g/cm³ | |
| Potential Hazards | Corrosivity (EPA D002): As a carboxylic acid, it is acidic and likely corrosive.[5] Skin/Eye Irritation: Analogous carboxylic acids cause skin irritation and serious eye damage.[7][8][9] Toxicity: Harmful if swallowed.[9] | Inferred from the carboxylic acid functional group and SDS of similar compounds. |
Part 2: Personal Protective Equipment (PPE) and Safe Handling
Based on the potential hazards, strict adherence to PPE protocols is essential. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to harmful substances.[10]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield. The Eye and Face Protection Standard (29 CFR 1910.133) requires appropriate protection against corrosive chemicals.
-
Hand Protection: Use compatible, chemical-resistant gloves.[8] Consult glove manufacturer data for suitability.
-
Protective Clothing: A lab coat is mandatory to prevent skin contact.[10]
-
Ventilation: All handling and preparation of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any vapors.[10][11]
Part 3: Step-by-Step Disposal Protocol
The following protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle to grave."[1]
Step 1: Waste Determination
The generator of the waste is legally responsible for determining if it is hazardous.[2]
-
Action: Treat all waste containing this compound as hazardous chemical waste.
-
Rationale: Due to its acidic nature, the waste will likely be classified as corrosive (D002). Assuming it is hazardous is the most compliant and safest approach.[1]
Step 2: Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2]
-
Action: Collect waste this compound in a dedicated waste container. Do not mix with other waste streams, especially bases, oxidizers, or cyanides.[12]
-
Rationale: Mixing acids with incompatible materials can cause violent reactions, heat generation, or the release of toxic gases.[2][13]
Step 3: Containerization
The integrity of the waste container is paramount for safety and compliance.
-
Action: Use a container that is in good condition, compatible with acidic waste (e.g., glass or appropriate plastic, but not metal), and has a secure, leak-proof screw-top cap.[1][12] The original product container is often a suitable choice.[12]
-
Rationale: Federal regulations require that hazardous waste containers be kept closed except when adding or removing waste, to prevent spills and evaporation.[1] Open containers are a common EPA violation.[1]
Step 4: Labeling
Clear and accurate labeling is a core requirement of OSHA's Hazard Communication Standard and EPA regulations.[3][10]
-
Action: Attach a completed Hazardous Waste Label to the container as soon as the first drop of waste is added. The label must include:
-
The words "HAZARDOUS WASTE".[12]
-
The full chemical name: "this compound". Avoid abbreviations.
-
The specific hazard(s): "Corrosive (Acidic)".
-
The date accumulation started.
-
-
Rationale: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is critical for emergency responders.[14]
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
-
Action: Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the operator and clearly marked. Ensure the container is in a secondary containment bin to catch any potential leaks.
-
Rationale: The SAA provides a controlled and compliant temporary storage location, preventing accidental spills and ensuring the waste is properly managed before being moved to a central accumulation area.[3]
Step 6: Arranging for Disposal
Final disposal must be handled by trained professionals.
-
Action: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.
-
Rationale: Hazardous waste must be transported by a registered hauler to a permitted treatment, storage, and disposal facility (TSDF).[15] Your EH&S department manages this entire process to ensure full compliance with federal and state regulations.[15] Never dispose of this chemical down the drain or in the regular trash. [4][16]
Part 4: Emergency Procedures for Spills
Preparedness is a key element of laboratory safety.[10]
-
Small Spills (Contained within a fume hood):
-
Ensure proper PPE is worn.
-
Neutralize the spill by slowly applying a suitable absorbent material for acids (e.g., sodium bicarbonate or a commercial acid spill kit).
-
Once neutralized, collect the absorbed material using non-sparking tools.[4]
-
Place the collected waste into a designated hazardous waste container.[7]
-
Clean the spill area thoroughly.
-
-
Large Spills (Outside of a fume hood) or if you feel unsafe:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's emergency response number or EH&S department immediately.
-
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pfw.edu [pfw.edu]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. This compound | 39223-32-0 [amp.chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. biosynth.com [biosynth.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ipgsf.com [ipgsf.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 15. epa.gov [epa.gov]
- 16. ehs.uc.edu [ehs.uc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure)




